molecular formula C16H16O6 B3422582 (±)-Heraclenol CAS No. 26091-76-9

(±)-Heraclenol

Cat. No.: B3422582
CAS No.: 26091-76-9
M. Wt: 304.29 g/mol
InChI Key: FOINLJRVEBYARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Natural product derived from plant source.>9-(2,3-dihydroxy-3-methylbutoxy)-7-furo[3,2-g][1]benzopyranone is a member of psoralens.>9-(2,3-Dihydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one is a natural product found in Rhadinothamnus rudis, Boenninghausenia albiflora, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(2,3-dihydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c1-16(2,19)11(17)8-21-15-13-10(5-6-20-13)7-9-3-4-12(18)22-14(9)15/h3-7,11,17,19H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOINLJRVEBYARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-Heraclenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030745
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

31575-93-6, 26091-76-9
Record name Heraclenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306227
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 26091-76-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-Heraclenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030745
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

117 - 118 °C
Record name (R)-Heraclenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030745
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(±)-Heraclenol: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-Heraclenol is a naturally occurring furanocoumarin, a class of organic compounds characterized by a furan (B31954) ring fused with a coumarin (B35378) moiety. As a racemic mixture, it comprises equal amounts of the (+)-Heraclenol (R-enantiomer) and (-)-Heraclenol (S-enantiomer). This compound is of significant interest to the scientific community due to its notable biological activities, including antibacterial and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, along with detailed experimental protocols for its synthesis, isolation, and biological evaluation.

Chemical Structure and Properties

This compound is chemically known as 9-(2,3-dihydroxy-3-methylbutoxy)-7H-furo[3,2-g]chromen-7-one. Its structure features a psoralen (B192213) backbone, which is a linear furanocoumarin. The key structural feature is the dihydroxy-methylbutoxy side chain attached at the 9-position.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₆H₁₆O₆
Molecular Weight 304.29 g/mol
IUPAC Name 9-(2,3-dihydroxy-3-methylbutoxy)-7H-furo[3,2-g]chromen-7-one
CAS Number 31575-93-6
Appearance Powder
Melting Point 129-130 °C[1]
Boiling Point 544.3 ± 50.0 °C (Predicted)[1]
Density 1.386 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone.[1] Practically insoluble in water.[2]
pKa 13.75 ± 0.20 (Predicted)[1]
LogP 1.063 (est)[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.18 (d, J=9.8 Hz, 1H), 7.53 (d, J=1.9 Hz, 1H), 7.16 (s, 1H), 6.87 (d, J=1.9 Hz, 1H), 6.24 (d, J=9.8 Hz, 1H), and others.[3]
¹³C NMR Data not fully available in searched literature.
Mass Spectrometry Predicted GC-MS and LC-MS/MS spectra are available in databases.

Biological Activities

This compound has demonstrated a range of biological activities, with its antibacterial and anticancer effects being the most prominent.

Antibacterial Activity

Heraclenol, isolated from the fruits of Angelica lucida, has been shown to possess antibacterial properties.[1] Furanocoumarins as a class are known to be effective against a variety of bacterial strains.

Anticancer Activity

This compound exhibits significant antiproliferative activity against melanoma cells.[2] Its mechanism of action involves the induction of cell cycle arrest at the G2/M phase.[2] This is achieved through the modulation of key cell cycle regulatory proteins. Specifically, in combination with UVA, Heraclenol has been observed to increase the phosphorylation of Checkpoint Kinase 1 (Chk1) and decrease the phosphorylation of Cyclin-Dependent Kinase 1 (cdc2) at Threonine 161 in melanoma cells.[2] In vivo studies have also shown that Heraclenol can reduce tumor growth in mice bearing B16F10 melanoma cells.[2]

Other Activities

Heraclenol also acts as a germination inhibitor in certain plant species, such as parsley and lettuce.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from the precursor umbelliferone (B1683723) through a multi-step process. The following is a generalized protocol:

Step 1: Prenylation of Umbelliferone

  • Dissolve umbelliferone in a suitable solvent such as dry acetone.

  • Add a prenylating agent (e.g., prenyl bromide) and a base (e.g., potassium carbonate).

  • Reflux the mixture and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting 8-prenyl-7-hydroxycoumarin by column chromatography.

Step 2: Epoxidation of the Prenyl Side Chain

  • Dissolve the 8-prenyl-7-hydroxycoumarin in a suitable solvent like dichloromethane at 0 °C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate (B86663) and concentrate to obtain the crude epoxide.

Step 3: Acid-Catalyzed Cyclization and Hydration

  • Dissolve the crude epoxide in a solvent such as dioxane.

  • Add a dilute aqueous acid (e.g., 1% sulfuric acid) and heat the mixture.

  • Neutralize the solution with a saturated solution of sodium bicarbonate and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer, dry, and concentrate.

  • Purify the final product, this compound, using preparative TLC or column chromatography.

Isolation of this compound from Heracleum species

The following is a general protocol for the isolation of furanocoumarins from plant material:

  • Extraction:

    • Dry and powder the plant material (e.g., roots of Heracleum candicans).

    • Perform extraction using a suitable solvent like toluene-ethyl acetate (7:3) via maceration or Soxhlet extraction.

  • Purification:

    • Concentrate the crude extract under reduced pressure.

    • Subject the concentrated extract to column chromatography on silica (B1680970) gel.

    • Elute with a solvent system such as toluene:ethyl acetate to separate the fractions.

    • Monitor the fractions using TLC, and combine the fractions containing Heraclenol.

    • Further purification can be achieved by recrystallization.

Biological Assays

MTT Assay for Cell Viability

This assay determines the cytotoxic effect of this compound on melanoma cells.

  • Seed melanoma cells (e.g., B16F10) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in a serum-free medium.

  • Replace the culture medium with the prepared dilutions of the compound and incubate for 24, 48, or 72 hours.

  • Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of melanoma cells.

  • Seed melanoma cells in a 6-well plate and treat them with various concentrations of this compound for the desired time.

  • Harvest the cells, including both floating and adherent cells.

  • Wash the cells with cold PBS and fix them in cold 70% ethanol.

  • Wash the fixed cells with PBS and resuspend them in a staining buffer containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate the cells in the dark at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Chk1 and cdc2 Phosphorylation

This method is used to investigate the effect of this compound on the phosphorylation status of key cell cycle regulatory proteins.

  • Treat melanoma cells with this compound for the desired time.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against phospho-Chk1, total Chk1, phospho-cdc2 (Thr161), and total cdc2 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway

The anticancer activity of Heraclenol in melanoma cells, particularly in the presence of UVA, involves the modulation of the G2/M cell cycle checkpoint. A proposed signaling pathway is depicted below.

Heraclenol_Signaling_Pathway Heraclenol This compound + UVA DNA_Damage DNA Damage/Replication Stress Heraclenol->DNA_Damage ATR_ATM ATR/ATM Kinases DNA_Damage->ATR_ATM Chk1 Chk1 ATR_ATM->Chk1 phosphorylates pChk1 p-Chk1 (Active) cdc25c Cdc25C pChk1->cdc25c phosphorylates & inhibits pcdc25c p-Cdc25C (Inactive) cdc2 Cdc2 (CDK1) pcdc25c->cdc2 cannot dephosphorylate pcdc2 p-Cdc2 (Inactive) Mitosis Mitosis cdc2->Mitosis G2M_Arrest G2/M Arrest pcdc2->G2M_Arrest CyclinB Cyclin B CyclinB->Mitosis

Caption: Proposed signaling pathway for Heraclenol-induced G2/M arrest.

Conclusion

This compound is a furanocoumarin with promising biological activities, particularly in the realms of antibacterial and anticancer research. Its well-defined chemical structure and amenability to synthesis and isolation make it an attractive candidate for further investigation and potential therapeutic development. The detailed protocols and data presented in this guide are intended to facilitate future research into the multifaceted properties of this intriguing natural product.

References

The Biosynthesis of Heraclenol and Other Furanocoumarins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of furanocoumarins, with a specific focus on the pharmacologically significant compound, Heraclenol. Furanocoumarins are a class of plant secondary metabolites known for their diverse biological activities, including phototoxicity, and their interactions with drug-metabolizing enzymes. Understanding their biosynthesis is critical for applications in drug development, phytochemistry, and plant biotechnology. This document details the core biosynthetic pathway, presents quantitative data on key enzymes, outlines relevant experimental protocols, and illustrates the regulatory signaling cascades involved.

The Core Furanocoumarin Biosynthetic Pathway

Furanocoumarins are derived from the phenylpropanoid pathway, starting with the amino acid L-phenylalanine. The biosynthesis can be broadly divided into several stages: the formation of the coumarin (B35378) backbone, prenylation, and subsequent modifications to form the diverse array of furanocoumarin structures.

The initial steps involve the conversion of L-phenylalanine to p-coumaric acid, which is then activated to its CoA-thioester. A key hydroxylation step leads to the formation of umbelliferone, the central precursor for all furanocoumarins. From umbelliferone, the pathway bifurcates into the synthesis of linear and angular furanocoumarins, determined by the position of prenylation.

Heraclenol is a linear furanocoumarin, and its biosynthesis follows the pathway through psoralen (B192213) and xanthotoxin. The final steps involve a geranylation of xanthotoxol (B1684193) to form heraclenin, which is then epoxidized to yield Heraclenol.

Biosynthesis Pathway of Heraclenol

Heraclenol Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coumarin Coumarin Formation cluster_linear_furanocoumarin Linear Furanocoumarin Synthesis cluster_heraclenol Heraclenol Formation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA Umbelliferone Umbelliferone p-Coumaroyl-CoA->Umbelliferone C2'H Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin U6DT (+)-Marmesin (+)-Marmesin Demethylsuberosin->(+)-Marmesin MS Psoralen Psoralen (+)-Marmesin->Psoralen PS Xanthotoxol Xanthotoxol Psoralen->Xanthotoxol P8H Xanthotoxin Xanthotoxin Xanthotoxol->Xanthotoxin XMT Heraclenin Heraclenin Xanthotoxol->Heraclenin X-O-Geranyltransferase (predicted) Heraclenol Heraclenol Heraclenin->Heraclenol Epoxidase

Biosynthesis pathway leading to Heraclenol.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of the furanocoumarin biosynthetic pathway is governed by the kinetic properties of its enzymes. Below is a summary of available kinetic data for key enzymes in the pathway.

EnzymeAbbreviationSubstrate(s)Km (µM)Vmax (relative units)Source OrganismReference(s)
Umbelliferone 6-dimethylallyltransferaseU6DT (PcPT1)Umbelliferone21 ± 3-Petroselinum crispum[1]
DMAPP80 ± 10-[1]
Umbelliferone 6-dimethylallyltransferaseU6DT (FcPT1a)Umbelliferone35 ± 4-Ficus carica[1]
DMAPP17 ± 1-[1]
Marmesin SynthaseMS (CYP76F112)DemethylsuberosinHigh affinity-Ficus carica[2]
Psoralen SynthasePS (CYP71AJ1)(+)-Marmesin--Ammi majus[3][4]
Bergaptol 5-O-geranyltransferase-Bergaptol140-Citrus limon[5]
GPP9-[5]

Note: Quantitative Vmax data is often not directly comparable across studies due to differences in assay conditions and enzyme preparations. Km values, however, provide a consistent measure of substrate affinity.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of furanocoumarin biosynthesis.

Cloning and Heterologous Expression of Biosynthetic Enzymes

Objective: To isolate the gene encoding a biosynthetic enzyme and express it in a heterologous system for functional characterization.

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from plant tissue known to produce furanocoumarins (e.g., leaves of Ammi majus or Ficus carica) using a commercial kit.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • Gene Amplification:

    • Design degenerate primers based on conserved regions of known furanocoumarin biosynthetic enzymes (e.g., CYPs or prenyltransferases).

    • Perform PCR using the synthesized cDNA as a template to amplify the gene of interest.

    • Alternatively, if the genome sequence is available, design specific primers to amplify the full-length coding sequence.

  • Cloning into an Expression Vector:

    • Ligate the amplified PCR product into a suitable expression vector (e.g., pYeDP60 for yeast or pET vectors for E. coli).

    • For cytochrome P450 enzymes, it may be necessary to swap the N-terminal membrane anchor domain with that of a well-expressed CYP, such as CYP73A1, to achieve functional expression in yeast.[3]

  • Heterologous Expression:

    • Transform the expression construct into a suitable host organism, such as Saccharomyces cerevisiae or Escherichia coli.

    • Grow the transformed cells in appropriate media and induce protein expression according to the vector's specifications (e.g., with galactose for yeast or IPTG for E. coli).

  • Microsome Isolation (for membrane-bound enzymes like CYPs and prenyltransferases):

    • Harvest the cells and resuspend them in an ice-cold extraction buffer.

    • Disrupt the cells by sonication or with glass beads.

    • Centrifuge the lysate at low speed to remove cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer and store at -80°C.

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of a heterologously expressed enzyme.

Protocol for a Psoralen Synthase Assay:

  • Reaction Mixture:

    • Prepare a reaction mixture containing the microsomal fraction with the expressed psoralen synthase, the substrate (+)-marmesin, and a source of reducing equivalents (NADPH) in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0).[3]

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature (e.g., 28-30°C) for a defined period.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a solvent such as ethyl acetate (B1210297).

    • Vortex vigorously to extract the products into the organic phase.

    • Centrifuge to separate the phases and collect the organic layer.

  • Analysis:

    • Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis.

    • Analyze the products by HPLC or UPLC-MS/MS, comparing the retention time and mass spectrum to an authentic psoralen standard.[3]

UPLC-MS/MS Analysis of Furanocoumarins

Objective: To separate, identify, and quantify furanocoumarins in biological samples.

Protocol:

  • Sample Preparation:

    • Extract furanocoumarins from plant material or enzyme assay mixtures using a suitable solvent (e.g., ethyl acetate or methanol).

    • Filter the extract and, if necessary, concentrate it before analysis.

  • Chromatographic Separation:

    • Use a UPLC system equipped with a C18 reversed-phase column.

    • Employ a gradient elution program with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). A typical gradient might start at 10% B and increase to 90% B over 15-20 minutes.

  • Mass Spectrometric Detection:

    • Couple the UPLC system to a tandem quadrupole mass spectrometer.

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each furanocoumarin of interest.

Experimental Workflow for Enzyme Characterization

Enzyme Characterization Workflow A RNA Extraction from Plant Tissue B cDNA Synthesis A->B C PCR Amplification of Target Gene B->C D Cloning into Expression Vector C->D E Heterologous Expression (Yeast/E. coli) D->E F Microsome Isolation E->F G In Vitro Enzyme Assay F->G H UPLC-MS/MS Analysis G->H I Functional Characterization and Kinetic Analysis H->I

Workflow for the characterization of furanocoumarin biosynthetic enzymes.

Signaling Pathways Regulating Furanocoumarin Biosynthesis

The biosynthesis of furanocoumarins is tightly regulated in response to various developmental and environmental cues, including herbivory, pathogen attack, and UV light. The jasmonate signaling pathway plays a central role in mediating these responses.

Jasmonate Signaling Pathway

Wounding or herbivory triggers the synthesis of jasmonic acid (JA), which is then converted to its bioactive form, jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to its receptor, COI1, an F-box protein that is part of an SCF E3 ubiquitin ligase complex. This binding event leads to the ubiquitination and subsequent degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases the transcription factor MYC2, which can then activate the expression of genes involved in furanocoumarin biosynthesis.[6][7][8]

Jasmonate Signaling Pathway cluster_stimulus Stimulus cluster_biosynthesis JA-Ile Biosynthesis cluster_signaling Signal Transduction Wounding Wounding Linolenic Acid Linolenic Acid Wounding->Linolenic Acid JA JA Linolenic Acid->JA JA-Ile JA-Ile JA->JA-Ile JA_Ile JA-Ile COI1 SCF-COI1 Complex JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses FBG Furanocoumarin Biosynthesis Genes MYC2->FBG activates

Jasmonate signaling pathway regulating furanocoumarin biosynthesis.

References

Pharmacological Profile of (±)-Heraclenol: A Technical Guide and Proposed Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract:

(±)-Heraclenol is a natural furanocoumarin with demonstrated biological activities, including antimicrobial and antiproliferative effects. However, a comprehensive pharmacological profile, detailing its specific molecular targets, binding affinities, and functional activities, remains largely uncharacterized in publicly available scientific literature. This technical guide addresses this critical knowledge gap by providing a structured framework for the systematic pharmacological evaluation of this compound. It outlines a proposed research workflow, details essential experimental protocols, and presents a putative signaling pathway based on current data. This document is intended to serve as a foundational resource for researchers seeking to elucidate the complete pharmacological landscape of this compound.

Introduction

This compound is a chiral furanocoumarin isolated from various plant species, including those of the Heracleum and Angelica genera. While preliminary studies have indicated its potential as an antimicrobial agent and an inhibitor of melanoma cell proliferation, the specific molecular mechanisms underlying these effects are not well understood. A significant data gap exists concerning the individual pharmacological activities of its enantiomers, (+)-Heraclenol and (-)-Heraclenol, as most studies have utilized the racemic mixture.

This guide proposes a comprehensive pharmacological profiling workflow to systematically characterize the bioactivity of this compound. The objective is to identify its primary molecular targets, quantify its binding and functional potencies, and elucidate the signaling pathways through which it exerts its effects.

Proposed Pharmacological Profiling Workflow

A systematic approach is required to build a detailed pharmacological profile of this compound. The following workflow is proposed to guide this endeavor, from initial broad-based screening to in-depth mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Potency Determination cluster_2 Phase 3: Mechanism of Action & Selectivity cluster_3 Phase 4: In Vivo & Toxicological Assessment a Initial Target Identification (Based on Furanocoumarin Literature) b Broad Panel Receptor Screening (e.g., GPCRs, Kinases, Ion Channels) a->b c Radioligand Binding Assays (Determine Ki) b->c d Cell-Based Functional Assays (Determine EC50/IC50) b->d g Selectivity Profiling (Against Related Targets) c->g e Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) d->e f Enantiomer-Specific Profiling ((-)-Heraclenol vs. (+)-Heraclenol) d->f h Animal Model Efficacy Studies e->h i In Silico & In Vitro Toxicology g->i G cluster_arrest G2/M Arrest Heraclenol This compound + UVA DNA_Damage DNA Damage Signal Heraclenol->DNA_Damage Induces ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activates Chk1 Chk1 ATM_ATR->Chk1 Phosphorylates p_Chk1 p-Chk1 (Active) Chk1->p_Chk1 Cdc25C Cdc25C p_Chk1->Cdc25C Phosphorylates (Inhibits) p_Cdc25C p-Cdc25C (Inactive) Cdc25C->p_Cdc25C Cdc2_CyclinB Cdc2/Cyclin B Complex p_Cdc25C->Cdc2_CyclinB Cannot Activate arrest_node Cell Cycle Halts at G2/M M_Phase Mitosis Cdc2_CyclinB->M_Phase Promotes

(±)-Heraclenol: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Furanocoumarin (±)-Heraclenol, Detailing its Chemical Identity, Biological Activities, and Associated Experimental Methodologies.

This whitepaper serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the natural compound this compound. It provides a detailed overview of its chemical properties, known biological activities, and the experimental protocols to assess these activities.

Chemical Identification and Properties

This compound is a racemic mixture of the furanocoumarin, a class of organic chemical compounds produced by a variety of plants. The individual enantiomers, (+)-Heraclenol and (-)-Heraclenol, exist, and the biological activity can be stereospecific. The racemic mixture is often the subject of initial biological screening.

IdentifierValue
IUPAC Name 9-(2,3-dihydroxy-3-methylbutoxy)-7H-furo[3,2-g]chromen-7-one
CAS Number 31575-93-6[1][2][3][4]
Molecular Formula C₁₆H₁₆O₆
Molecular Weight 304.29 g/mol [5]

Biological Activity of Heraclenol

Current research has highlighted two primary areas of biological activity for Heraclenol: antibacterial and anti-melanoma effects. It is important to note that much of the detailed biological research has been conducted on the (-)-Heraclenol enantiomer.

Antibacterial Activity

(-)-Heraclenol has demonstrated inhibitory effects against a range of pathogenic bacteria. The primary mechanism of its antibacterial action is believed to be the inhibition of the bacterial histidine biosynthesis pathway.[6]

Table 1: Minimum Inhibitory Concentration (MIC) of (-)-Heraclenol Against Various Bacterial Strains

MicroorganismStrainMIC (µg/mL)Reference
Uropathogenic Escherichia coli (UPEC)CFT0731024[7]
Staphylococcus aureus-680[7]
Staphylococcus epidermidis-640[7]
Pseudomonas aeruginosa-700[7]
Enterobacter cloacae-770[7]
Klebsiella pneumoniae-850[7]
Streptococcus mutans-530[7]
Streptococcus viridans-500[7]
Anti-Melanoma Activity

Heraclenol has been shown to inhibit the proliferation of melanoma cells and induce cell cycle arrest at the G2/M phase. This activity is associated with the modulation of key cell cycle regulatory proteins. Specifically, in the presence of UVA, Heraclenol has been observed to increase the phosphorylation of Checkpoint Kinase 1 (Chk1) and reduce the phosphorylation of Cyclin-Dependent Kinase 1 (cdc2, also known as CDK1) at threonine 161 in melanoma cells.[2][8] In vivo studies using B16F10-bearing mice have also indicated that Heraclenol can reduce tumor growth.[2]

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of Heraclenol against a specific bacterial strain.

1. Preparation of Materials:

  • (-)-Heraclenol Stock Solution: Prepare a stock solution of (-)-Heraclenol in Dimethyl Sulfoxide (DMSO).
  • Bacterial Culture: Prepare a fresh overnight culture of the test bacterium on a suitable agar (B569324) medium.
  • Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
  • 96-Well Microtiter Plates: Use sterile, flat-bottomed plates.

2. Assay Procedure:

  • Inoculum Preparation: Suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
  • Serial Dilutions: Perform two-fold serial dilutions of the Heraclenol stock solution in CAMHB directly in the 96-well plate to achieve a range of desired concentrations.
  • Inoculation: Add the prepared bacterial inoculum to each well.
  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
  • Incubation: Incubate the plate at 37°C for 16-20 hours.[6]

3. Determination of MIC:

  • The MIC is the lowest concentration of Heraclenol that results in the complete inhibition of visible bacterial growth.[6]

Cell Cycle Analysis in Melanoma Cells via Flow Cytometry

This protocol provides a method for analyzing the effect of Heraclenol on the cell cycle distribution of melanoma cells.

1. Cell Culture and Treatment:

  • Culture human melanoma cells (e.g., A375) in a suitable medium (e.g., DMEM with 10% FBS).
  • Seed cells in 6-well plates and allow them to adhere overnight.
  • Treat the cells with various concentrations of Heraclenol (and/or UVA) for a specified period (e.g., 24 hours).

2. Cell Harvesting and Fixation:

  • Harvest the cells by trypsinization.
  • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
  • Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing, and incubate at -20°C for at least 2 hours.

3. Staining and Analysis:

  • Wash the fixed cells with PBS.
  • Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
  • Incubate in the dark at room temperature for 30 minutes.
  • Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI-stained DNA.

Western Blot Analysis of Chk1 and cdc2 Phosphorylation

This is a representative protocol to assess the phosphorylation status of Chk1 and cdc2 in Heraclenol-treated melanoma cells.

1. Protein Extraction:

  • After treatment with Heraclenol (and/or UVA), wash the melanoma cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Clarify the lysates by centrifugation and determine the protein concentration.

2. SDS-PAGE and Protein Transfer:

  • Denature the protein samples by boiling in Laemmli buffer.
  • Separate the proteins by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies specific for phosphorylated Chk1 (e.g., p-Chk1 Ser345), total Chk1, phosphorylated cdc2 (e.g., p-cdc2 Tyr15), and total cdc2 overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.
  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathway of Heraclenol in Melanoma Cells

Caption: Proposed signaling pathway of Heraclenol in melanoma cells.

General Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Bioactivity cluster_antibacterial Antibacterial Activity cluster_antimelanoma Anti-Melanoma Activity start Start compound_prep Prepare this compound Stock Solution start->compound_prep ab_culture Culture Bacteria compound_prep->ab_culture am_culture Culture Melanoma Cells compound_prep->am_culture mic_assay Broth Microdilution Assay ab_culture->mic_assay mic_result Determine MIC mic_assay->mic_result treatment Treat Cells with Heraclenol +/- UVA am_culture->treatment cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot (p-Chk1, p-cdc2) treatment->western_blot cc_result Analyze Cell Cycle Distribution cell_cycle->cc_result wb_result Analyze Protein Phosphorylation western_blot->wb_result

Caption: General experimental workflow for assessing Heraclenol's bioactivity.

References

(±)-Heraclenol: A Technical Guide on its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-Heraclenol, a naturally occurring furanocoumarin, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular characteristics of this compound and delves into its biological activity, with a particular focus on its effects on melanoma cells. This document summarizes key quantitative data, outlines detailed experimental protocols for investigating its mechanism of action, and presents a putative signaling pathway for its observed effects on the cell cycle.

Physicochemical Properties

This compound is a racemic mixture of a furanocoumarin derivative. Its fundamental molecular properties are essential for understanding its chemical behavior and for its application in experimental settings.

PropertyValueCitation
Molecular Formula C₁₆H₁₆O₆[1][2][3][4][5]
Molecular Weight 304.29 g/mol [1][2][3][4]

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological effects, particularly in the context of cancer research. It has been identified as an inhibitor of proliferation in melanoma cells. The primary mechanism underlying this activity is the induction of cell cycle arrest at the G2/M phase.

One of the key events in this process is the modulation of critical cell cycle regulatory proteins. It has been reported that in the presence of UVA, Heraclenol increases the phosphorylation of Checkpoint Kinase 1 (Chk1) and reduces the phosphorylation of Cyclin-Dependent Kinase 1 (cdc2) at Threonine 161 in melanoma cells.

The G2/M checkpoint is a critical control point in the cell cycle, preventing cells with damaged DNA from entering mitosis. The activation of Chk1 is a key step in initiating this checkpoint. Activated Chk1 can, in turn, influence the activity of the cdc2/Cyclin B1 complex, which is the master regulator of entry into mitosis. The inhibitory phosphorylation of cdc2 prevents its activation and halts the cell cycle at the G2/M transition.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound-induced G2/M cell cycle arrest in melanoma cells, based on the available data and the known mechanisms of G2/M checkpoint control.

Heraclenol_Signaling_Pathway Heraclenol This compound + UVA Chk1 Chk1 Heraclenol->Chk1 Induces Phosphorylation pChk1 p-Chk1 (Activated) Chk1->pChk1 cdc2 cdc2 (CDK1) pChk1->cdc2 Leads to dephosphorylation (mechanism may involve other mediators) pcdc2 p-cdc2 (Inactive) cdc2->pcdc2 G2M_Arrest G2/M Phase Cell Cycle Arrest pcdc2->G2M_Arrest Results in

Caption: Proposed signaling pathway of this compound in melanoma cells.

Experimental Protocols

To investigate the effects of this compound on the G2/M cell cycle checkpoint and the phosphorylation status of Chk1 and cdc2, the following experimental protocols can be employed.

Cell Culture and Treatment
  • Cell Line: Human melanoma cell lines (e.g., A375, SK-MEL-28).

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Seed cells in appropriate culture vessels. Once attached, treat the cells with varying concentrations of this compound. For experiments involving UVA, irradiate the cells with a controlled dose of UVA light immediately after the addition of Heraclenol. Include a vehicle-treated control group (e.g., DMSO).

Cell Cycle Analysis by Flow Cytometry
  • Harvesting: After the desired treatment period (e.g., 24, 48 hours), harvest the cells by trypsinization.

  • Fixation: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and fix them in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Rehydrate the cells in PBS and then stain with a solution containing propidium (B1200493) iodide (PI) and RNase A in the dark.

  • Analysis: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases can be quantified using appropriate software.

Western Blot Analysis for Protein Phosphorylation
  • Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for phospho-Chk1 (e.g., Ser345), total Chk1, phospho-cdc2 (e.g., Thr161), and total cdc2 overnight at 4°C. A loading control such as β-actin or GAPDH should also be probed.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The relative band intensities can be quantified using densitometry software.

Experimental Workflow

The following diagram outlines the logical workflow for investigating the biological effects of this compound on melanoma cells.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 Data Analysis & Interpretation Cell_Culture Melanoma Cell Culture Treatment Treatment with This compound ± UVA Cell_Culture->Treatment Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (p-Chk1, p-cdc2) Treatment->Western_Blot Quantification Quantification of Cell Cycle Phases Cell_Cycle_Analysis->Quantification Densitometry Densitometry of Protein Bands Western_Blot->Densitometry Conclusion Conclusion on Mechanism of G2/M Arrest Quantification->Conclusion Densitometry->Conclusion

References

The Discovery and Isolation of Heraclenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the historical milestones, isolation methodologies, and biological significance of the furanocoumarin, Heraclenol.

Introduction

Heraclenol is a naturally occurring furanocoumarin, a class of organic compounds characterized by a furan (B31954) ring fused with a coumarin. Found in a variety of plant species, notably within the Apiaceae family, Heraclenol has garnered scientific interest for its diverse biological activities, including antimicrobial, antibiofilm, and antiproliferative effects. This technical guide provides a comprehensive overview of the discovery and history of Heraclenol isolation, detailed experimental protocols for its extraction and purification, and an examination of its known signaling pathways, particularly in the context of cancer research. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific journey and technical intricacies of this potent bioactive molecule.

Discovery and History

The history of furanocoumarin research dates back to the early 19th century, with the isolation of the parent compound, coumarin, in 1820. However, the specific discovery and isolation of Heraclenol from its natural sources occurred later, as phytochemical investigation techniques advanced. Heraclenol has been identified in several plant species, including those from the Heracleum genus (hogweeds), Angelica lucida (seacoast angelica), and Magydaris tomentosa.

Physicochemical Properties of Heraclenol

A summary of the key physicochemical properties of Heraclenol is provided in the table below.

PropertyValue
Molecular FormulaC₁₆H₁₆O₆
Molecular Weight304.29 g/mol
IUPAC Name9-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
CAS Number31575-93-6
AppearanceWhite to off-white solid
SolubilitySoluble in methanol (B129727), ethanol, DMSO, and other organic solvents

Experimental Protocols for Isolation and Purification

The isolation of Heraclenol from plant sources typically involves a multi-step process of extraction followed by chromatographic purification. The following protocols are generalized from methods reported for the isolation of furanocoumarins from plant material and can be adapted for Heraclenol.

Extraction of Crude Plant Material

This protocol describes a standard method for obtaining a crude extract enriched with furanocoumarins from dried plant material.

  • Materials:

    • Dried and powdered plant material (e.g., fruits or roots of Heracleum candicans or Angelica lucida)

    • Methanol (HPLC grade)

    • Extraction thimbles

    • Soxhlet apparatus

    • Rotary evaporator

  • Procedure:

    • Accurately weigh a known quantity of the powdered plant material (e.g., 100 g).

    • Place the powdered material into a cellulose (B213188) extraction thimble.

    • Set up the Soxhlet apparatus with a round-bottom flask containing methanol.

    • Perform continuous extraction for 6-8 hours, or until the solvent in the siphon tube runs clear.

    • After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

    • Record the weight of the crude extract to calculate the extraction yield.

Purification by Column Chromatography

This step aims to separate the crude extract into fractions to isolate Heraclenol.

  • Materials:

    • Crude plant extract

    • Silica (B1680970) gel (60-120 mesh) for column chromatography

    • Glass column

    • Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)

    • Collection tubes

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Procedure:

    • Prepare a slurry of silica gel in the initial, least polar solvent of the gradient (e.g., 100% hexane).

    • Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Dissolve a known amount of the crude extract in a minimal volume of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate completely, and then carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

    • Begin elution with the initial solvent system, gradually increasing the polarity by adding more of the polar solvent (e.g., increasing the percentage of ethyl acetate (B1210297) in hexane).

    • Collect fractions of a fixed volume (e.g., 20 mL) in separate tubes.

    • Monitor the separation by spotting aliquots of the collected fractions on TLC plates and developing them in an appropriate solvent system. Visualize the spots under UV light (254 nm and 366 nm).

    • Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of Heraclenol.

    • Evaporate the solvent from the combined fractions to obtain a semi-purified Heraclenol fraction.

Final Purification by Preparative Thin Layer Chromatography (Prep-TLC)

For obtaining highly pure Heraclenol, a final purification step using preparative TLC is often employed.

  • Materials:

    • Semi-purified Heraclenol fraction

    • Preparative TLC plates (silica gel 60 F₂₅₄, 1-2 mm thickness)

    • Developing chamber

    • Mobile phase (e.g., Toluene:Ethyl Acetate, 7:3 v/v)

    • Scraper or razor blade

    • Elution solvent (e.g., methanol or chloroform)

    • Filtration apparatus

  • Procedure:

    • Dissolve the semi-purified fraction in a minimal amount of a volatile solvent.

    • Carefully apply the solution as a narrow band along the origin line of the preparative TLC plate.

    • Allow the solvent to evaporate completely.

    • Place the plate in a developing chamber saturated with the mobile phase.

    • Develop the plate until the solvent front reaches near the top.

    • Remove the plate and allow it to air dry.

    • Visualize the separated bands under UV light and mark the band corresponding to Heraclenol.

    • Carefully scrape the silica gel of the marked band from the glass plate.

    • Transfer the collected silica gel to a flask and add a suitable elution solvent.

    • Stir or sonicate the mixture to elute the compound from the silica.

    • Filter the mixture to remove the silica gel.

    • Evaporate the solvent from the filtrate to obtain pure Heraclenol.

    • Determine the final yield of pure Heraclenol.

Quantitative Data on Heraclenol Isolation

The yield of Heraclenol can vary significantly depending on the plant source, the part of the plant used, the geographical location, the time of harvest, and the extraction and purification methods employed. The following table summarizes hypothetical yield data to illustrate the potential outcomes of the isolation process.

Plant SourcePlant PartExtraction MethodPurification MethodYield of Pure Heraclenol (mg/100g of dry plant material)
Heracleum candicansRootsSoxhlet (Methanol)Column Chromatography, Prep-TLC50 - 150
Angelica lucidaFruitsMaceration (Ethanol)Column Chromatography, Prep-TLC30 - 100
Magydaris tomentosaFlowersMaceration (Acetone)Column Chromatography, Prep-TLC20 - 80

Signaling Pathways of Heraclenol

Heraclenol has been shown to exert antiproliferative effects on cancer cells, particularly melanoma, by inducing cell cycle arrest at the G2/M phase. This biological activity is linked to its ability to modulate key signaling pathways that regulate cell cycle progression.

Heraclenol-Induced G2/M Arrest in Melanoma Cells

In melanoma cells, Heraclenol treatment leads to an increase in the phosphorylation of Checkpoint Kinase 1 (Chk1) and a reduction in the phosphorylation of Cyclin-Dependent Kinase 1 (Cdk1, also known as cdc2) at its activating site (Threonine 161). Chk1 is a crucial kinase in the DNA damage response and cell cycle checkpoint control. Its activation leads to the inhibition of Cdc25 phosphatases, which are responsible for activating the Cdk1/Cyclin B complex that drives mitotic entry. The reduction in active Cdk1 prevents the cells from progressing from the G2 phase into mitosis, resulting in G2/M arrest and subsequent apoptosis.

The following diagram illustrates the proposed signaling pathway for Heraclenol-induced G2/M arrest.

Heraclenol_Signaling_Pathway cluster_checkpoint Cell Cycle Checkpoint Control cluster_mitosis_driver Mitotic Entry Driver Heraclenol Heraclenol Cell Melanoma Cell Chk1 Chk1 Cell->Chk1 Upregulates phosphorylation pChk1 p-Chk1 (Active) Chk1->pChk1 Phosphorylation Cdc25 Cdc25 pChk1->Cdc25 Inhibits via phosphorylation Arrest G2/M Arrest pChk1->Arrest pCdc25 p-Cdc25 (Inactive) Cdc25->pCdc25 Phosphorylation Cdk1_CyclinB Cdk1/Cyclin B Cdc25->Cdk1_CyclinB Dephosphorylates (Activates) pCdk1_CyclinB p-Cdk1/Cyclin B (Inactive) M_Phase M Phase (Mitosis) Cdk1_CyclinB->M_Phase Promotes entry G2_Phase G2 Phase Arrest->M_Phase Blocks transition

Caption: Proposed signaling pathway of Heraclenol-induced G2/M arrest in melanoma cells.

Conclusion

Heraclenol stands as a compelling natural product with significant potential for further investigation, particularly in the realm of oncology. This guide has provided a comprehensive overview of its discovery, detailed methodologies for its isolation and purification, and an insight into its mechanism of action at the cellular level. The provided protocols and data serve as a valuable resource for researchers aiming to work with this fascinating furanocoumarin. Future research focusing on the enantiomer-specific bioactivities of Heraclenol and further elucidation of its molecular targets will undoubtedly pave the way for its potential development as a therapeutic agent.

(±)-Heraclenol solubility in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Solubility of (±)-Heraclenol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring furanocoumarin that has garnered interest for its potential biological activities, including its effects on cell proliferation. A fundamental understanding of its physicochemical properties, particularly its solubility in common laboratory solvents, is crucial for advancing research and development efforts. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and an illustrative diagram of the furanocoumarin biosynthetic pathway.

Physicochemical Properties of this compound

This compound, a derivative of psoralen, possesses a molecular structure that influences its solubility characteristics. Key physicochemical properties are summarized in Table 1. It is important to note that many of these values are computationally predicted and experimental verification is recommended.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₆O₆[1][2]
Molecular Weight 304.29 g/mol [1][2]
IUPAC Name 9-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one[2]
CAS Number 31575-93-6[2]
logP (predicted) 1.2[1][2]
Polar Surface Area 89.1 Ų[1][2]
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 6

Solubility Profile of this compound

The solubility of a compound is a critical parameter for its handling, formulation, and biological testing. Based on available data, this compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Its solubility in aqueous media is low.

Table 2: Solubility Data for this compound

SolventSolubilityMethodSource
Water 744.4 mg/L @ 25 °CEstimated
Water Low solubilityEstimated[1]
Dimethyl Sulfoxide (DMSO) SolubleReported[1]

It is highly recommended that researchers experimentally determine the solubility of this compound in their specific solvents of interest to obtain precise quantitative data.

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining solubility is essential for accurate experimental design. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Shake-Flask Method for Equilibrium Solubility Determination

This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Materials:

  • This compound

  • Selected common laboratory solvents (e.g., ethanol, methanol, acetone, chloroform, ethyl acetate, DMSO, water)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials on an orbital shaker in a constant temperature environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • HPLC Method: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC to determine the concentration of this compound.

    • UV-Vis Spectrophotometry: If this compound has a distinct chromophore and the solvent does not interfere, measure the absorbance of the diluted filtrate at the wavelength of maximum absorbance (λmax). Calculate the concentration using a standard calibration curve.

  • Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure accuracy and precision.

Furanocoumarin Biosynthetic Pathway

This compound belongs to the furanocoumarin class of natural products. The biosynthesis of furanocoumarins is a complex process originating from the phenylpropanoid pathway. Understanding this pathway provides context for the natural production of Heraclenol and related compounds.

Furanocoumarin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid Umbelliferone Umbelliferone p_Coumaric_acid->Umbelliferone Phenylpropanoid Pathway Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin Prenylation (C6) Osthenol Osthenol Umbelliferone->Osthenol Prenylation (C8) Marmesin Marmesin Demethylsuberosin->Marmesin Psoralen Psoralen (Linear Furanocoumarin) Marmesin->Psoralen Heraclenol_precursor Further Modifications Psoralen->Heraclenol_precursor Columbianetin Columbianetin Osthenol->Columbianetin Angelicin Angelicin (Angular Furanocoumarin) Columbianetin->Angelicin Heraclenol This compound Heraclenol_precursor->Heraclenol

Caption: Biosynthetic pathway of linear and angular furanocoumarins.

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a natural product like this compound.

Solubility_Workflow Start Start: Obtain Pure This compound Sample Select_Solvents Select Common Lab Solvents (e.g., Water, Ethanol, DMSO, etc.) Start->Select_Solvents Shake_Flask Perform Shake-Flask Solubility Experiment Select_Solvents->Shake_Flask Equilibration Equilibrate at Constant Temperature (24-72h) Shake_Flask->Equilibration Phase_Separation Centrifuge to Separate Solid from Supernatant Equilibration->Phase_Separation Filtration Filter Supernatant (0.22 µm filter) Phase_Separation->Filtration Quantification Quantify Concentration (HPLC or UV-Vis) Filtration->Quantification Data_Analysis Calculate Solubility (e.g., in mg/mL or M) Quantification->Data_Analysis End End: Report Solubility Data Data_Analysis->End

Caption: A general workflow for the experimental determination of solubility.

Conclusion

This technical guide provides foundational information on the solubility of this compound. While qualitative data indicates solubility in DMSO and low aqueous solubility, there is a clear need for comprehensive, quantitative studies across a broader range of common laboratory solvents. The detailed experimental protocol provided herein offers a standardized method for researchers to generate this critical data. Furthermore, the visualization of the furanocoumarin biosynthetic pathway and the experimental workflow for solubility determination serve as valuable resources for researchers in the fields of natural product chemistry, pharmacology, and drug development. Accurate solubility data is paramount for the successful design and interpretation of in vitro and in vivo studies, as well as for the future development of this compound-based therapeutics.

References

A Technical Guide to the Biological Activities of Heraclenol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Introduction

Heraclenol, a naturally occurring furanocoumarin, has garnered scientific interest for its diverse biological activities. As a chiral molecule, it exists in two enantiomeric forms: (+)-Heraclenol and (-)-Heraclenol. While research has begun to uncover the therapeutic potential of Heraclenol, a significant portion of existing studies has utilized racemic mixtures or has not specified the stereochemistry of the compound. This guide provides a comprehensive overview of the currently known biological activities of Heraclenol, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. It is important to note the current research gap regarding the specific activities of each enantiomer, a crucial aspect for future drug development.[1]

Antimicrobial and Antibiofilm Activity

Heraclenol has demonstrated notable activity against various pathogens, including uropathogenic Escherichia coli (UPEC), a primary cause of urinary tract infections (UTIs).[2] Its efficacy extends to both planktonic bacteria and biofilm formations, which are notoriously resistant to conventional antibiotics.[2]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency of Heraclenol and other furanocoumarins is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

CompoundMicroorganismMIC (mg/mL)Reference
HeraclenolS. aureus0.68[2]
HeraclenolS. epidermidis0.64[2]
HeraclenolP. aeruginosa0.70[2]
HeraclenolE. cloacae0.77[2]
HeraclenolK. pneumoniae0.85[2]
HeraclenolS. mutans0.53[2]
HeraclenolS. viridans0.50[2]
HeraclenolUropathogenic E. coli1.024[2]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.[3]

Materials:

  • Test compound (Heraclenol) stock solution

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

  • Sterile 96-well microtiter plates

  • Positive control (inoculum without test compound)

  • Negative control (broth only)

  • Solvent control (highest concentration of solvent used)

Procedure:

  • Serial Dilutions: Prepare serial twofold dilutions of the Heraclenol stock solution in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well containing the diluted compound, as well as to the positive control wells.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.[3]

  • Reading Results: The MIC is determined as the lowest concentration of Heraclenol at which there is no visible turbidity (bacterial growth).[3]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Heraclenol Stock Solution D Serial Dilutions in 96-well Plate A->D B Standardize Bacterial Inoculum E Inoculate Wells B->E C Prepare Broth Medium C->D D->E F Incubate Plate (37°C, 24h) E->F G Visually Inspect for Turbidity F->G H Determine Lowest Concentration with No Growth (MIC) G->H

Workflow for MIC determination using the broth microdilution method.
Proposed Mechanism of Antimicrobial Action

Heraclenol is suggested to function as an inhibitor of histidine biosynthesis in bacteria, a pathway crucial for their survival.[3] Molecular docking studies indicate that Heraclenol may bind to the active site of HisC, an aminotransferase involved in the histidine biosynthesis pathway, thereby preventing its activation by the native substrate.[2]

Histidine_Biosynthesis_Inhibition Heraclenol Heraclenol Heraclenol->Inhibition HisC HisC Enzyme (Histidinol-phosphate aminotransferase) Pathway Histidine Biosynthesis Pathway HisC->Pathway Catalyzes step in Substrate Native Substrate Substrate->HisC Binds to active site Growth Bacterial Growth & Survival Pathway->Growth Essential for Inhibition->HisC Inhibits

Proposed inhibition of bacterial histidine biosynthesis by Heraclenol.

Cytotoxic and Antiproliferative Activity

Heraclenol has also been investigated for its potential as an anticancer agent, demonstrating cytotoxic effects against various cell lines.

Quantitative Data: Half-Maximal Inhibitory Concentration (IC50)

The cytotoxic effect is often quantified by the IC50 value, which represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.

CompoundCell LineCell TypeAssayIC50 (µM)Reference
HeraclenolNIH/3T3Murine FibroblastMTT65.78[4][5]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4]

Materials:

  • Heraclenol stock solution (in DMSO)

  • Adherent cell line (e.g., NIH/3T3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight to allow for attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of Heraclenol and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple formazan product at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Proposed Signaling Pathways in Furanocoumarin-Induced Apoptosis

Furanocoumarins, the class of compounds to which Heraclenol belongs, are thought to induce apoptosis in cancer cells by modulating key signaling pathways.[4] A plausible mechanism involves the inhibition of pro-survival pathways such as NF-κB and MAPK, and the activation of the intrinsic apoptotic cascade.[4]

Apoptosis_Signaling_Pathway cluster_pro_survival Pro-Survival Pathways cluster_apoptotic Intrinsic Apoptotic Pathway Furanocoumarins Furanocoumarins (e.g., Heraclenol) NFkB NF-κB Furanocoumarins->NFkB MAPK MAPK Furanocoumarins->MAPK Bax Bax Furanocoumarins->Bax Activates Bcl2 Bcl-2 Furanocoumarins->Bcl2 Inhibits Survival Cell Survival & Proliferation NFkB->Survival MAPK->Survival Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Plausible mechanism of furanocoumarin-induced apoptosis.

Future Research Directions

A significant knowledge gap exists concerning the distinct biological activities of the (+)-Heraclenol and (-)-Heraclenol enantiomers.[1] Future research should prioritize the enantioselective synthesis or chiral separation of Heraclenol to enable a thorough investigation of the individual enantiomers. A comparative bioactivity analysis would provide invaluable insights into the structure-activity relationship and guide the potential development of Heraclenol as a therapeutic agent.[1]

Future_Research_Workflow cluster_synthesis Synthesis & Separation cluster_screening Bioactivity Screening cluster_analysis Data Analysis & Comparison A Enantioselective Synthesis D (+)-Heraclenol A->D E (-)-Heraclenol A->E B Chiral HPLC Separation B->D B->E C Racemic Heraclenol C->B F Antimicrobial Assays (MIC) D->F G Cytotoxicity Assays (IC50) D->G H Anti-inflammatory Assays D->H I Mechanistic Studies D->I E->F E->G E->H E->I J Compare Potency and Efficacy F->J G->J H->J I->J K Elucidate Structure- Activity Relationship J->K

References

In-Depth Technical Guide to the Spectroscopic Data of (±)-Heraclenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (±)-Heraclenol, a naturally occurring furanocoumarin. The information compiled herein is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.82d9.81HH-4
7.69d2.21HH-5
7.16s1HH-8
6.78d2.21HH-6
6.27d9.81HH-3
4.60d9.82HH-1'
4.02t9.81HH-2'
3.25br s2H2 x -OH
1.35s3HH-4'
1.25s3HH-5'

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmCarbon Atom Assignment
161.4C-2
149.2C-7
145.7C-9
144.9C-5
139.3C-4
131.5C-8a
125.1C-4a
114.5C-6
112.9C-3
107.0C-8
99.9C-5a
77.9C-2'
72.8C-1'
72.3C-3'
26.2C-4'
24.3C-5'

Solvent: CDCl₃

Table 3: Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Proposed Fragment
304.0947-[M]+ (Calculated for C₁₆H₁₆O₆)
289-[M - CH₃]+
245-[M - C₃H₇O]+
219-[M - C₄H₇O₂]+
203-[M - C₅H₉O₂]+
189-[M - C₆H₁₁O₂]+
175-[M - C₇H₁₃O₂]+

Note: Experimental fragmentation data is limited; proposed fragments are based on the analysis of similar furanocoumarin structures.

Table 4: Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Functional Group Assignment
~3400 (broad)O-H stretching (hydroxyl groups)
~2970, 2930C-H stretching (aliphatic)
~1720C=O stretching (lactone)
~1630C=C stretching (aromatic/furan)
~1580, 1490, 1450Aromatic ring skeletal vibrations
~1130C-O stretching (ether)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Spectral Width: Approximately 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H NMR) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C NMR).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC) or liquid chromatography (LC). For GC-MS, the sample is typically derivatized (e.g., silylation) to increase volatility. For LC-MS, the sample is dissolved in a suitable solvent (e.g., methanol/water mixture) and injected into the LC system.

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and obtaining a characteristic fragmentation pattern. Electrospray Ionization (ESI) is often used for LC-MS to generate protonated molecules [M+H]⁺ or other adducts.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion. For tandem mass spectrometry (MS/MS), a precursor ion is selected and fragmented to provide further structural information.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Thin Film: A solution of the compound in a volatile solvent (e.g., chloroform) is deposited onto a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution IR IR Sample->IR KBr Pellet/Film NMR NMR Dissolution->NMR NMR Tube MS MS Dissolution->MS Injection Raw_Data Raw_Data NMR->Raw_Data FID MS->Raw_Data Mass Spectrum IR->Raw_Data Interferogram Processed_Spectra Processed_Spectra Raw_Data->Processed_Spectra Structural_Elucidation Structural_Elucidation Processed_Spectra->Structural_Elucidation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

NMR_Analysis_Logic 1H_NMR ¹H NMR Spectrum Chem_Shift_H Chemical Shift (δ) 1H_NMR->Chem_Shift_H Integration Integration 1H_NMR->Integration Multiplicity Multiplicity (Splitting) 1H_NMR->Multiplicity Coupling_Const Coupling Constant (J) 1H_NMR->Coupling_Const 13C_NMR ¹³C NMR Spectrum Chem_Shift_C Chemical Shift (δ) 13C_NMR->Chem_Shift_C Proton_Environment Electronic Environment of Protons Chem_Shift_H->Proton_Environment Proton_Ratio Ratio of Protons Integration->Proton_Ratio Neighboring_Protons Number of Neighboring Protons Multiplicity->Neighboring_Protons Spatial_Relationship Dihedral Angle/Connectivity Coupling_Const->Spatial_Relationship Carbon_Types Types of Carbon Atoms (sp³, sp², sp) Chem_Shift_C->Carbon_Types Structure Molecular Structure of this compound Proton_Environment->Structure Proton_Ratio->Structure Neighboring_Protons->Structure Spatial_Relationship->Structure Carbon_Types->Structure

Caption: Logical relationships in NMR data interpretation for structural elucidation.

(±)-Heraclenol as a secondary metabolite in Apiaceae

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (±)-Heraclenol as a Secondary Metabolite in the Apiaceae Family

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

This compound is a naturally occurring furanocoumarin, a class of secondary metabolites prevalent in the Apiaceae (Umbelliferae) family.[1] These compounds are synthesized by plants as a defense mechanism and are known for a wide spectrum of biological activities, including photosensitizing, antimicrobial, and cytotoxic effects.[2][3][4] this compound, specifically, has demonstrated potential as an antibacterial and antiproliferative agent, making it a compound of interest for pharmaceutical research and development.[5] This technical guide provides a comprehensive overview of this compound, covering its biosynthesis, physicochemical properties, quantitative distribution in Apiaceae species, and biological activities. Detailed experimental protocols for its extraction, quantification, and bioactivity assessment are presented, alongside diagrams of key molecular and experimental pathways to support further research and drug development initiatives.

Introduction to Furanocoumarins and this compound

The Apiaceae family, which includes common plants like carrots, celery, and parsley, is a rich source of bioactive phytochemicals.[6][7] Among these are furanocoumarins, a class of phenolic compounds characterized by a furan (B31954) ring fused to a coumarin (B35378) (benzo-α-pyrone) system.[8][9] They are broadly classified into linear and angular types based on the position of the furan ring fusion.[8] These metabolites play a crucial role in plant defense and have been extensively studied for their pharmacological properties, which range from phototoxicity used in psoriasis treatment to antimicrobial and anticancer activities.[10]

This compound is a linear furanocoumarin found in several genera of the Apiaceae family, including Heracleum, Angelica, and Ferula.[4][5][11] Like other furanocoumarins, it is under investigation for its therapeutic potential. Studies have highlighted its antibacterial activity and its ability to inhibit the proliferation of cancer cells, suggesting it may serve as a lead compound for novel drug development.[5] A significant gap in the current research is the lack of studies comparing the specific bioactivities of the individual (-)-Heraclenol and (+)-Heraclenol enantiomers, as most studies utilize the racemic mixture.

Biosynthesis of this compound in Apiaceae

The biosynthesis of furanocoumarins in plants originates from the shikimate pathway, which produces L-phenylalanine.[9] This precursor is converted to umbelliferone (B1683723) (7-hydroxycoumarin), a key intermediate and the entry point for the biosynthesis of both linear and angular furanocoumarins.[9][12] The pathway to this compound proceeds through several enzymatic steps, beginning with the prenylation of umbelliferone. The general pathway is outlined below.

Furanocoumarin Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_furanocoumarin Linear Furanocoumarin Pathway L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid Umbelliferone Umbelliferone p-Coumaric Acid->Umbelliferone Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin Prenyltransferase Marmesin Marmesin Demethylsuberosin->Marmesin Marmesin Synthase Psoralen Psoralen Marmesin->Psoralen Xanthotoxol Xanthotoxol Psoralen->Xanthotoxol Hydroxylation Xanthotoxin Xanthotoxin Xanthotoxol->Xanthotoxin O-methylation Heraclenol_precursor (+)-Prangenin Xanthotoxin->Heraclenol_precursor Epoxidation Heraclenol This compound Heraclenol_precursor->Heraclenol Hydration

Caption: Generalized biosynthetic pathway of this compound from L-Phenylalanine.

Physicochemical Properties

The fundamental physicochemical properties of Heraclenol are crucial for its study and application in drug development, influencing its solubility, stability, and pharmacokinetic profile.

PropertyValueReference
Molecular Formula C₁₆H₁₆O₆[11]
Molecular Weight 304.29 g/mol [11]
IUPAC Name 9-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one[11]
CAS Number 31575-93-6[11]
Appearance White Solid[5]

Occurrence and Quantification in Apiaceae

This compound has been identified in various species within the Apiaceae family. Quantitative analysis is essential for identifying rich botanical sources and for quality control of herbal preparations. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are standard methods for its quantification.

Plant SpeciesPartMethodConcentration (% w/w)Reference
Heracleum candicansFruitsHPTLC0.29 – 0.43%[13]

Biological Activities and Pharmacological Potential

This compound exhibits a range of biological activities that are of significant interest to the pharmaceutical industry.

  • Antiproliferative and Cytotoxic Activity : Heraclenol has been shown to inhibit the proliferation of melanoma cells and arrest the cell cycle at the G2/M phase at concentrations between 0.1-1.0 μM.[5] This suggests its potential as an anticancer agent.

  • Antibacterial Activity : The compound shows activity against various bacteria.[5] Its efficacy in animal models, particularly for complex infections like catheter-associated urinary tract infections (CAUTI), is an area of active investigation.[3]

  • Phytotoxic Activity : As a germination inhibitor in lettuce and parsley seeds, Heraclenol demonstrates allelopathic potential, a common characteristic of plant secondary metabolites.[5]

Cell LineCell TypeAssayIC₅₀ (µM)Reference
NIH/3T3Murine FibroblastMTT65.78[2]

Mechanism of Action: Cell Cycle Regulation

Preliminary research indicates that the antiproliferative effects of Heraclenol, particularly when combined with UVA, are linked to the modulation of key cell cycle regulators.[5] The compound has been observed to increase the phosphorylation of Checkpoint Kinase 1 (Chk1) and reduce the phosphorylation of Cyclin-Dependent Kinase 1 (Cdc2) at Threonine 161 in melanoma cells.[5]

This suggests a mechanism involving the DNA damage response pathway. Upon sensing DNA damage or replication stress (potentially induced by Heraclenol + UVA), kinases like ATR activate Chk1.[14] Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases.[5][6] Cdc25 is required to remove inhibitory phosphates from Cdc2, a key kinase for entry into mitosis. By inhibiting Cdc25, Heraclenol leads to the accumulation of inactive, phosphorylated Cdc2, causing cell cycle arrest at the G2/M checkpoint and preventing cell division.

Signaling_Pathway Heraclenol This compound + UVA DNA_Damage DNA Damage / Replication Stress Heraclenol->DNA_Damage ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (Active) Chk1->pChk1 Cdc25 Cdc25 Phosphatase pChk1->Cdc25 phosphorylates (inactivates) Arrest Cell Cycle Arrest pChk1->Arrest leads to iCdc25 p-Cdc25 (Inactive) Cdc25->iCdc25 Cdc2_active Cdc2 (Active) Cdc25->Cdc2_active dephosphorylates (activates) iCdc25->Cdc2_active inhibits activation Cdc2_inactive p-Cdc2 (Inactive) Cdc2_inactive->Cdc2_active G2_M G2/M Transition Cdc2_active->G2_M promotes G2_M->Arrest

Caption: Proposed signaling pathway for Heraclenol-induced G2/M cell cycle arrest.

Key Experimental Methodologies

Accurate and reproducible experimental protocols are fundamental for the study of this compound. The following sections detail validated methods for its extraction, quantification, and cytotoxic evaluation.

Extraction and Isolation of this compound

This protocol outlines a general workflow for isolating Heraclenol from plant material, adapted from methodologies for furanocoumarins in Heracleum species.[1]

  • Preparation of Plant Material : Air-dry the plant parts (e.g., fruits, roots) and grind them into a fine powder.

  • Solvent Extraction :

    • Maceration : Extract the powdered material with methanol (B129727) (e.g., 4 x 500 mL for 90g of material) at a slightly elevated temperature (e.g., 37°C).[1]

    • Microwave-Assisted Extraction (MAE) : Mix powdered material (e.g., 0.1 g) with hexane (B92381) (e.g., 2 mL) and subject to microwave heating (e.g., 70°C for 10 min).

  • Solvent Partitioning : Evaporate the crude extract to dryness. Dissolve the residue in water and perform liquid-liquid partitioning with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

  • Chromatographic Purification :

    • Size-Exclusion Chromatography : Subject the methanol-soluble fraction to column chromatography on Sephadex LH-20, eluting with methanol to separate compounds by size.[1]

    • Solid-Phase Extraction (SPE) : For hexane extracts, use an appropriate sorbent (e.g., Strata Eco-Screen) and elute with a stepwise gradient of hexane-acetone to purify furanocoumarins.

    • Reverse-Phase Chromatography : Further purify active fractions using Medium Pressure Liquid Chromatography (MPLC) or HPLC on a C18 column with a water:methanol gradient.

  • Structure Elucidation : Confirm the identity of the isolated this compound using spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry (ESI-MS).

Extraction_Workflow Plant Dried, Powdered Apiaceae Plant Material Extraction Solvent Extraction (Methanol or Hexane) Plant->Extraction Crude Crude Extract Extraction->Crude Partition Liquid-Liquid Partitioning Crude->Partition Fraction Semi-Purified Fraction Partition->Fraction Column Column Chromatography (Sephadex, SPE, RP-HPLC) Fraction->Column Pure Isolated this compound Column->Pure Analysis Quantification (HPLC/GC) & Structure ID (NMR/MS) Pure->Analysis

Caption: Experimental workflow for the isolation and analysis of this compound.

Quantification by HPLC-PDA

This protocol is based on a validated method for quantifying furanocoumarins.

  • Instrumentation : HPLC system with a Photodiode Array (PDA) detector and a C18 column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase : A gradient of acetonitrile (B52724) and water (acidified with 0.1% formic acid).

  • Flow Rate : 1.0 mL/min.

  • Detection : Monitor at the maximum absorbance wavelength for Heraclenol, determined from its UV spectrum.

  • Standard Preparation : Prepare a stock solution of this compound reference standard in methanol. Create a series of working standards by diluting the stock solution to generate a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation : Prepare a methanolic extract of the plant material. Filter the extract through a 0.45 µm syringe filter before injection.

  • Analysis : Inject samples and standards. Quantify Heraclenol in the samples by comparing its peak area to the calibration curve.

Cytotoxicity Assessment by MTT Assay

This protocol is a standard colorimetric method for assessing the effect of a compound on cell viability.[2]

  • Cell Seeding : Plate cells (e.g., NIH/3T3 or a relevant cancer cell line) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment : Prepare serial dilutions of this compound in serum-free medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and no-treatment controls.

  • Incubation : Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Shake the plate for 15 minutes and measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a promising secondary metabolite from the Apiaceae family with demonstrated antiproliferative and antibacterial properties. Its mechanism of action appears to involve the induction of cell cycle arrest through the DNA damage response pathway, making it a candidate for further investigation in oncology.

Future research should focus on several key areas:

  • Enantiomer-Specific Bioactivity : A critical next step is the chiral separation of this compound and the subsequent evaluation of the individual enantiomers to determine if one is significantly more active or possesses a different activity profile.

  • Broad-Spectrum Bioactivity Screening : The compound should be screened against a wider panel of cancer cell lines and pathogenic bacteria (including resistant strains) to better define its therapeutic potential.

  • In Vivo Efficacy and Toxicology : Following promising in vitro results, comprehensive in vivo studies are required to assess the efficacy, pharmacokinetics, and safety profile of Heraclenol in relevant animal models.[3]

  • Target Identification : Further molecular studies are needed to precisely identify the cellular targets of Heraclenol and fully elucidate its mechanism of action.

By addressing these areas, the scientific community can fully explore the therapeutic potential of this compound and advance its development from a natural metabolite to a clinically valuable agent.

References

Potential Therapeutic Applications of (±)-Heraclenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-Heraclenol, a racemic furanocoumarin, has demonstrated a range of pharmacological activities, indicating its potential for therapeutic applications. This technical guide provides a comprehensive overview of the existing data on its antibacterial, anticancer, and potential anti-inflammatory effects. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, this document elucidates the known and putative signaling pathways through which this compound exerts its biological effects, visualized through detailed diagrams to aid in understanding its mechanisms of action.

Introduction

This compound is a naturally occurring furanocoumarin found in various plant species, including the fruits of Angelica lucida.[1] Furanocoumarins as a class are known for their diverse pharmacological properties, and this compound has emerged as a compound of interest for its potential therapeutic benefits. This guide synthesizes the current scientific knowledge on this compound, focusing on its quantitative biological data, the experimental methods used to derive this data, and the molecular pathways it modulates.

Antibacterial Activity

This compound has shown notable antibacterial activity against a variety of pathogenic bacteria. Its mechanism of action is believed to involve the inhibition of bacterial histidine biosynthesis, a crucial pathway for bacterial survival.[2]

Quantitative Antibacterial Data

The antibacterial efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

MicroorganismStrainMIC (µg/mL)Reference
Uropathogenic Escherichia coliCFT0731024[3]
Staphylococcus aureus-680[3]
Staphylococcus epidermidis-640[3]
Pseudomonas aeruginosa-700[3]
Enterobacter cloacae-770[3]
Klebsiella pneumoniae-850[3]
Streptococcus mutans-530[3]
Streptococcus viridans-500[3]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.[2]

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland standard

  • Sterile saline solution

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls:

    • Positive Control: Well containing MHB and bacterial inoculum only.

    • Negative Control: Well containing MHB only.

    • Solvent Control: Well containing the highest concentration of the solvent used to dissolve the compound and the bacterial inoculum.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[2] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Experimental Protocol: In Vivo Murine Catheter-Associated Urinary Tract Infection (CAUTI) Model

This protocol describes an in vivo model to assess the antibacterial efficacy of this compound against uropathogenic E. coli (UPEC).[4]

Animal Model:

  • Female BALB/c mice (6-8 weeks old)

Procedure:

  • Induction of Infection:

    • Anesthetize mice using an appropriate anesthetic (e.g., ketamine/xylazine).

    • Transurethrally insert a sterile silicone catheter into the bladder.

    • Inoculate the bladder with a suspension of UPEC (e.g., strain CFT073, 10⁷ CFU in 50 µL PBS).

    • Suture the catheter in place to establish a persistent infection.

  • Treatment:

    • Randomly divide the infected mice into control and treatment groups.

    • Administer this compound at varying doses or a vehicle control via an appropriate route (e.g., intraperitoneal or oral administration) at specified time points post-infection.

  • Efficacy Evaluation:

    • At the end of the treatment period (e.g., 24-48 hours), euthanize the mice.

    • Aseptically harvest the bladder and kidneys.

    • Homogenize the tissues in sterile PBS.

    • Perform serial dilutions of the homogenates and plate on appropriate agar (B569324) (e.g., MacConkey agar) to determine the bacterial load (CFU/g of tissue).

    • Collect urine for bacterial count analysis.

Signaling Pathway: Inhibition of Bacterial Histidine Biosynthesis

This compound is proposed to inhibit the bacterial histidine biosynthesis pathway by targeting the HisC enzyme. This inhibition disrupts the production of histidine, an essential amino acid for bacterial growth and survival.

G cluster_pathway Bacterial Histidine Biosynthesis Pathway Substrate Substrate HisC_Enzyme HisC Enzyme Substrate->HisC_Enzyme Binds to active site Histidine Histidine HisC_Enzyme->Histidine Catalyzes conversion Heraclenol This compound Heraclenol->HisC_Enzyme Inhibits

Proposed mechanism of this compound antibacterial action.

Anticancer Activity

This compound has demonstrated cytotoxic effects against cancer cells, primarily through the induction of cell cycle arrest at the G2/M phase.

Quantitative Anticancer Data

The anticancer activity of this compound has been evaluated in various cell lines, with its efficacy often expressed as the half-maximal inhibitory concentration (IC50).

Cell LineCell TypeAssayIC50 (µM)Reference
NIH/3T3Murine FibroblastMTT65.78[1]
MelanomaMelanoma Cells-0.1 - 1.0 (for G2/M arrest)[5]

In vivo, intraperitoneal administration of Heraclenol at doses of 0.3, 0.5, or 1.0 mg/kg was found to reduce tumor growth and final tumor weight in B16F10 melanoma-bearing mice.[5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell lines

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until formazan (B1609692) crystals are formed.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathway: G2/M Cell Cycle Arrest

This compound, in combination with UVA, has been shown to induce G2/M cell cycle arrest in melanoma cells by modulating the activity of key cell cycle regulators. This involves the phosphorylation of Chk1 and the subsequent inhibition of Cdc2 (also known as Cdk1).

G cluster_pathway G2/M Cell Cycle Arrest Pathway Heraclenol_UVA This compound + UVA Chk1 Chk1 Heraclenol_UVA->Chk1 p_Chk1 p-Chk1 (Active) Chk1->p_Chk1 Phosphorylation Cdc25C Cdc25C p_Chk1->Cdc25C Phosphorylates & Inactivates p_Cdc2_CyclinB p-Cdc2(Tyr15)/Cyclin B (Inactive) Cdc25C->p_Cdc2_CyclinB Dephosphorylates & Activates p_Cdc25C p-Cdc25C (Inactive) Cdc2_CyclinB Cdc2/Cyclin B G2M_Arrest G2/M Arrest Cdc2_CyclinB->G2M_Arrest Promotes Mitosis p_Cdc2_CyclinB->G2M_Arrest Inhibits Mitosis

Mechanism of this compound-induced G2/M arrest.

Potential Anti-inflammatory Activity

While specific quantitative data for the anti-inflammatory activity of this compound is limited, furanocoumarins as a class have been reported to possess anti-inflammatory properties. The primary mechanisms often involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of inflammatory signaling pathways like NF-κB. Further research is warranted to elucidate the specific anti-inflammatory profile of this compound.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay is a common primary screen for potential anti-inflammatory agents. It measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line:

  • RAW 264.7 murine macrophage cell line

Materials:

  • This compound

  • Lipopolysaccharide (LPS)

  • Complete DMEM medium

  • Griess Reagent

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement:

    • Collect the cell culture supernatant.

    • Mix an equal volume of supernatant with Griess Reagent.

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

Putative Signaling Pathways in Inflammation

Given the known activities of other furanocoumarins, it is plausible that this compound may exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus_NFkB->Inflammatory_Genes Heraclenol_NFkB This compound Heraclenol_NFkB->IKK Inhibits? LPS_MAPK LPS TLR4_MAPK TLR4 LPS_MAPK->TLR4_MAPK MAPKKK MAPKKK TLR4_MAPK->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, JNK, ERK MAPKK->MAPK AP1 AP-1 (in Nucleus) MAPK->AP1 Activates Inflammatory_Genes_MAPK Inflammatory Gene Expression AP1->Inflammatory_Genes_MAPK Heraclenol_MAPK This compound Heraclenol_MAPK->MAPK Inhibits?

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (±)-Heraclenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (±)-Heraclenol is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. These compounds are of interest to researchers due to their diverse biological activities. This document provides a detailed protocol for the total synthesis of racemic this compound, starting from the commercially available precursor, Umbelliferone. The synthesis involves three key transformations: prenylation of Umbelliferone, epoxidation of the resulting prenyl side chain, and an acid-catalyzed intramolecular cyclization to form the dihydrofuran ring.

Overall Synthetic Scheme:

The total synthesis of this compound from Umbelliferone can be summarized in the following three steps:

  • Prenylation: Umbelliferone is reacted with 2-methyl-3-buten-2-ol (B93329) in the presence of a Lewis acid catalyst to yield 8-prenyl-7-hydroxycoumarin.

  • Epoxidation: The terminal double bond of the prenyl group in 8-prenyl-7-hydroxycoumarin is epoxidized using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding epoxide.

  • Cyclization: The epoxide undergoes an acid-catalyzed intramolecular cyclization to afford this compound.

Experimental Protocols

Step 1: Synthesis of 8-Prenyl-7-hydroxycoumarin

This initial step involves the introduction of a prenyl group at the C-8 position of Umbelliferone.

Materials:

  • Umbelliferone

  • 2-Methyl-3-buten-2-ol

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dry dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • In a round-bottom flask, dissolve Umbelliferone (1.0 g, 6.17 mmol) in dry dioxane (20 mL).[1]

  • To this solution, add 2-methyl-3-buten-2-ol (0.64 g, 7.4 mmol) and boron trifluoride etherate (0.5 mL) at room temperature.[1]

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • The crude product can be purified by column chromatography.

Troubleshooting:

  • Low Yield: Low yields in this step can be due to poor solubility of Umbelliferone, inactive catalyst, or formation of byproducts.[1] Ensure the use of a suitable dry solvent system and a fresh bottle of BF₃·OEt₂.[1] Monitoring the reaction by TLC is crucial to prevent over-reaction and the formation of di-prenylated products.[1]

Step 2: Synthesis of the Epoxide Intermediate

This step involves the stereoselective epoxidation of the prenyl side chain.

Materials:

  • 8-Prenyl-7-hydroxycoumarin

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 8-prenyl-7-hydroxycoumarin (1.0 g, 4.34 mmol) in dichloromethane (20 mL) in a flask and cool the solution to 0 °C in an ice bath.[1]

  • Add m-CPBA (0.9 g, 5.21 mmol) portion-wise to the cooled solution.[1]

  • Stir the mixture at room temperature for 4 hours.[1]

  • Monitor the reaction progress by TLC.

  • After completion, wash the reaction mixture successively with a saturated solution of sodium bicarbonate and water.[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude epoxide.[1] This crude product is often used in the next step without further purification.[1]

Troubleshooting:

  • Incomplete Reaction: If the epoxidation does not proceed to completion, consider using freshly purified m-CPBA and ensuring a sufficient molar excess (1.1 to 1.5 equivalents) is used.[1] A slight increase in temperature can be considered while carefully monitoring for byproduct formation.[1]

Step 3: Acid-Catalyzed Cyclization to this compound

The final step is the intramolecular cyclization to form the dihydrofuran ring.

Materials:

  • Crude epoxide from the previous step

  • Dioxane

  • 1% aqueous sulfuric acid

  • Ether

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude epoxide from the previous step in dioxane (15 mL).[1]

  • Add 1% aqueous sulfuric acid (5 mL) to the solution.[1]

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Extract the product with ether.

  • Wash the ethereal layer with water, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the residue by preparative TLC to afford this compound.[1]

Troubleshooting:

  • Byproduct Formation: The formation of byproducts during cyclization is a common issue.[1] The choice and concentration of the acid catalyst are critical; a mild acid is often preferred.[1] Prolonged reaction times or elevated temperatures can also promote side reactions.[1]

Quantitative Data

The reported yields for each step in a representative synthesis are summarized in the table below.

StepReactionReported Yield
1Prenylation of UmbelliferoneNot explicitly stated, but noted as a step with potential for low yield.
2Epoxidation of 8-prenyl-7-hydroxycoumarinNot explicitly stated, but noted as a critical step for yield.
3Acid-Catalyzed CyclizationNot explicitly stated, but noted as a critical step for yield.

Note: While specific yields are not provided in the searched literature for each step of the this compound synthesis, the sources emphasize that the prenylation, epoxidation, and cyclization steps are critical for the overall yield and prone to yield loss if not optimized.[1]

Visualizations

Synthetic Workflow

Total_Synthesis_Heraclenol Umbelliferone Umbelliferone Prenylation Prenylation Umbelliferone->Prenylation Intermediate1 8-Prenyl-7-hydroxycoumarin Prenylation->Intermediate1 2-Methyl-3-buten-2-ol, BF₃·OEt₂ Epoxidation Epoxidation Intermediate1->Epoxidation Intermediate2 Epoxide Intermediate Epoxidation->Intermediate2 m-CPBA Cyclization Cyclization Intermediate2->Cyclization Heraclenol This compound Cyclization->Heraclenol H₂SO₄ (aq)

Caption: Overall workflow for the total synthesis of this compound.

Key Reaction Mechanism: Acid-Catalyzed Cyclization

Acid_Catalyzed_Cyclization Epoxide Epoxide Intermediate Protonation Protonation Epoxide->Protonation H⁺ Protonated_Epoxide Protonated Epoxide Protonation->Protonated_Epoxide Ring_Opening Intramolecular Ring Opening Protonated_Epoxide->Ring_Opening Cyclized_Intermediate Cyclized Intermediate Ring_Opening->Cyclized_Intermediate Deprotonation Deprotonation Cyclized_Intermediate->Deprotonation -H⁺ Heraclenol This compound Deprotonation->Heraclenol

Caption: Mechanism of the acid-catalyzed cyclization step.

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Quantification of (±)-Heraclenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of (±)-Heraclenol using High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection. Due to the chiral nature of this compound, this guide addresses two distinct analytical approaches: a reversed-phase HPLC method for the quantification of the total this compound content and a chiral HPLC method for the separation and quantification of its individual enantiomers, (+)-Heraclenol and (-)-Heraclenol. The protocols provided are based on established methods for the analysis of furanocoumarins and chiral compounds and serve as a comprehensive guide for method development and validation.

Introduction

This compound is a racemic furanocoumarin found in various plant species, notably from the genus Heracleum. Furanocoumarins are a class of organic compounds with a range of biological activities, making their accurate quantification crucial in phytochemical analysis, quality control of herbal products, and pharmacological research. As enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, the ability to separate and quantify the individual enantiomers of this compound is of significant importance in drug development and safety assessment.

This application note details the necessary instrumentation, reagents, and procedures for the successful quantification of total this compound and its separated enantiomers.

Analytical Methods and Protocols

Two primary HPLC methods are presented:

  • Method 1: Reversed-Phase HPLC for Total this compound Quantification. This method is suitable for determining the total concentration of this compound without separating the enantiomers.

  • Method 2: Chiral HPLC for Enantiomeric Separation and Quantification. This method is essential for resolving and quantifying the individual (+)- and (-)-enantiomers of Heraclenol.

Method 1: Reversed-Phase HPLC for Total this compound Quantification

This protocol outlines a validated HPLC-PDA method suitable for the quantification of total this compound in plant extracts.[1]

2.1.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A High-Performance Liquid Chromatograph equipped with a PDA detector is recommended.[1]

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    35 60 40
    40 0 100
    45 0 100
    46 95 5

    | 50 | 95 | 5 |

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 10-20 µL[1]

  • Column Temperature: 25 °C[1]

  • Detection Wavelength: Furanocoumarins typically absorb in the 300-320 nm range. A PDA detector should be used to acquire the UV spectrum of a this compound standard to determine the optimal wavelength for quantification, which is expected to be around 300 nm.

2.1.2. Reagents and Materials

  • This compound reference standard

  • Methanol (B129727) (HPLC grade)[1]

  • Acetonitrile (HPLC grade)[1]

  • Water (HPLC grade)[1]

  • Formic acid (analytical grade)[1]

  • Syringe filters (0.45 µm)[1]

2.1.3. Preparation of Standard Solutions

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of a known concentration.[1]

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2.1.4. Sample Preparation (Example for Plant Material)

  • Extraction: For plant material, a 30% aqueous methanolic extract has been shown to be effective for Heraclenol.[1] Macerate the powdered plant material with the solvent, followed by sonication or reflux extraction.[1]

  • Filtration: Filter the extract through a suitable filter paper and then through a 0.45 µm syringe filter before injection into the HPLC system.[1]

2.1.5. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in the table below.

Validation ParameterTypical Acceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a PDA detector.
Linearity (r²) ≥ 0.998 over the concentration range.
Precision (%RSD) Repeatability (Intra-day): < 2.0% Intermediate Precision (Inter-day): < 3.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1

2.1.6. Quantitative Data Summary (Representative)

The following table presents representative quantitative data for a validated HPLC method for a furanocoumarin, which can be used as a target for the validation of the this compound method.

ParameterResult
Linearity Range5.0 - 500 µg/mL
Correlation Coefficient (r²)> 0.999
Precision (RSD %)
- Repeatability (Intra-day)< 1.5%
- Intermediate Precision (Inter-day)< 2.0%
Accuracy (% Recovery)98.5% - 101.2%
Limit of Detection (LOD)~1.5 µg/mL
Limit of Quantitation (LOQ)~5.0 µg/mL
Method 2: Chiral HPLC for Enantiomeric Separation and Quantification

Standard reversed-phase columns like C18 will not separate enantiomers. A chiral stationary phase (CSP) is required for the resolution of (+)-Heraclenol and (-)-Heraclenol. Polysaccharide-based CSPs are a common starting point for method development.

2.2.1. Instrumentation and Chromatographic Conditions (Proposed)

  • HPLC System: A High-Performance Liquid Chromatograph with a PDA detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak series) is recommended. The selection of the specific chiral column will require screening.

  • Mobile Phase: A normal-phase or reversed-phase mobile phase can be used depending on the column.

    • Normal Phase Example: Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid for acidic compounds.

    • Reversed Phase Example: Acetonitrile/Water or Methanol/Water with a buffer (e.g., 10 mM Ammonium Bicarbonate).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Determined from the UV spectrum of the this compound standard (approximately 300 nm).

2.2.2. Reagents and Materials

  • This compound, (+)-Heraclenol, and (-)-Heraclenol reference standards

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ammonium Bicarbonate

2.2.3. Preparation of Solutions

Standard and sample solutions should be prepared as described in section 2.1.3 and 2.1.4, using the mobile phase as the diluent.

2.2.4. Method Development and Validation

A systematic screening approach is necessary to find the optimal chiral stationary phase and mobile phase combination for the separation of Heraclenol enantiomers. Once baseline separation is achieved, the method must be validated according to ICH guidelines, with a focus on the quantification of each enantiomer.

2.2.5. Quantitative Data Summary for Chiral Separation (Representative)

The following table provides target validation parameters for a chiral HPLC method.

ParameterAcceptance Criteria
Resolution (Rs) > 1.5 between the enantiomeric peaks
Linearity (r²) ≥ 0.998 for each enantiomer
Precision (%RSD) < 2.0% for each enantiomer
Accuracy (% Recovery) 98.0% - 102.0% for each enantiomer
LOD and LOQ Determined for each enantiomer

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Standard Stock Prepare Stock Solution (1 mg/mL in Methanol) Standard->Stock Working Prepare Working Standards (Dilution Series) Stock->Working Inject Inject into HPLC System Working->Inject Sample Weigh Plant Material Extract Extract with 30% Aqueous Methanol Sample->Extract Filter Filter Extract (0.45 µm) Extract->Filter Filter->Inject Separate Chromatographic Separation (C18 or Chiral Column) Inject->Separate Detect PDA Detection (~300 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound Calibrate->Quantify Validate Method Validation (ICH Guidelines) Quantify->Validate Chiral_Separation_Logic Racemic This compound (Racemic Mixture) Achiral_Column Standard C18 Column Racemic->Achiral_Column No Separation Chiral_Column Chiral Stationary Phase (CSP) Racemic->Chiral_Column Separation Single_Peak Single Peak (Co-elution) Achiral_Column->Single_Peak Separated_Peaks Two Peaks (Enantiomers Resolved) Chiral_Column->Separated_Peaks

References

Application Notes and Protocols for the Extraction of (±)-Heraclenol from Heracleum Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of (±)-Heraclenol, a furanocoumarin found in various Heracleum (Hogweed) species. This document is intended to guide researchers through the process of isolating this bioactive compound for further study and potential drug development.

Introduction to this compound and Heracleum Species

The genus Heracleum comprises numerous species of biennial and perennial herbs known to be a rich source of bioactive compounds, particularly furanocoumarins.[1][2] this compound is a notable furanocoumarin derivative present in these plants, which, along with other related compounds, has been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] The extraction and characterization of this compound are crucial first steps in exploring its therapeutic potential. Different species and plant parts can yield varying amounts of this compound, making standardized extraction and quantification protocols essential for reproducible research.

Quantitative Data on this compound Content

Table 1: Quantitative Yield of this compound from Heracleum candicans

Plant PartYield (% w/w)Analytical MethodReference
Roots0.29 - 0.43%TLC-Densitometry[2]
Fruits0.029 - 0.043%TLC-Densitometry[2]

Note: The yield of furanocoumarins can be influenced by the extraction method and solvent system used.

Experimental Protocols

This section outlines a synthesized, multi-step protocol for the extraction, purification, and quantification of this compound from Heracleum species, primarily based on methodologies reported for furanocoumarins from Heracleum candicans and related species.

Protocol 1: Extraction of Crude this compound

This protocol describes a standard maceration and solvent extraction procedure to obtain a crude extract enriched with furanocoumarins, including this compound.

Materials and Reagents:

  • Dried and powdered root or fruit material of the selected Heracleum species.

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Ultrasonic bath

Procedure:

  • Plant Material Preparation: Weigh 100 g of finely powdered, dried Heracleum root or fruit material.

  • Solvent Preparation: Prepare a 70% aqueous methanol solution (700 ml methanol and 300 ml deionized water).

  • Maceration and Sonication:

    • Place the powdered plant material in a large Erlenmeyer flask.

    • Add 1 L of the 70% aqueous methanol solvent.

    • Seal the flask and place it in an ultrasonic bath for 1 hour at room temperature to enhance cell wall disruption and extraction efficiency.

    • Following sonication, let the mixture macerate for 24 hours at room temperature with occasional stirring.

  • Filtration:

    • Filter the mixture through a Buchner funnel fitted with Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the plant residue (marc) with another 500 ml of 70% aqueous methanol for another 12 hours to maximize yield.

    • Filter and combine the filtrates from both extractions.

  • Solvent Evaporation:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • Continue evaporation until a thick, crude extract is obtained.

  • Drying and Storage:

    • Transfer the crude extract to a pre-weighed container and dry it further in a vacuum oven or desiccator to remove residual water.

    • Record the final weight of the crude extract and store it at 4°C in a tightly sealed, light-protected container until further purification.

Protocol 2: Purification of this compound using Column Chromatography

This protocol details a two-stage column chromatography process for the isolation of this compound from the crude extract.

Materials and Reagents:

  • Crude Heracleum extract

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Solvents for mobile phase: n-Hexane, Ethyl Acetate (B1210297), Toluene (all analytical grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the chromatography column and allow it to pack uniformly without air bubbles.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Equilibrate the column by running n-hexane through it until the packing is stable.

  • Sample Loading:

    • Take a known amount of the crude extract (e.g., 5 g) and dissolve it in a minimal amount of dichloromethane (B109758) or the initial mobile phase.

    • Alternatively, for less soluble extracts, perform dry loading by adsorbing the extract onto a small amount of silica gel, drying it, and then carefully adding the powdered mixture to the top of the column.

  • Elution and Fraction Collection (Step-Gradient):

    • Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise manner (e.g., 95:5, 90:10, 85:15 n-hexane:ethyl acetate, and so on).

    • Collect fractions of a fixed volume (e.g., 20 ml) and monitor the separation using TLC.

  • TLC Monitoring:

    • Spot the collected fractions onto a TLC plate.

    • Develop the plate using a mobile phase of Toluene:Ethyl Acetate (7:3 v/v) .

    • Visualize the spots under a UV lamp at 366 nm. This compound should appear as a fluorescent spot.

    • Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard.

  • Second Stage Purification (if necessary):

    • Pool the enriched fractions and concentrate them using a rotary evaporator.

    • If the purity is still low, a second column chromatography step or preparative TLC may be performed using the Toluene:Ethyl Acetate solvent system for finer separation.

  • Final Product:

    • Once pure fractions are obtained (as confirmed by TLC or HPLC), combine and evaporate the solvent completely to yield purified this compound.

    • Confirm the identity and purity using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).

Protocol 3: Quantification of this compound using HPLC

This protocol provides a method for the accurate quantification of this compound in extracts using High-Performance Liquid Chromatography with a Photodiode Array (PDA) detector.

Instrumentation and Materials:

  • HPLC system with a PDA detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the this compound reference standard (e.g., 1 mg/ml) in methanol.

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/ml).

  • Sample Preparation:

    • Accurately weigh a known amount of the crude or purified extract.

    • Dissolve it in the mobile phase to a known concentration (e.g., 1 mg/ml).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

      • Example Gradient: 0-5 min, 10% B; 5-25 min, 10-80% B; 25-30 min, 80% B; 30-35 min, 10% B (re-equilibration).

    • Flow Rate: 1.0 ml/min.

    • Injection Volume: 10 µl.

    • Column Temperature: 25°C.

    • Detection: Monitor at the maximum absorption wavelength of Heraclenol (determined from the UV spectrum, typically around 250 nm and 300 nm).

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

    • Inject the sample solutions.

    • Identify the Heraclenol peak in the sample chromatogram by comparing its retention time with the standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Visualized Workflows and Pathways

Experimental Workflow for Extraction and Purification

Extraction_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis & Quantification plant_material Heracleum Plant Material (Roots or Fruits) powder Drying and Powdering plant_material->powder extraction Maceration & Sonication (70% Aqueous Methanol) powder->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) crude_extract->column_chrom tlc_monitoring TLC Monitoring (Toluene:EtOAc 7:3) column_chrom->tlc_monitoring fraction_pooling Fraction Pooling tlc_monitoring->fraction_pooling fraction_pooling->column_chrom Re-chromatography (if needed) pure_compound Pure this compound fraction_pooling->pure_compound hplc HPLC-PDA Analysis pure_compound->hplc structural_elucidation Structural Elucidation (MS, NMR) pure_compound->structural_elucidation

Caption: Workflow for the extraction and purification of this compound.

Conceptual Drug Development Workflow

Drug_Development_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials cluster_approval Approval & Post-Market A Isolation of this compound from Heracleum sp. B In-vitro Screening (Target Identification, Bioactivity Assays) A->B C Lead Optimization (SAR Studies) B->C D In-vivo Studies (Animal Models for Efficacy & Safety) C->D E Phase I (Safety in Humans) D->E F Phase II (Efficacy in Patients) E->F G Phase III (Large-Scale Trials) F->G H Regulatory Review (e.g., FDA, EMA) G->H I Market Launch H->I

Caption: Conceptual workflow for natural product drug development.

Signaling Pathways Potentially Modulated by Natural Products

The specific molecular mechanisms and signaling pathways directly affected by this compound are not yet well-elucidated and represent an important area for future research. However, many bioactive natural products, including furanocoumarins, exert their effects by modulating key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Signaling_Pathways cluster_pathways Potential Cellular Targets & Pathways cluster_outcomes Biological Outcomes Heraclenol This compound NFkB NF-κB Pathway Heraclenol->NFkB Modulation? MAPK MAPK Pathway (ERK, JNK, p38) Heraclenol->MAPK Modulation? PI3K_Akt PI3K/Akt Pathway Heraclenol->PI3K_Akt Modulation? Apoptosis Apoptosis Pathway (Caspase Activation) Heraclenol->Apoptosis Modulation? Inflammation ↓ Inflammation NFkB->Inflammation MAPK->Inflammation Proliferation ↓ Cell Proliferation MAPK->Proliferation PI3K_Akt->Proliferation Inhibition of Apoptosis Apoptosis_Outcome ↑ Apoptosis Apoptosis->Apoptosis_Outcome

Caption: Potential signaling pathways modulated by bioactive natural products.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for (±)-Heraclenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (±)-Heraclenol is a furanocoumarin that can be isolated from various plant species. Natural products are a significant source of novel therapeutic agents, and compounds of this class have garnered interest for their potential biological activities. This document provides a detailed protocol for evaluating the in vitro anti-inflammatory properties of this compound. The described assays utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to quantify the compound's ability to modulate key inflammatory mediators, including nitric oxide (NO) and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Key Experimental Assays & Data Presentation

The anti-inflammatory potential of this compound is assessed through a series of sequential in vitro assays. The results of these experiments can be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

This compound Conc. (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100.0 ± 0.0
199.5 ± 4.2
598.1 ± 3.8
1096.5 ± 5.1
2594.2 ± 4.9
5091.8 ± 5.5
10085.3 ± 6.2

This table presents example data. Actual results will vary.

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

TreatmentNO Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (Untreated)1.2 ± 0.3-
LPS (1 µg/mL)25.8 ± 2.10
LPS + this compound (10 µM)18.5 ± 1.528.3
LPS + this compound (25 µM)12.1 ± 1.153.1
LPS + this compound (50 µM)7.9 ± 0.969.4
L-NAME (Positive Control)4.5 ± 0.682.6

This table presents example data. Actual results will vary.

Table 3: Effect of this compound on TNF-α and IL-6 Secretion in LPS-Stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL) (Mean ± SD)% InhibitionIL-6 (pg/mL) (Mean ± SD)% Inhibition
Control (Untreated)55 ± 12-32 ± 8-
LPS (1 µg/mL)3540 ± 25002850 ± 2100
LPS + this compound (25 µM)2150 ± 18039.31680 ± 15041.1
LPS + this compound (50 µM)1380 ± 15061.0995 ± 11065.1
Dexamethasone (Positive Control)890 ± 9574.9650 ± 7077.2

This table presents example data. Actual results will vary.

Experimental Workflow & Signaling Pathway

The overall experimental process follows a logical sequence from material preparation to data analysis. The inflammatory response in macrophages stimulated by LPS is primarily mediated by the activation of key signaling pathways like NF-κB and MAPKs.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis prep_cells Culture RAW 264.7 Cells cytotoxicity Determine Max Non-Toxic Dose (MTT Assay) prep_cells->cytotoxicity prep_compound Prepare this compound Stock prep_compound->cytotoxicity treatment Pre-treat with this compound cytotoxicity->treatment Select Doses stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24h stimulation->incubation collection Collect Supernatant incubation->collection no_assay Nitric Oxide Measurement (Griess Assay) collection->no_assay cytokine_assay Cytokine Quantification (ELISA for TNF-α, IL-6) collection->cytokine_assay data_analysis Data Analysis & Interpretation no_assay->data_analysis cytokine_assay->data_analysis

Caption: Experimental workflow for in vitro anti-inflammatory screening.

lps_signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK MAPK MAPKs (p38, JNK, ERK) MyD88->MAPK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nucleus->Genes Induces Transcription AP1 AP-1 (nucleus) MAPK->AP1 Activates AP1->Genes Induces Transcription Heraclenol This compound Heraclenol->IKK Inhibits? Heraclenol->MAPK Inhibits?

Caption: Simplified LPS-induced inflammatory signaling pathway in macrophages.

Detailed Experimental Protocols

Cell Culture and Maintenance

The RAW 264.7 murine macrophage cell line is a widely used model for studying inflammation.[1][2] These cells are adherent and should be cultured under sterile conditions.[3][4]

  • Culture Medium: High-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1][3]

  • Subculture: When cells reach 80-90% confluency, detach them using a cell scraper (do not use trypsin).[1][5] Split the cells at a ratio of 1:3 to 1:6 into new flasks. Refresh the culture medium every 2-3 days.[1][4]

Cell Viability Assay (MTT Assay)

Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound using the MTT assay. This assay measures cell metabolic activity, which is an indicator of cell viability.[6][7]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the old medium from the wells and add 100 µL of the different compound concentrations. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][8] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant.[10][11]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and pre-treat the cells for 1 hour with various non-toxic concentrations of this compound.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[10]

  • Absorbance Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.[10][12]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Quantification of Pro-inflammatory Cytokines (ELISA)

The levels of TNF-α and IL-6 secreted into the culture medium are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[13][14]

  • Sample Preparation: Use the cell culture supernatants collected from the same experiment described in section 3.3.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. A general sandwich ELISA protocol is as follows:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.[14]

    • Wash the plate and block non-specific binding sites.

    • Add standards and culture supernatants to the wells and incubate.

    • Wash the plate and add a biotin-conjugated detection antibody.[14]

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.[14]

    • Wash again and add a TMB substrate solution to develop color.[15]

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[15]

  • Quantification: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating their absorbance values from the respective standard curves.[16]

Data Analysis and Interpretation

All experiments should be performed in triplicate. Data should be presented as the mean ± standard deviation (SD). Statistical significance can be determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test. A p-value of <0.05 is typically considered statistically significant. The results will indicate whether this compound can inhibit the production of key inflammatory mediators in a dose-dependent manner without causing significant cytotoxicity. These findings provide a preliminary assessment of its potential as an anti-inflammatory agent.

References

Application Notes and Protocols for the Investigation of (±)-Heraclenol in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-Heraclenol, a furanocoumarin found in various plant species, represents a class of natural products with potential therapeutic applications. However, a comprehensive review of the scientific literature reveals a notable scarcity of data regarding the specific biological activities of racemic this compound and its individual enantiomers, (-)-Heraclenol and (+)-Heraclenol, in cell culture models.[1] While the broader class of furanocoumarins has been explored for various biological effects, the specific cellular effects, mechanisms of action, and potential signaling pathways modulated by this compound remain largely uncharacterized.[1] One study investigating the cytotoxicity of heraclenol on Vero cells reported no significant toxicity, with a 13% reduction in cell viability at a concentration of 1024 µg/mL.[2] This suggests that the compound may have a favorable safety profile at concentrations relevant for therapeutic effects.

These application notes provide a proposed research framework and detailed protocols for a systematic investigation into the potential anti-cancer and anti-inflammatory properties of this compound and its enantiomers in cell culture. The following sections outline a series of experiments designed to elucidate the cytotoxic and mechanistic activities of these compounds, providing a roadmap for researchers interested in exploring their therapeutic potential.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of quantitative data that could be generated from the experimental protocols outlined below. These tables are intended to serve as a template for data presentation.

Table 1: Cytotoxicity of this compound and its Enantiomers on Various Cancer Cell Lines

CompoundCell LineIC50 (µM) after 48h
This compoundA549 (Lung Carcinoma)25.3 ± 2.1
MCF-7 (Breast Adenocarcinoma)38.7 ± 3.5
HeLa (Cervical Carcinoma)45.1 ± 4.2
(-)-HeraclenolA549 (Lung Carcinoma)15.8 ± 1.7
MCF-7 (Breast Adenocarcinoma)22.4 ± 2.0
HeLa (Cervical Carcinoma)28.9 ± 2.9
(+)-HeraclenolA549 (Lung Carcinoma)55.2 ± 5.1
MCF-7 (Breast Adenocarcinoma)72.1 ± 6.8
HeLa (Cervical Carcinoma)88.6 ± 7.9

Table 2: Effect of this compound on Apoptosis and Inflammatory Markers

Compound (at IC50)ParameterCell LineResult (Fold Change vs. Control)
This compoundCaspase-3/7 ActivityA5493.2 ± 0.4
Bax/Bcl-2 RatioA5494.5 ± 0.6
Nitric Oxide ProductionRAW 264.70.4 ± 0.05
TNF-α SecretionRAW 264.70.6 ± 0.07

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its enantiomers on a panel of cancer cell lines.

Materials:

  • This compound, (-)-Heraclenol, (+)-Heraclenol

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of each compound in DMSO. Serially dilute the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

  • Cell Treatment: Replace the medium in each well with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Materials:

  • Cancer cell line (e.g., A549)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed A549 cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Evaluation of Anti-Inflammatory Activity in Macrophages

Objective: To assess the ability of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent for nitric oxide measurement

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent and measure the absorbance at 540 nm.

  • Cytokine Measurement: Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

Visualizations

Proposed Experimental Workflow

experimental_workflow cluster_screening Phase 1: Screening cluster_mechanism Phase 2: Mechanism of Action cluster_pathway Phase 3: Signaling Pathway Analysis cluster_end Conclusion start Start: this compound & Enantiomers cytotoxicity Cytotoxicity Screening (MTT Assay on Cancer Cell Panel) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) ic50->apoptosis anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Measurement) ic50->anti_inflammatory western_blot Western Blot Analysis (PI3K/Akt, NF-κB, MAPK pathways) apoptosis->western_blot anti_inflammatory->western_blot conclusion Elucidation of Bioactivity and Mechanism western_blot->conclusion

Caption: Proposed workflow for investigating the bioactivity of this compound.

Hypothetical Signaling Pathway: Induction of Apoptosis

apoptosis_pathway cluster_membrane cluster_cytoplasm cluster_nucleus Heraclenol This compound Receptor Target Receptor (Hypothetical) Heraclenol->Receptor Bcl2 Bcl-2 Receptor->Bcl2 inhibits Bax Bax Receptor->Bax activates Cytochrome_c Cytochrome c (release from mitochondria) Bcl2->Cytochrome_c Bax->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical pathway for this compound-induced apoptosis.

Hypothetical Signaling Pathway: Anti-Inflammatory Effect

anti_inflammatory_pathway cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Heraclenol This compound IKK IKK Heraclenol->IKK inhibits TLR4->IKK IkappaB IκBα IKK->IkappaB phosphorylates (leading to degradation) NFkB_dimer p65/p50 IkappaB->NFkB_dimer NFkB_nucleus p65/p50 NFkB_dimer->NFkB_nucleus translocates Inflammatory_genes Inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nucleus->Inflammatory_genes activates transcription

Caption: Hypothetical anti-inflammatory mechanism of this compound via NF-κB inhibition.

References

Protocol for Assessing the Cytotoxicity of (±)-Heraclenol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

(±)-Heraclenol, a furanocoumarin, has garnered scientific interest for its potential biological activities. Furanocoumarins are a class of naturally occurring compounds known to exhibit various pharmacological effects, including anticancer properties.[1] The cytotoxic potential of these compounds is often attributed to their ability to induce programmed cell death (apoptosis), trigger cell cycle arrest, and modulate key cellular signaling pathways such as PI3K/Akt, NF-κB, and MAPK.[2][3][4] This document provides a comprehensive protocol for assessing the cytotoxicity of this compound, tailored for researchers, scientists, and drug development professionals. The described methodologies will enable a thorough evaluation of the compound's effects on cell viability, membrane integrity, and the induction of apoptosis.

Data Presentation

The cytotoxic effects of this compound and related furanocoumarins are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell proliferation by 50%. While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, data for the racemate's counterpart, (-)-Heraclenol, and other structurally similar furanocoumarins provide valuable context for its potential potency.

CompoundCell LineCell TypeAssayIC50 (µM)
(-)-HeraclenolNIH/3T3Murine FibroblastMTT65.78[3]
ImperatorinHT-29Human Colon CancerMTT78[5][6]
ImperatorinRK33Human Larynx CancerMTT67.8[7]
ImperatorinTE671Human RhabdomyosarcomaMTT111.2[7]
BergaptenSaos-2Human OsteosarcomaMTT40.05[8]
BergaptenHT-29Human Colon CancerMTT332.4[8]
XanthotoxinHepG2Human Liver CancerSRB~31.9 (equivalent to 6.9 µg/mL)[9][10]
Isoimperatorin (B1672244)BGC-823Human Gastric CancerMTT115[11]

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound involves a multi-faceted approach, starting with determining its effect on cell viability and proliferation, followed by investigations into the mechanisms of cell death.

G cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (in DMSO) treatment Treat Cells with Serial Dilutions of this compound prep_compound->treatment prep_cells Cell Culture (Cancer & Normal Cell Lines) cell_seeding Seed Cells in 96-well Plates prep_cells->cell_seeding cell_seeding->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) treatment->apoptosis_assay read_absorbance Measure Absorbance/Fluorescence mtt_assay->read_absorbance ldh_assay->read_absorbance flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50 interpret_results Interpret Results & Determine Mechanism calc_ic50->interpret_results flow_cytometry->interpret_results

Workflow for evaluating this compound cytotoxicity.

Experimental Protocols

1. Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.[3]

  • Materials:

    • This compound stock solution (dissolved in DMSO)

    • Selected cancer and non-cancerous cell lines

    • Complete cell culture medium (e.g., DMEM or RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Phosphate-Buffered Saline (PBS)

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Sterile 96-well plates

    • Microplate reader

  • Protocol for Adherent Cells:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

    • MTT Addition: After the incubation period, add 10 µL of the MTT reagent (5 mg/mL) to each well.

    • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity test that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.

  • Materials:

    • Cells treated as described in the MTT assay protocol.

    • LDH cytotoxicity detection kit (containing reaction mixture and stop solution).

    • Lysis buffer (for maximum LDH release control).

    • Sterile 96-well plates.

    • Microplate reader.

  • Protocol:

    • Prepare Controls: On the same plate as the treated cells, include the following controls:

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Untreated cells treated with lysis buffer 45 minutes before the end of the incubation period.

      • Culture Medium Background: Medium without cells.

    • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

    • LDH Reaction: Add 100 µL of the LDH Reaction Solution to each well of the new plate.

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

    • Stop Reaction: Add 50 µL of Stop Solution to each well.

    • Absorbance Measurement: Measure the absorbance at 490 nm within 1 hour. A reference wavelength of 680 nm can be used for background correction.

    • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.

3. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

The Annexin V assay is used to detect early-stage apoptosis. In apoptotic cells, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it useful to identify dead cells.

  • Materials:

    • Cells treated with this compound.

    • Annexin V-FITC/PI apoptosis detection kit.

    • 1X Binding Buffer.

    • Flow cytometer.

  • Protocol:

    • Cell Collection: Following treatment, collect both adherent and floating cells. For adherent cells, use trypsinization.

    • Washing: Wash the cells with cold PBS and centrifuge at a low speed.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Potential Signaling Pathway Modulation

Furanocoumarins, including Heraclenol, are known to exert their cytotoxic effects by modulating various signaling pathways involved in cell survival and apoptosis. A plausible mechanism involves the inhibition of pro-survival pathways like PI3K/Akt and NF-κB, leading to the activation of the intrinsic apoptotic cascade.

G cluster_pathway Furanocoumarin-Induced Apoptosis cluster_prosurvival Pro-Survival Pathways cluster_apoptosis Apoptotic Cascade Heraclenol This compound PI3K_Akt PI3K/Akt Pathway Heraclenol->PI3K_Akt inhibits NFkB NF-κB Pathway Heraclenol->NFkB inhibits Bax Bax (Pro-apoptotic) Heraclenol->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 activates NFkB->Bcl2 activates Mitochondrion Mitochondrion Bax->Mitochondrion promotes release Bcl2->Mitochondrion inhibits release Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Potential signaling pathway for Heraclenol-induced apoptosis.

By following these detailed protocols, researchers can effectively assess the cytotoxic properties of this compound and gain insights into its potential as a therapeutic agent. The multi-assay approach ensures a comprehensive evaluation of the compound's impact on cancer cells, from initial viability screening to mechanistic studies of cell death pathways.

References

Application Notes and Protocols for the Analytical Determination of Furanocoumarins

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the analytical techniques used for the identification and quantification of furanocoumarins. Detailed methodologies for key experiments are provided to facilitate the replication and adaptation of these methods in the laboratory.

Introduction

Furanocoumarins are a class of naturally occurring organic compounds produced by a variety of plants, most notably in the Apiaceae and Rutaceae families, which include celery, parsnips, and citrus fruits like grapefruit and bergamot.[1] These compounds are of significant interest due to their biological activities, which include phototoxicity, mutagenicity, and carcinogenicity.[2][3] Furthermore, certain furanocoumarins are potent inhibitors of cytochrome P450 enzymes, particularly CYP3A4, which can lead to significant food-drug interactions by altering the metabolism of many prescribed medications.[4][5] Accurate and sensitive analytical methods are therefore crucial for the safety assessment of foods and cosmetics, as well as for research in drug development and pharmacokinetics.

Analytical Techniques Overview

A variety of analytical techniques are employed for the analysis of furanocoumarins, with the choice of method depending on the sample matrix, the target analytes, and the required sensitivity and selectivity. The most common techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[6]

  • High-Performance Liquid Chromatography (HPLC) is the most widely used technique for furanocoumarin analysis.[6][7] It is typically coupled with UV or photodiode array (PDA) detection, with a common detection wavelength around 310 nm where furanocoumarins exhibit strong absorbance.[5][8] For enhanced sensitivity and selectivity, especially in complex matrices or for identifying isomeric compounds, HPLC is coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS).[2][6] Ultra-Performance Liquid Chromatography (UPLC), a high-resolution version of HPLC, offers faster analysis times and improved separation.[8][9][10]

  • Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another powerful technique for the analysis of thermally stable furanocoumarins.[2][7] However, some furanocoumarins may require derivatization to increase their volatility for GC analysis.[11] Bergapten, for instance, is a furanocoumarin that is amenable to GC-MS analysis, while others like bergamottin (B190657) can be unstable under GC conditions.[2]

  • Sample Preparation is a critical step to extract furanocoumarins from the sample matrix and remove interfering substances. Common techniques include Solid-Liquid Extraction (SLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4][6][12] The choice of extraction solvent is crucial, with solvents like methanol, ethanol, acetonitrile (B52724), and ethyl acetate (B1210297) being commonly used depending on the sample matrix.[2][12]

Quantitative Data

The concentration of furanocoumarins can vary significantly depending on the plant species, variety, part of the plant, and processing methods.[5] The following tables summarize quantitative data for major furanocoumarins in various matrices as reported in the literature.

Table 1: Furanocoumarin Content in Citrus Juices (µg/mL)

FuranocoumarinWhite Grapefruit JuiceRed Grapefruit JuiceCommercial Grapefruit JuiceReference
Bergamottin4.2 - 5.63.42.4 - 10[5]
6',7'-Dihydroxybergamottin0.5 - 3.00.5 - 3.00.3 - 12.8[5]
Epoxybergamottin2.91.80.17 - 0.27[5]
Paradisin A0.06 - 0.320.06 - 0.08~0.32[5]

Table 2: Furanocoumarin Content in Selected Foods (ng/g)

Food ItemBergamottinBergapten6',7'-DihydroxybergamottinReference
Fresh Parsley---[13]
Grapefruits21858--[13]
Lime Juice14580--[13]
Grapefruit Juice95341--[13]
Limes9151--[13]
Note: A hyphen (-) indicates that data was not provided in the referenced source for that specific compound in that food item. Total furanocoumarin concentration in fresh parsley was reported as 23215 ng/g.[13]

Table 3: Limits of Detection (LOD) and Quantitation (LOQ) for Furanocoumarin Analysis

Analytical MethodFuranocoumarinLOD (µg/g⁻¹)LOQ (ng/mL)Reference
GC/MS (SIM)Angelicin0.01 - 0.08-[2]
Psoralen0.01 - 0.08-[2]
Bergapten0.01 - 0.08-[2]
Xanthotoxin0.01 - 0.08-[2]
LC/MS-MSAngelicin0.02 - 0.20-[2]
Psoralen0.02 - 0.20-[2]
Bergapten0.02 - 0.20-[2]
Xanthotoxin0.02 - 0.20-[2]
Bergamottin0.01-[2]
UPLC-MS/MS15 Furanocoumarins-0.5[14]
6,7-Dihydroxybergamottin-5[14]
Note: A hyphen (-) indicates that the specific value was not provided in the referenced source.

Experimental Protocols

Protocol 1: QuEChERS Extraction of Furanocoumarins from Plant Material

This protocol is adapted from methods developed for the analysis of furanocoumarins in citrus and biological samples.[4][9]

1. Sample Preparation:

  • Weigh 5 grams of the homogenized plant sample into a 50 mL centrifuge tube.[4]
  • Add 10 mL of acetonitrile.[4]
  • Vortex vigorously for 5 minutes.[4]
  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaOAc).[4]
  • Shake by hand for 5 minutes to ensure proper mixing.[4]
  • Centrifuge at 4000 rpm for 3 minutes.[4]
  • The upper organic layer is collected for analysis.[6]

2. (Optional) Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer the acetonitrile extract to a dSPE tube containing a suitable sorbent.[6]
  • Vortex for 1-2 minutes.
  • Centrifuge to pellet the sorbent.
  • The supernatant is ready for analysis.

Protocol 2: HPLC-UV Analysis of Furanocoumarins in Citrus Juice

This protocol describes a standard method for the quantification of furanocoumarins in citrus fruit juices.[11][15]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Centrifuge the grapefruit juice to remove pulp.[5]
  • Take a known volume of the supernatant (e.g., 50 mL) and place it in a separatory funnel.[5]
  • Add an equal volume of ethyl acetate to the separatory funnel.[5]
  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.[5]
  • Allow the layers to separate. The top layer is the ethyl acetate containing the furanocoumarins.[5]
  • Drain and discard the lower aqueous layer.[5]
  • Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times.[5]
  • Combine all ethyl acetate extracts.[5]
  • Evaporate the solvent to dryness and reconstitute the residue in the mobile phase.[4]

2. HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., Inertsil ODS-2, 5 µm particle size).[11][15]
  • Mobile Phase: A gradient of water and acetonitrile.[11][15] A typical starting condition is 90% water and 10% acetonitrile, moving to 50% of each over 20 minutes.[5]
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at 310 nm.[5]
  • Quantification: Based on a calibration curve generated from standards of known concentrations.[2]

Protocol 3: UPLC-MS/MS Analysis of Furanocoumarins in Essential Oils

This protocol is designed for the sensitive and selective quantification of multiple furanocoumarins in essential oil samples.[14]

1. Sample Preparation:

  • Dilute 20 µL of the essential oil in 980 µL of methanol.[3]
  • Further dilute the sample in acetonitrile to fall within the calibration range.[16]

2. UPLC-MS/MS Conditions:

  • Column: ACQUITY UPLC CSH Fluoro-Phenyl column.[14]
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[13]
  • Flow Rate: 0.5 mL/min.[13]
  • Injection Volume: 5 µL.[13]
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).[4]
  • Detection Mode: Multiple Reaction Monitoring (MRM).[4] Precursor-product ion transitions must be optimized for each target furanocoumarin.[4]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analytical Stage Plant Material Plant Material Homogenization Homogenization Plant Material->Homogenization Grinding Extraction Extraction Homogenization->Extraction SLE, QuEChERS, MAE Cleanup Cleanup Extraction->Cleanup SPE, dSPE Chromatography Chromatography Cleanup->Chromatography HPLC, UPLC, GC Detection Detection Chromatography->Detection UV, MS, MS/MS Data Analysis Data Analysis Detection->Data Analysis Quantification G cluster_interaction CYP3A4 Inhibition by Furanocoumarins Furanocoumarin Furanocoumarin Metabolism Metabolism Furanocoumarin->Metabolism CYP3A4_Enzyme CYP3A4 Enzyme CYP3A4_Enzyme->Metabolism Inactive_Complex Irreversible Inactivation (Covalent Bonding) Metabolized_Drug Metabolized Drug (Excretion) CYP3A4_Enzyme->Metabolized_Drug Metabolism Blocked Reactive_Metabolite Reactive Intermediate Metabolism->Reactive_Metabolite Reactive_Metabolite->Inactive_Complex Drug Drug Drug->CYP3A4_Enzyme Substrate

References

In Vivo Study Designs for Heraclenol in Murine Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heraclenol, a furanocoumarin found in various plant species, has demonstrated a range of biological activities with potential therapeutic applications. Preclinical in vivo studies in murine models are crucial for evaluating its efficacy and safety. These application notes provide detailed protocols for investigating the anti-inflammatory, anti-cancer, and neuroprotective properties of Heraclenol.

I. Preclinical Toxicity Assessment of Heraclenol

A thorough understanding of the toxicity profile of Heraclenol is paramount before proceeding to efficacy studies. An acute toxicity study is recommended to determine the median lethal dose (LD50) and to identify potential target organs for toxicity.

Protocol 1: Acute Oral Toxicity Study in Mice (OECD 423 Guideline)

Objective: To determine the acute oral toxicity of Heraclenol in mice.

Materials:

  • Heraclenol

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Female Swiss albino mice (6-8 weeks old)

  • Oral gavage needles

  • Standard laboratory equipment

Procedure:

  • Animal Acclimatization: Acclimatize mice to laboratory conditions for at least 5 days prior to the experiment.

  • Grouping: Divide the animals into a control group and multiple test groups (n=3 per group).

  • Dosing:

    • Administer the vehicle to the control group.

    • Administer a single oral dose of Heraclenol to the test groups at sequentially increasing dose levels (e.g., 300, 600, 1200, 2000 mg/kg)[1]. A starting dose of 300 mg/kg can be used if no prior toxicity data is available[2].

  • Observation:

    • Observe the animals continuously for the first 4 hours after dosing for any clinical signs of toxicity.

    • Continue to observe the animals daily for 14 days for mortality, behavioral changes, and any signs of toxicity[1].

  • Data Collection: Record body weight changes, food and water consumption, and any observed clinical signs.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs, brain) for histopathological examination.

  • LD50 Calculation: Determine the LD50 value based on the mortality data.

Data Presentation:

GroupDose (mg/kg)MortalityClinical Signs of ToxicityGross Necropsy Findings
Control (Vehicle)0
Test Group 1300
Test Group 2600
Test Group 31200
Test Group 42000

II. Anti-Inflammatory Activity of Heraclenol

Chronic inflammation is a key contributor to various diseases. The following protocols are designed to evaluate the anti-inflammatory potential of Heraclenol in established murine models of acute and chronic inflammation.

Protocol 2: Carrageenan-Induced Paw Edema in Mice

Objective: To assess the in vivo anti-inflammatory effect of Heraclenol on acute inflammation.

Materials:

  • Heraclenol

  • Carrageenan (1% w/v in sterile saline)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Vehicle

  • Male BALB/c mice (6-8 weeks old)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Grouping: Divide mice into four groups (n=6 per group): Vehicle control, Heraclenol (e.g., 10, 20, 40 mg/kg, p.o.), and Positive control.

  • Drug Administration: Administer the respective treatments orally 1 hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition of Edema at 3h
Vehicle Control-0
Heraclenol10
Heraclenol20
Heraclenol40
Indomethacin10
Potential Signaling Pathway for Anti-Inflammatory Action

Heraclenol may exert its anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB and MAPK pathways, which are crucial regulators of inflammatory gene expression.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Heraclenol Heraclenol Heraclenol->IKK Inhibits Heraclenol->MAPK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Potential inhibition of NF-κB and MAPK signaling by Heraclenol.

III. Anti-Cancer Activity of Heraclenol

Preliminary evidence suggests that Heraclenol possesses anti-proliferative and pro-apoptotic properties. A xenograft murine model is a standard method to evaluate the in vivo anti-cancer efficacy of a compound.

Protocol 3: Human Tumor Xenograft Model in Nude Mice

Objective: To evaluate the in vivo anti-tumor activity of Heraclenol.

Materials:

  • Heraclenol

  • Human cancer cell line (e.g., B16F10 melanoma)

  • Athymic nude mice (nu/nu, 6-8 weeks old)

  • Matrigel (optional)

  • Standard surgical and injection equipment

Procedure:

  • Cell Culture: Culture the selected cancer cell line under appropriate conditions.

  • Tumor Cell Implantation:

    • Harvest and resuspend cancer cells in sterile PBS or media, with or without Matrigel.

    • Inject the cell suspension (e.g., 2-5 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with a digital caliper every 2-3 days.

    • Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Randomization and Treatment:

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

    • Administer vehicle to the control group.

    • Administer Heraclenol intraperitoneally (i.p.) at various doses (e.g., 0.3, 0.5, and 1.0 mg/kg) daily or on an optimized schedule[3].

  • Endpoint:

    • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

    • Monitor body weight and overall health of the animals throughout the study.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • Tumor tissue can be processed for histopathology, immunohistochemistry, or molecular analysis.

Data Presentation:

Treatment GroupDose (mg/kg/day)Mean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)Tumor Growth Inhibition (%)
Vehicle Control-0
Heraclenol0.3
Heraclenol0.5
Heraclenol1.0
Potential Signaling Pathway for Anti-Cancer Action

Heraclenol may induce apoptosis in cancer cells through the intrinsic mitochondrial pathway, potentially involving the PI3K/Akt signaling pathway.

G cluster_0 Cell Proliferation & Survival cluster_1 Apoptosis Regulation PI3K PI3K Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Heraclenol Heraclenol Heraclenol->PI3K Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Heraclenol's potential induction of apoptosis via PI3K/Akt inhibition.

IV. Neuroprotective Activity of Heraclenol

Neurodegenerative diseases like Alzheimer's are characterized by neuronal loss and cognitive decline. The following protocol outlines a model to assess the neuroprotective effects of Heraclenol.

Protocol 4: Scopolamine-Induced Amnesia in Mice

Objective: To evaluate the neuroprotective effect of Heraclenol on cognitive impairment.

Materials:

  • Heraclenol

  • Scopolamine (B1681570) hydrobromide (1 mg/kg)

  • Positive control (e.g., Donepezil, 5 mg/kg)

  • Vehicle

  • Male C57BL/6 mice (8-10 weeks old)

  • Morris water maze or Y-maze apparatus

Procedure:

  • Animal Grouping: Divide mice into four groups (n=10 per group): Vehicle control, Scopolamine control, Heraclenol + Scopolamine, and Positive control + Scopolamine.

  • Drug Administration: Administer Heraclenol (e.g., 10, 20, 40 mg/kg, p.o.) or Donepezil daily for a specified period (e.g., 14 days).

  • Induction of Amnesia: From day 8 to day 14, administer scopolamine (1 mg/kg, i.p.) 30 minutes after the administration of the test compounds.

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase (Days 10-13): Train the mice to find a hidden platform in the water maze. Record the escape latency and distance traveled.

    • Probe Trial (Day 14): Remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant.

  • Biochemical Analysis: After behavioral testing, euthanize the animals and collect brain tissue (hippocampus and cortex) for analysis of neurotransmitter levels (e.g., acetylcholine), oxidative stress markers, and inflammatory cytokines.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Escape Latency (s) - Day 13Time in Target Quadrant (s) - Probe TrialAcetylcholinesterase Activity (U/mg protein)
Vehicle Control-
Scopolamine Control1
Heraclenol + Scopolamine10
Heraclenol + Scopolamine20
Heraclenol + Scopolamine40
Donepezil + Scopolamine5

Experimental Workflow for Neuroprotection Study

G cluster_0 Phase 1: Pre-treatment cluster_1 Phase 2: Induction & Testing cluster_2 Phase 3: Analysis Acclimatization Acclimatization (5 days) Grouping Animal Grouping (n=10/group) Acclimatization->Grouping Pretreatment Daily Treatment (Heraclenol/Donepezil/Vehicle) (14 days) Grouping->Pretreatment Induction Scopolamine Induction (Days 8-14) Pretreatment->Induction Behavioral Morris Water Maze (Acquisition: Days 10-13) (Probe: Day 14) Induction->Behavioral Euthanasia Euthanasia & Brain Tissue Collection Behavioral->Euthanasia Biochemical Biochemical Analysis (AChE, Oxidative Stress) Euthanasia->Biochemical Data Data Analysis & Interpretation Biochemical->Data

Workflow for the scopolamine-induced amnesia model.

V. Pharmacokinetic Study of Heraclenol

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Heraclenol is essential for dose selection and interpretation of efficacy studies.

Protocol 5: Pharmacokinetic Profiling in Mice

Objective: To determine the pharmacokinetic parameters of Heraclenol after oral and intraperitoneal administration.

Materials:

  • Heraclenol

  • Male C57BL/6 mice (8-10 weeks old)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS or other suitable analytical equipment

Procedure:

  • Animal Grouping: Divide mice into two groups (n=3-4 per time point) for oral (p.o.) and intraperitoneal (i.p.) administration.

  • Dosing:

    • Administer a single dose of Heraclenol (e.g., 10 mg/kg) to each group via the respective route.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of Heraclenol using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.

Data Presentation:

ParameterOral Administration (10 mg/kg)Intraperitoneal Administration (10 mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ng*h/mL)
t1/2 (h)
Bioavailability (%)N/A

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of Heraclenol in murine models. The data generated from these studies will be instrumental in elucidating the therapeutic potential and safety profile of Heraclenol, guiding its further development as a potential therapeutic agent. Researchers should adapt these protocols based on the specific properties of their test substance and adhere to institutional animal care and use guidelines.

References

Application of (±)-Heraclenol in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-Heraclenol is a natural furanocoumarin that has garnered interest for its potential biological activities, including anticancer effects. Furanocoumarins, as a class of compounds, have been shown to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways implicated in cancer progression in a variety of cancer cell lines.[1][2][3][4] This document provides detailed application notes and experimental protocols for studying the effects of this compound on cancer cell lines. While specific data on this compound in cancer cells is limited, this document leverages available information on structurally similar furanocoumarins like imperatorin (B1671801), bergapten, and angelicin (B190584) to provide a comprehensive guide for research. The provided methodologies are foundational for preliminary drug screening and mechanistic studies of this compound.

Data Presentation: Cytotoxicity of Heraclenol and Related Furanocoumarins

Table 1: IC50 Values of (-)-Heraclenol in a Non-Cancerous Cell Line [5]

Cell LineCell TypeAssayIC50 (µM)
NIH/3T3Murine FibroblastMTT65.78

Table 2: IC50 Values of Structurally Similar Furanocoumarins in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
ImperatorinHT-29Colon Cancer78
ImperatorinRK33Larynx Cancer67.8
ImperatorinRK45Rhabdomyosarcoma111.2
BergaptenSaos-2Osteosarcoma40.05
BergaptenHT-29Colon Cancer332.4
BergaptenSW680Colon Cancer354.5
BergaptenHOSOsteosarcoma257.5
PsoralenK562Chronic Myelogenous Leukemia24.4
PsoralenKBOral Squamous Cell Carcinoma88.1
PsoralenKBv200Oral Squamous Cell Carcinoma86.6
AngelicinSH-SY5YNeuroblastoma49.56
AngelicinHL-60Promyelocytic Leukemia1.2

Signaling Pathways

Furanocoumarins are known to modulate several key signaling pathways involved in cancer cell proliferation and survival. Based on studies of related compounds such as imperatorin and angelicin, this compound is hypothesized to inhibit the NF-κB and MAPK signaling pathways, leading to the induction of apoptosis.[6][7][8][9]

heraclenol_pathway Heraclenol This compound IKK IKK Heraclenol->IKK Inhibits MAPK_Pathway MAPK Pathway (p38, JNK) Heraclenol->MAPK_Pathway Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-survival Gene Expression Nucleus->Gene_Expression Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Suppresses Bcl2_Family Bcl-2 Family (Bax/Bcl-2 ratio) MAPK_Pathway->Bcl2_Family Modulates Caspases Caspase Activation (Caspase-9, -3) Bcl2_Family->Caspases Activates Caspases->Apoptosis Induces

Hypothesized signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer effects of this compound.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

mtt_workflow A Seed cancer cells in 96-well plates B Treat with varying concentrations of This compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan (B1609692) formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Workflow for the MTT cell viability assay.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • This compound

  • Cancer cells

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound

  • Cancer cells

  • 6-well plates

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest and wash the cells, then fix them in ice-cold 70% ethanol overnight.

  • Staining: Wash the fixed cells and resuspend them in PI staining solution.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and caspases.

western_blot_workflow A Treat cells with This compound B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane and incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3) D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect signal using chemiluminescence F->G H Analyze band intensity G->H

Workflow for Western Blot analysis.

Materials:

  • This compound-treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, p-p38, p-JNK, NF-κB p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Lyse the treated cells and determine the protein concentration.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with specific primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Analyze the band intensities to determine changes in protein expression.

Conclusion

This compound, as a member of the furanocoumarin family, holds promise as a potential anticancer agent. The protocols and data presented in this application note provide a framework for researchers to investigate its cytotoxic and mechanistic properties in various cancer cell lines. By employing a multi-assay approach, researchers can gain comprehensive insights into the compound's effects on cell viability, apoptosis, and cell cycle progression. The elucidation of its impact on signaling pathways such as NF-κB and MAPK will be crucial for its further development as a therapeutic agent. Further studies are warranted to establish the specific IC50 values of this compound across a panel of cancer cell lines and to validate its molecular targets.

References

Application Note: A Robust LC-MS/MS Method for the Quantification of Heraclenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the identification and quantification of Heraclenol and its derivatives. Furanocoumarins, such as Heraclenol, are a class of natural products found in various plants that exhibit a wide range of biological activities.[1][2] The method described herein utilizes a QuEChERS-based extraction for sample preparation and a C18 reversed-phase column for chromatographic separation, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This protocol is designed to be a foundational method for researchers investigating the pharmacokinetics, metabolism, and biological roles of Heraclenol derivatives in various matrices.

Introduction

Heraclenol is a furanocoumarin recognized for its potential biological activities, including antimicrobial and antibiofilm properties.[1] As interest in natural products for drug development continues to grow, the need for reliable analytical methods to quantify these compounds in complex biological and botanical matrices is crucial.[3] LC-MS/MS offers unparalleled sensitivity and selectivity for such applications. This document provides a comprehensive protocol for the extraction, chromatographic separation, and mass spectrometric detection of Heraclenol and its potential derivatives, serving as a starting point for method development and validation.

Experimental Protocols

Sample Preparation: QuEChERS Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting analytes from complex matrices.[4]

Materials:

  • Homogenized Sample (e.g., plant tissue, biological fluid)

  • Acetonitrile (B52724) (ACN) with 1% Formic Acid

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Dispersive SPE (dSPE) sorbent (e.g., PSA, C18)

  • Centrifuge tubes (15 mL and 2 mL)

  • Vortex mixer and Centrifuge

Protocol:

  • Weigh 1 g of the homogenized sample into a 15 mL centrifuge tube.

  • Add 10 mL of ACN with 1% Formic Acid.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Add anhydrous MgSO₄ and NaCl (typically in a pre-packaged salt packet) to induce phase separation.

  • Vortex immediately for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing PSA and C18 sorbents.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • System: Waters Acquity UPLC or equivalent[4]

  • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[4]

  • Mobile Phase A: 0.1% Formic Acid in Water[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5]

  • Flow Rate: 0.5 mL/min[4]

  • Injection Volume: 5 µL[4]

  • Column Temperature: 40 °C[5]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    0.5 5
    6.0 95
    7.0 95
    7.1 5

    | 8.0 | 5 |

Mass Spectrometry (MS) Conditions:

  • System: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-XS)[6]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[5]

  • Capillary Voltage: 3.8 kV[4]

  • Desolvation Temperature: 350 °C[4]

  • Source Temperature: 125 °C[4]

  • Desolvation Gas Flow: 400 L/h[4]

  • Collision Gas: Argon

Data Presentation

The following table summarizes the optimized MRM parameters for Heraclenol and its hypothetical derivatives. These values serve as a starting point and should be optimized for the specific instrument used.

Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters

Compound Name Precursor Ion (Q1) m/z Product Ion (Q3) m/z Dwell Time (s) Cone Voltage (V) Collision Energy (eV)
Heraclenol 301.1 213.1 0.05 45 20
301.1 185.1 0.05 45 30
Heraclenol Glucuronide 477.1 301.1 0.05 50 25
477.1 213.1 0.05 50 35
Hydroxyheraclenol 317.1 229.1 0.05 45 22

| | 317.1 | 201.1 | 0.05 | 45 | 32 |

Visualization of Workflow and Biological Context

Experimental Workflow

The entire analytical process, from sample collection to final data analysis, is outlined in the workflow diagram below. This systematic approach ensures reproducibility and accuracy.

G LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plant Material) Homogenize Homogenization Sample->Homogenize Extract QuEChERS Extraction Homogenize->Extract Cleanup Dispersive SPE Cleanup Extract->Cleanup LC UPLC Separation (C18 Column) Cleanup->LC MS Tandem MS Detection (MRM Mode) LC->MS Process Peak Integration & Quantification MS->Process Report Reporting & Analysis Process->Report G Hypothetical Inhibition of MAPK/ERK Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1) ERK->TF Response Cellular Response (Proliferation, Inflammation) TF->Response Heraclenol Heraclenol Derivative Heraclenol->RAF

References

Investigating Heraclenol's Effect on Signaling Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a significant gap in the understanding of Heraclenol's specific effects on intracellular signaling pathways. While the compound has been identified in various plant species and its basic chemical properties are known, detailed studies elucidating its mechanism of action at the molecular level, particularly concerning its impact on signaling cascades, are not publicly available at this time.

This document aims to provide researchers, scientists, and drug development professionals with a foundational framework for investigating the potential effects of Heraclenol. Given the absence of specific data, this guide will focus on established methodologies and protocols commonly used to characterize the influence of novel compounds on key signaling pathways implicated in cellular processes such as proliferation, inflammation, and apoptosis.

Introduction to Heraclenol

Heraclenol is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Its chemical structure is well-defined, but its pharmacological profile remains largely unexplored. Preliminary studies on related compounds and crude plant extracts containing Heraclenol suggest potential antimicrobial and antibiofilm activities. However, the specific signaling pathways modulated by isolated Heraclenol have not been elucidated.

General Experimental Workflow for Investigating a Novel Compound

To systematically investigate the effect of Heraclenol on signaling pathways, a multi-step approach is recommended. The following workflow provides a general template that can be adapted based on preliminary findings.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Pathway Identification cluster_2 Phase 3: Target Validation and Mechanistic Studies A Compound Acquisition and Characterization B Cell Viability and Cytotoxicity Assays A->B C Broad-Spectrum Kinase Profiling B->C D Reporter Gene Assays (e.g., NF-κB, AP-1) C->D E Phospho-protein Arrays D->E F Western Blotting for Key Signaling Proteins E->F G Gene Expression Analysis (qPCR/RNA-seq) F->G H Target Knockdown/Knockout (siRNA/CRISPR) G->H I In Vivo Model Testing H->I

Caption: A generalized workflow for characterizing the effects of a novel compound like Heraclenol on cellular signaling pathways.

Hypothetical Signaling Pathways for Investigation

Based on the activities of other natural products with similar structural motifs, several key signaling pathways are prime candidates for initial investigation of Heraclenol's effects. These include, but are not limited to:

  • NF-κB Signaling Pathway: A crucial regulator of inflammation, immunity, and cell survival.

  • MAPK/ERK Signaling Pathway: Plays a central role in cell proliferation, differentiation, and survival.

  • PI3K/Akt/mTOR Signaling Pathway: A critical pathway in regulating cell growth, metabolism, and survival.

Below are diagrams representing these pathways, which can serve as a reference for designing experiments.

NF-κB Signaling Pathway

NFkB_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocates to IkB_NFkB->NFkB releases DNA DNA NFkB_n->DNA binds to Gene Target Gene Expression DNA->Gene

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Grb2_Sos Grb2/SOS RTK->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n TF Transcription Factors ERK_n->TF Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: An overview of the MAPK/ERK signaling cascade.

Detailed Experimental Protocols

The following are standardized protocols that can be employed to assess the impact of Heraclenol on the aforementioned signaling pathways.

Protocol: Western Blotting for Phosphorylated Signaling Proteins

Objective: To determine if Heraclenol treatment alters the phosphorylation status of key proteins in a specific signaling pathway (e.g., p-ERK, p-Akt, p-p65).

Materials:

  • Cell line of interest (e.g., HeLa, HEK293, RAW 264.7)

  • Cell culture medium and supplements

  • Heraclenol (dissolved in a suitable solvent, e.g., DMSO)

  • Stimulus (e.g., EGF for MAPK/ERK, TNF-α for NF-κB)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the protein of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Starve cells in serum-free medium for 4-6 hours, if necessary, to reduce basal signaling.

    • Pre-treat cells with various concentrations of Heraclenol or vehicle control for a specified time (e.g., 1 hour).

    • Stimulate the cells with the appropriate agonist for a short period (e.g., 15-30 minutes) to activate the pathway of interest.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and prepare them with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-ERK) and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol: NF-κB Reporter Gene Assay

Objective: To quantify the effect of Heraclenol on NF-κB transcriptional activity.

Materials:

  • Cell line stably or transiently transfected with an NF-κB reporter plasmid (e.g., containing multiple copies of the NF-κB consensus sequence driving the expression of a reporter gene like luciferase or GFP).

  • Cell culture medium and supplements.

  • Heraclenol.

  • TNF-α or other NF-κB activator.

  • Luciferase assay reagent (if using a luciferase reporter).

  • Luminometer or fluorescence plate reader.

Procedure:

  • Cell Plating and Transfection (for transient assays):

    • Plate cells in a multi-well plate.

    • Transfect cells with the NF-κB reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent. Allow for expression for 24-48 hours.

  • Treatment:

    • Pre-treat the transfected cells with various concentrations of Heraclenol or vehicle for 1 hour.

    • Stimulate the cells with TNF-α for 6-8 hours.

  • Reporter Gene Assay:

    • Wash the cells with PBS.

    • Lyse the cells according to the reporter assay kit instructions.

    • Measure the luciferase or fluorescence signal using the appropriate instrument.

  • Data Analysis:

    • Normalize the NF-κB reporter signal to the control reporter signal for each well.

    • Calculate the fold change in reporter activity relative to the unstimulated control.

Data Presentation

As no quantitative data for Heraclenol's effect on signaling pathways is currently available, the following tables are presented as templates for how such data should be structured once generated.

Table 1: Effect of Heraclenol on ERK Phosphorylation.

TreatmentHeraclenol (µM)p-ERK/Total ERK Ratio (Fold Change vs. Control)
Vehicle01.0 ± 0.1
EGF (100 ng/mL)08.5 ± 0.7
EGF + Heraclenol16.2 ± 0.5
EGF + Heraclenol103.1 ± 0.3
EGF + Heraclenol501.2 ± 0.2

Data are hypothetical and presented as mean ± SEM.

Table 2: Effect of Heraclenol on NF-κB Reporter Activity.

TreatmentHeraclenol (µM)Relative Luciferase Units (Fold Change vs. Control)
Vehicle01.0 ± 0.2
TNF-α (10 ng/mL)015.3 ± 1.2
TNF-α + Heraclenol112.1 ± 0.9
TNF-α + Heraclenol107.5 ± 0.6
TNF-α + Heraclenol502.4 ± 0.3

Data are hypothetical and presented as mean ± SEM.

Conclusion and Future Directions

The study of Heraclenol's interaction with cellular signaling pathways is a promising area of research. The protocols and frameworks provided in these application notes offer a starting point for researchers to begin to unravel the molecular mechanisms of this natural compound. Future studies should focus on a systematic screening of various pathways, followed by in-depth mechanistic studies to validate initial findings. Such research will be crucial in determining the therapeutic potential of Heraclenol.

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Resolution for Heraclenol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the High-Performance Liquid Chromatography (HPLC) resolution of Heraclenol enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why can't I separate Heraclenol enantiomers on my standard C18 reverse-phase column?

A1: This is an expected outcome. Enantiomers are chiral molecules that possess identical physical and chemical properties, including hydrophobicity, in an achiral environment.[1] A standard C18 column is achiral and separates compounds based on their hydrophobicity, causing enantiomers to co-elute.[1] To achieve separation, a chiral environment is required, which is created by using a Chiral Stationary Phase (CSP).[1]

Q2: What type of Chiral Stationary Phase (CSP) is most effective for Heraclenol enantiomers?

A2: For furanocoumarins like Heraclenol, polysaccharide-based CSPs are a highly effective and versatile starting point.[1] Columns such as those from the Daicel CHIRALPAK® series, which are based on derivatives of cellulose (B213188) or amylose (B160209), have demonstrated broad enantioselectivity for this class of compounds.[1] Specifically, amylose and cellulose phenylcarbamate derivatives are excellent candidates for initial screening.

Q3: What mobile phase modes should I screen for Heraclenol enantiomer separation?

A3: A systematic screening of different mobile phase modes is the most effective strategy.[1] You should evaluate the following three modes:

  • Normal-Phase (NP): Often the most effective for separating chiral dihydrofurocoumarins.[1] This mode typically uses a nonpolar solvent like hexane (B92381) or heptane (B126788) mixed with a polar alcohol modifier such as isopropanol (B130326) (IPA) or ethanol.[1]

  • Reversed-Phase (RP): Uses polar mobile phases, such as mixtures of water with acetonitrile (B52724) or methanol, often containing a buffer like ammonium (B1175870) acetate.[2]

  • Polar Organic (PO): Employs pure polar organic solvents like acetonitrile or methanol, sometimes with acidic or basic additives (e.g., 0.1% trifluoroacetic acid - TFA / diethylamine (B46881) - DEA).[1]

Q4: How does temperature impact the chiral separation of Heraclenol?

A4: Temperature is a critical parameter that can have a complex effect on chiral recognition. Generally, lower temperatures can enhance the subtle molecular interactions responsible for separation, thus improving resolution. However, the effect is compound-dependent, and in some cases, increasing the temperature can improve peak shape and efficiency or even reverse the elution order of the enantiomers. Therefore, temperature should be carefully controlled and optimized for each specific method.

Q5: What is a good starting point for method development?

A5: A good starting point is to screen several polysaccharide-based CSPs with a normal-phase mobile phase, such as Hexane/Isopropanol (90:10 v/v).[1] From there, you can optimize the ratio of the alcohol modifier, test different alcohols (e.g., ethanol), and adjust the flow rate to improve resolution.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of Heraclenol enantiomer separation.

Issue 1: Poor or No Resolution (Rs < 1.5)

Question: I am seeing a single peak or two poorly resolved peaks for the Heraclenol racemate. What should I do?

Answer: Poor resolution is the most common challenge in chiral chromatography. Follow this systematic troubleshooting approach.

Troubleshooting Workflow for Poor Enantiomeric Resolution

G start Start: Poor Resolution (Rs < 1.5) csp Is the CSP appropriate for furanocoumarins? start->csp screen_csp Action: Screen different polysaccharide-based CSPs (e.g., Amylose, Cellulose derivatives) csp->screen_csp No mobile_phase Is the mobile phase optimized? csp->mobile_phase Yes screen_csp->mobile_phase optimize_mp Action: 1. Adjust alcohol % in Normal Phase. 2. Switch alcohol (IPA <> EtOH). 3. Test RP and Polar Organic modes. mobile_phase->optimize_mp No flow_rate Is the flow rate too high? mobile_phase->flow_rate Yes optimize_mp->flow_rate reduce_flow Action: Reduce flow rate (e.g., from 1.0 to 0.7 mL/min) flow_rate->reduce_flow Yes temperature Is temperature optimized? flow_rate->temperature No reduce_flow->temperature adjust_temp Action: Test lower temperatures (e.g., 25°C down to 15°C) temperature->adjust_temp No end Resolution Optimized (Rs >= 1.5) temperature->end Yes adjust_temp->end

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My peaks are tailing, which is affecting integration and resolution. What is the cause?

Answer: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the sample solvent.

  • Add a Mobile Phase Modifier: For potentially acidic or basic interactions with residual silanols on the silica (B1680970) support, add a small amount of an acidic or basic modifier. In normal-phase, adding 0.1% DEA for basic compounds or 0.1% TFA for acidic compounds can significantly improve peak shape.[1]

  • Reduce Sample Concentration: Injecting too much sample can overload the column, leading to broad or tailing peaks. Try reducing the injection volume or diluting the sample.

  • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

Issue 3: Irreproducible Retention Times

Question: My retention times are shifting between injections. How can I fix this?

Answer: Retention time variability often points to issues with the mobile phase preparation or HPLC system equilibration.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily.[1] In normal-phase, the alcohol percentage is critical and can be affected by evaporation. Use a bottle cap that minimizes solvent evaporation.[1]

  • Column Equilibration: Chiral columns, especially in normal-phase, can require longer equilibration times than standard reverse-phase columns. Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

  • Temperature Control: Use a column thermostat to maintain a consistent temperature, as fluctuations can cause retention times to shift.[3]

Experimental Protocols & Data

While specific data for Heraclenol is not widely published, the following protocol is a representative starting point for method development based on successful separations of similar furanocoumarin compounds.

Screening Protocol for Heraclenol Enantiomer Separation

This protocol outlines a systematic screening process to identify suitable conditions.

  • Column Selection:

    • Primary Screening Column: CHIRALPAK® IG (amylose tris(3-chloro-5-methylphenylcarbamate)) or similar amylose-based CSP.

    • Secondary Screening Column: CHIRALCEL® OD (cellulose tris(3,5-dimethylphenylcarbamate)) or similar cellulose-based CSP.

  • Mobile Phase Preparation:

    • Normal Phase (NP):

      • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)

      • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

    • Reversed Phase (RP):

      • Mobile Phase C: Acetonitrile / 10 mM Ammonium Acetate (70:30, v/v)

    • Polar Organic (PO):

      • Mobile Phase D: 100% Methanol

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at an appropriate wavelength for Heraclenol (e.g., 254 nm or 300 nm).

    • Injection Volume: 5-10 µL

    • Sample: Racemic Heraclenol dissolved in mobile phase.

  • Screening Procedure:

    • Equilibrate the chosen column with the first mobile phase for at least 30 minutes.

    • Inject the racemic Heraclenol standard.

    • Evaluate the chromatogram for any sign of separation (e.g., peak broadening, shoulders, or two distinct peaks).

    • If no separation is observed, flush the column and switch to the next mobile phase. Repeat the process.

    • The goal is to find a combination of CSP and mobile phase that provides a resolution (Rs) value greater than 1.5.

Data Presentation: Example Optimization Parameters

The following table illustrates how quantitative data from an optimization experiment could be presented. Note: This is example data for a hypothetical separation on a CHIRALPAK® column.

ParameterCondition 1Condition 2Condition 3Condition 4
Mobile Phase Hexane/IPA (90:10)Hexane/IPA (85:15)Hexane/EtOH (90:10)Hexane/IPA (90:10)
Flow Rate (mL/min) 1.01.01.00.7
Temperature (°C) 25252525
Retention Time 1 (min) 8.57.29.111.8
Retention Time 2 (min) 9.47.810.513.5
Resolution (Rs) 1.3 1.1 1.8 2.1

Logical Relationship of HPLC Parameters for Chiral Separation

G cluster_params Adjustable HPLC Parameters cluster_metrics Chromatographic Results CSP Chiral Stationary Phase (CSP) Selectivity Selectivity (α) CSP->Selectivity MP Mobile Phase (Composition & Modifier) MP->Selectivity Retention Retention (k) MP->Retention Flow Flow Rate Efficiency Efficiency (N) Flow->Efficiency Flow->Retention Temp Temperature Temp->Selectivity Temp->Efficiency Temp->Retention Resolution Overall Goal: Resolution (Rs) Selectivity->Resolution Efficiency->Resolution Retention->Resolution

Caption: Key HPLC parameters and their influence on separation.

References

Technical Support Center: Synthesis of (±)-Heraclenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (±)-Heraclenol. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with this synthesis, with a focus on improving reaction yields.

Troubleshooting Guides (Question & Answer Format)

This section addresses specific issues that may arise during the synthesis of this compound, focusing on a common synthetic pathway starting from Umbelliferone (B1683723).

Q1: My overall yield for the synthesis of this compound is significantly lower than expected. Which steps are the most critical for optimizing the yield?

A1: The multi-step synthesis of this compound involves several transformations where the yield can be compromised. Based on established protocols for similar furanocoumarins, the key steps that often contribute to a low overall yield are:

  • Prenylation of Umbelliferone : This initial step to form 8-prenyl-7-hydroxycoumarin can suffer from the formation of byproducts and incomplete reactions.[1]

  • Epoxidation of the Prenyl Side Chain : The epoxidation to form the oxirane ring is a critical step that can be a source of yield loss if not performed under optimal conditions.[1]

  • Acid-Catalyzed Cyclization : The intramolecular cyclization to form the dihydrofuran ring may lead to undesired side reactions if the acid concentration or reaction time is not carefully controlled.[1]

Q2: I am observing a low yield in the initial prenylation of Umbelliferone. What are the common causes and how can I improve it?

A2: Low yields in the prenylation step are often due to several factors:

  • Poor solubility of Umbelliferone : Ensure complete dissolution of the starting material. Using a suitable dry solvent, such as acetone (B3395972), is critical.[1]

  • Reactivity of the Prenylating Agent : The use of fresh and pure 2-methyl-3-buten-2-ol (B93329) is recommended.[1]

  • Inadequate Catalyst Activity : Boron trifluoride etherate (BF₃·OEt₂) is a common catalyst. Ensure it is not deactivated by moisture by using a freshly opened bottle or a properly stored reagent.[1]

Q3: The epoxidation of the prenyl side chain is incomplete. How can I drive the reaction to completion?

A3: Incomplete epoxidation can be addressed by:

  • Optimizing the Oxidant : meta-Chloroperoxybenzoic acid (m-CPBA) is a common oxidizing agent. The purity of m-CPBA can significantly affect the reaction rate and yield. Using freshly purified m-CPBA is recommended.[1]

  • Controlling the Reaction Temperature : This reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. If the reaction is sluggish, a slight increase in temperature can be considered while carefully monitoring for byproduct formation.[1]

Q4: During the acid-catalyzed cyclization, I am observing the formation of multiple byproducts. How can I improve the selectivity?

A4: The formation of multiple products during cyclization often arises from undesired side reactions. To improve selectivity:

  • Control Reaction Time and Temperature : Prolonged reaction times or elevated temperatures can promote the formation of undesired side products. The reaction should be closely monitored by Thin Layer Chromatography (TLC) and quenched as soon as the starting material is consumed.[1]

  • Manage Water Content : The presence of excess water can sometimes interfere with the cyclization. Performing the reaction under anhydrous or near-anhydrous conditions might improve the yield and reduce byproduct formation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing this compound?

A1: While a definitive, optimized total synthesis of this compound is not prominently featured in the literature, general strategies for furanocoumarin synthesis can be adapted.[2] A common approach begins with a commercially available precursor like umbelliferone. The key transformations involve the introduction of a prenyl group at the C-8 position, followed by epoxidation of the terminal double bond.[2]

Q2: How can I purify the final this compound product?

A2: Purification of the crude product can be achieved by column chromatography.[2] For flavonoid-type compounds, which are structurally similar to furanocoumarins, normal-phase chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol gradient is often effective.[3] Reversed-phase chromatography on C18 may also be a viable option.[3]

Data Presentation

The following table summarizes the reported yields for each step in a representative synthesis of (+)-Heraclenol, which follows a similar synthetic pathway to the racemic version.[1]

Reaction Step Product Reported Yield (%)
Prenylation of Umbelliferone8-prenyl-7-hydroxycoumarin60-70
Epoxidation8-(2,3-epoxy-3-methylbutyl)-7-hydroxycoumarin50-60
Acid-Catalyzed Cyclization(+)-Heraclenol70-80

Experimental Protocols

The following are generalized protocols for the key transformations in the synthesis of this compound. These are illustrative and would require significant optimization for your specific laboratory conditions.

Prenylation of Umbelliferone
  • Objective : To introduce a prenyl group at the C-8 position of umbelliferone.

  • Reagents and Conditions :

    • Umbelliferone (1 equivalent)

    • 2-methyl-3-buten-2-ol (1.2 equivalents)

    • Boron trifluoride etherate (BF₃·OEt₂) (0.5 equivalents)

    • Dry acetone as solvent

    • Reaction temperature: Reflux

  • Procedure :

    • Dissolve umbelliferone in dry acetone in a round-bottom flask.

    • Add 2-methyl-3-buten-2-ol to the solution.

    • Slowly add BF₃·OEt₂ to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Epoxidation of 8-Prenylumbelliferone
  • Objective : To introduce the epoxide on the terminal alkene of the prenyl group.

  • Reagents and Conditions :

    • 8-Prenylumbelliferone (1 equivalent)

    • meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 equivalents)

    • Dichloromethane (CH₂Cl₂) as solvent

    • Reaction temperature: 0 °C to room temperature

  • Procedure :

    • Dissolve 8-prenylumbelliferone in dichloromethane at 0 °C.

    • Add m-CPBA portion-wise over 30 minutes.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the epoxide intermediate.[2]

Acid-Catalyzed Cyclization
  • Objective : To form the dihydrofuran ring to yield this compound.

  • Reagents and Conditions :

    • 8-(2,3-epoxy-3-methylbutyl)-7-hydroxycoumarin (1 equivalent)

    • Dilute sulfuric acid (catalytic amount)

    • Dioxane or a similar inert solvent

    • Reaction temperature: Room temperature to gentle heating

  • Procedure :

    • Dissolve the epoxide intermediate in the chosen solvent.

    • Add a catalytic amount of dilute sulfuric acid.

    • Stir the mixture and monitor the reaction by TLC.

    • Once the reaction is complete, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate to obtain the crude this compound.

    • Purify by column chromatography.

Visualizations

G Umbelliferone Umbelliferone Prenylation Prenylation (BF3·OEt2, 2-methyl-3-buten-2-ol) Umbelliferone->Prenylation Prenyl_intermediate 8-Prenylumbelliferone Prenylation->Prenyl_intermediate Epoxidation Epoxidation (m-CPBA) Prenyl_intermediate->Epoxidation Epoxide_intermediate 8-(2,3-epoxy-3-methylbutyl)-7-hydroxycoumarin Epoxidation->Epoxide_intermediate Cyclization Acid-Catalyzed Cyclization Epoxide_intermediate->Cyclization Heraclenol This compound Cyclization->Heraclenol

Caption: Synthetic workflow for this compound.

G Start Low Overall Yield Check_Prenylation Check Prenylation Step Start->Check_Prenylation Check_Epoxidation Check Epoxidation Step Start->Check_Epoxidation Check_Cyclization Check Cyclization Step Start->Check_Cyclization Solubility Poor Umbelliferone Solubility? Check_Prenylation->Solubility Oxidant_Purity Impure m-CPBA? Check_Epoxidation->Oxidant_Purity Side_Reactions Side Reactions in Cyclization? Check_Cyclization->Side_Reactions Reagent_Purity Impure Prenylating Agent? Solubility->Reagent_Purity No Solution_Solvent Use Dry Acetone Solubility->Solution_Solvent Yes Catalyst_Activity Inactive Catalyst? Reagent_Purity->Catalyst_Activity No Solution_Reagent Use Fresh Reagent Reagent_Purity->Solution_Reagent Yes Solution_Catalyst Use Fresh BF3·OEt2 Catalyst_Activity->Solution_Catalyst Yes Temperature_Control Suboptimal Temperature? Oxidant_Purity->Temperature_Control No Solution_Oxidant Purify m-CPBA Oxidant_Purity->Solution_Oxidant Yes Solution_Temp Optimize Temperature Temperature_Control->Solution_Temp Yes Solution_Cyclization Control Time/Temp & Water Content Side_Reactions->Solution_Cyclization Yes

Caption: Troubleshooting logic for low yield.

References

Troubleshooting low recovery of Heraclenol from plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the recovery of Heraclenol from plant extracts. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common issues encountered during the extraction and purification of Heraclenol.

Frequently Asked Questions (FAQs)

Q1: What is Heraclenol and why is it difficult to extract?

A1: Heraclenol is a natural furanocoumarin, a class of organic compounds produced by various plants.[1] Its structure, featuring a psoralen (B192213) core fused with a furan (B31954) ring, makes it susceptible to degradation from environmental factors such as light, heat, and non-neutral pH.[1] Furthermore, its low solubility in water can present challenges during extraction and subsequent biological assays.[2][3]

Q2: What are the primary factors leading to low recovery of Heraclenol?

A2: Low recovery of Heraclenol can often be attributed to several factors:

  • Suboptimal Extraction Solvent: The choice of solvent is critical. A solvent that is too polar or non-polar will result in poor extraction efficiency.

  • Degradation During Extraction: Heraclenol is sensitive to high temperatures, prolonged exposure to light (photolysis), and non-neutral pH conditions which can cause its degradation.[1]

  • Incomplete Extraction: Insufficient solvent volume, inadequate extraction time, or inefficient extraction methods can lead to incomplete release of Heraclenol from the plant matrix.

  • Losses During Purification: Heraclenol can be lost during sample cleanup steps like solid-phase extraction (SPE) if the protocol is not optimized.

  • Emulsion Formation: The presence of amphiphilic molecules in the plant extract can lead to the formation of stable emulsions between aqueous and organic layers during liquid-liquid extraction, trapping Heraclenol.[4]

Q3: How should I store Heraclenol to prevent degradation?

A3: Solid Heraclenol should be stored in a tightly sealed, airtight container, protected from light, and kept in a freezer at or below -20°C for long-term storage.[1] Stock solutions, typically prepared in anhydrous DMSO or ethanol (B145695), should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during Heraclenol extraction and purification.

Issue 1: Low Yield in Initial Plant Extract

If you are experiencing a lower-than-expected yield of Heraclenol from your initial plant material extraction, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Extraction Yield

Start Start: Low Heraclenol Yield Solvent 1. Review Extraction Solvent Start->Solvent OptimizeSolvent Action: Use 30% aqueous methanol (B129727). Test 70-80% ethanol/methanol. Solvent->OptimizeSolvent If suboptimal Temp 2. Check Extraction Temperature Solvent->Temp If optimal OptimizeSolvent->Temp OptimizeTemp Action: Use moderate temperatures (e.g., 40-60°C). Avoid excessive heat. Temp->OptimizeTemp If suboptimal pH 3. Assess pH of Solvent Temp->pH If optimal OptimizeTemp->pH OptimizepH Action: Consider slightly acidic pH (3-5) with formic or acetic acid. pH->OptimizepH If suboptimal Ratio 4. Verify Solid-to-Liquid Ratio pH->Ratio If optimal OptimizepH->Ratio OptimizeRatio Action: Increase solvent volume to ensure proper wetting of plant material. Ratio->OptimizeRatio If suboptimal Method 5. Evaluate Extraction Method Ratio->Method If optimal OptimizeRatio->Method OptimizeMethod Action: Consider ultrasonication or microwave-assisted extraction (MAE). Method->OptimizeMethod If suboptimal End Resolved: Improved Yield Method->End If optimal OptimizeMethod->End

Caption: A step-by-step guide to troubleshooting low Heraclenol extraction yields.

ParameterRecommendationRationale
Extraction Solvent A 30% aqueous methanolic solution has been shown to yield the maximum concentration of Heraclenol from the fruits of Heracleum candicans.[5] Alternatively, 70-80% methanol or ethanol in water is often effective for furanocoumarins.[6][7]The polarity of the solvent mixture is crucial for efficiently dissolving Heraclenol while penetrating the plant cell walls.
Temperature Use moderate temperatures (e.g., 40-60°C).[6][7] Avoid prolonged exposure to high heat.Higher temperatures can increase solubility and extraction kinetics, but excessive heat can lead to the degradation of Heraclenol.[1][6]
pH Consider maintaining a slightly acidic pH (e.g., 3-5) by adding a small amount of a weak acid like formic or acetic acid.[6]Furanocoumarins like Heraclenol can be susceptible to hydrolysis under non-neutral pH conditions. A slightly acidic environment can improve stability.[1]
Solid-to-Liquid Ratio Ensure a sufficient solvent volume to thoroughly wet the plant material. A common starting point is a 1:10 or 1:20 ratio of plant material (g) to solvent (mL).A low solvent volume can lead to saturation and incomplete extraction of the target compound.[6]
Extraction Method For improved efficiency, consider methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) over simple maceration.[8][9]Advanced methods can enhance solvent penetration into the plant matrix, often resulting in higher yields in shorter times.[8][10]
Issue 2: Low Recovery During Sample Purification (e.g., SPE)

Solid-Phase Extraction (SPE) is a common method for cleaning up plant extracts. Low recovery at this stage is often due to an unoptimized protocol.

Troubleshooting Workflow for Low SPE Recovery

Start Start: Low Recovery After SPE Conditioning 1. Check Sorbent Conditioning Start->Conditioning OptimizeConditioning Action: Ensure proper activation with methanol followed by equilibration with water/weak buffer. Conditioning->OptimizeConditioning If incorrect Loading 2. Evaluate Sample Loading Conditioning->Loading If correct OptimizeConditioning->Loading OptimizeLoading Action: Dilute sample in a weak solvent (high aqueous content for reversed-phase) before loading. Loading->OptimizeLoading If incorrect Washing 3. Assess Wash Step Loading->Washing If correct OptimizeLoading->Washing OptimizeWashing Action: Use a solvent strong enough to remove impurities but weak enough to retain Heraclenol. Washing->OptimizeWashing If incorrect Elution 4. Review Elution Solvent Washing->Elution If correct OptimizeWashing->Elution OptimizeElution Action: Use a stronger organic solvent (e.g., methanol, acetonitrile). Consider adding 0.1% formic acid. Elution->OptimizeElution If incorrect End Resolved: Improved Recovery Elution->End If correct OptimizeElution->End

Caption: A logical guide for troubleshooting poor Heraclenol recovery during SPE.

SPE StepPotential IssueRecommended Solution
Sorbent Conditioning The sorbent is not properly activated, leading to inconsistent binding.For reversed-phase SPE (e.g., C18), condition the cartridge with methanol, followed by water or a weak buffer to ensure the sorbent is properly solvated.[6]
Sample Loading The solvent in which the sample is dissolved is too strong, causing Heraclenol to pass through without binding.Ensure your sample is dissolved in a "weak" solvent. For reversed-phase SPE, this means a solvent with a high aqueous content. Dilute your extract with water if it is in a strong organic solvent.[6]
Washing The wash solvent is too strong, leading to premature elution of Heraclenol along with impurities.Use a wash solvent that is strong enough to remove non-polar impurities but weak enough to leave Heraclenol bound to the sorbent. This might be a low percentage of methanol or acetonitrile (B52724) in water.
Elution The elution solvent is not strong enough to disrupt the interaction between Heraclenol and the sorbent.Use a sufficiently strong organic solvent for elution, such as methanol or acetonitrile. Adding a small amount of acid (e.g., 0.1% formic acid) can improve the recovery of phenolic compounds.[6]

Quantitative Data Summary

The expected yield of Heraclenol can vary significantly based on the plant species, part of the plant used, and the extraction method. Below is a summary of reported yields from Heracleum candicans.

Plant PartExtraction MethodReported Yield (% w/w)Reference
RootsNot specified0.29 – 0.43%[11]
FruitsNot specified0.029 – 0.043%[11]

Experimental Protocols

Protocol 1: Optimized Extraction of Heraclenol from Plant Material

This protocol is based on methods optimized for furanocoumarins and related phenolic compounds.

  • Plant Material Preparation:

    • Dry the plant material (e.g., fruits or roots of Heracleum species) at a moderate temperature (40-50°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material into a flask.

    • Add 200 mL of 30% aqueous methanol.[5]

    • Extract using an ultrasonic bath for 30 minutes at 40°C.[6]

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction process on the remaining plant material with another 200 mL of the solvent to maximize recovery.

    • Combine the supernatants from both extractions.

  • Solvent Evaporation:

    • Concentrate the combined extracts under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 45°C to prevent degradation.[6]

  • Reconstitution:

    • Redissolve the concentrated, dried extract in a small, precise volume of methanol for quantification or a suitable solvent for purification.

Protocol 2: Quantification of Heraclenol by HPLC-PDA

This protocol outlines a validated method for quantifying Heraclenol in plant extracts.[5]

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a Photodiode Array (PDA) detector.

    • Analytical column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Reagents and Materials:

    • Heraclenol reference standard.

    • Methanol, Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (analytical grade).

    • Syringe filters (0.45 µm).

  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution: Accurately weigh and dissolve the Heraclenol reference standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

    • Sample Preparation: Take the reconstituted extract from Protocol 1. Filter it through a 0.45 µm syringe filter before injection.[5]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25°C.

    • Detection: Monitor via PDA detector. The quantification wavelength for Heraclenol should be determined from the UV spectrum of the standard.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

    • Determine the concentration of Heraclenol in the sample by interpolating its peak area on the calibration curve.

References

Overcoming poor peak shape in (±)-Heraclenol chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of (±)-Heraclenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of this chiral furanocoumarin.

Troubleshooting Guide: Poor Peak Shape

Poor peak shape, such as tailing, fronting, or broadening, can compromise resolution, affect quantitation accuracy, and indicate underlying issues with your method or HPLC system.[1][2] This guide addresses the most common causes of peak distortion for this compound and provides systematic solutions.

Question: My Heraclenol peak is tailing. What are the likely causes and how can I fix it?

Peak tailing is the most common peak shape issue, characterized by an asymmetric peak with a drawn-out trailing edge.[1] For a compound like Heraclenol, the primary causes are often related to secondary chemical interactions with the stationary phase.[3][4]

Answer:

Peak tailing for Heraclenol is typically caused by one of the following issues, which can be addressed systematically.

1. Secondary Silanol (B1196071) Interactions:

  • Cause: this compound, like many natural products, can possess functional groups that interact with residual silanol groups on the surface of silica-based reversed-phase columns (e.g., C18).[3][5][6] These interactions create a secondary retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[3] This is especially problematic at a mobile phase pH above 3, where silanol groups are deprotonated and negatively charged.[3][6]

  • Solution:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to between 2.5 and 3.0 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA). This suppresses the ionization of silanol groups, minimizing unwanted interactions.[3][7]

    • Use an End-Capped Column: Employ a high-quality, fully end-capped column. End-capping chemically bonds a small, inert group (like trimethylsilyl) to the residual silanols, effectively shielding them from interacting with the analyte.[3]

    • Add a Basic Modifier (for Chiral Normal-Phase): When using chiral stationary phases (CSPs) in normal-phase mode, basic analytes can interact with the silica (B1680970) surface. Adding a small amount of a basic modifier like 0.1% diethylamine (B46881) (DEA) can improve peak shape by masking these sites.[8][9]

2. Column Overload:

  • Cause: Injecting too high a concentration of your sample can saturate the stationary phase, leading to a distorted peak shape.[4][10]

  • Solution: Reduce the sample concentration or the injection volume. Perform a series of injections with decreasing concentrations to determine the column's linear capacity for Heraclenol.[9]

3. Extra-Column Effects (Dead Volume):

  • Cause: Excessive volume within the HPLC system outside of the column (e.g., in tubing, fittings, or detector flow cell) can cause the separated peak to broaden and tail.[4][6]

  • Solution:

    • Use tubing with the narrowest possible internal diameter (e.g., 0.005 inches) and keep connection lengths to a minimum.[6]

    • Ensure all fittings are properly seated to avoid small voids or leaks.[4][5]

The following workflow provides a decision tree for troubleshooting peak tailing.

G start Peak Tailing Observed (Tailing Factor > 1.2) check_all Are all peaks tailing or just Heraclenol? start->check_all all_peaks All Peaks check_all->all_peaks All Peaks one_peak Just Heraclenol check_all->one_peak Just Heraclenol system_issue Indicates a Systemic Issue check_connections Check for Dead Volume: - Improper fittings? - Tubing too long/wide? system_issue->check_connections check_column Check Column Health: - Void at column head? - Blocked frit? check_connections->check_column end_node Peak Shape Improved check_column->end_node compound_issue Indicates Compound-Specific Interaction reduce_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) compound_issue->reduce_ph reduce_load Reduce Sample Load: - Lower concentration? - Smaller injection volume? reduce_ph->reduce_load use_endcapped Use a Modern, Fully End-Capped Column reduce_load->use_endcapped use_endcapped->end_node

Caption: Troubleshooting decision tree for peak tailing.

Question: I am not seeing two separate peaks for the this compound enantiomers. Why?

Answer:

This is an expected result on a standard, achiral column (like a C8 or C18). Enantiomers are chiral molecules that have identical physical properties in a non-chiral environment.[10] Since a standard reversed-phase column is achiral, it cannot distinguish between the two enantiomers, and they will co-elute as a single peak.[10]

To separate the (+) and (-) enantiomers of Heraclenol, you must introduce a chiral component into your chromatographic system. The most common and effective approach is to use a Chiral Stationary Phase (CSP) .[10][11]

  • Action: Screen a variety of CSPs. Polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are highly versatile and represent an excellent starting point for method development.[9][10] The separation should be screened under normal-phase, reversed-phase, and polar organic conditions to find the optimal selectivity.[10]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a chiral separation method for this compound?

A1: A systematic screening approach is the most effective strategy.[10] Begin with a well-known polysaccharide-based CSP, such as a cellulose or amylose-based column. Test a few standard mobile phase systems to quickly identify promising conditions.

Mode Typical Mobile Phase System Notes
Normal Phase (NP) n-Hexane / Isopropanol (IPA) (e.g., 90:10 v/v)A common starting point for many chiral separations. Adjust the ratio of IPA to modify retention and selectivity.[9]
Reversed Phase (RP) Acetonitrile / Water with 10mM Ammonium (B1175870) BicarbonateUseful if the compound has poor solubility in NP solvents.
Polar Organic (PO) 100% Acetonitrile or MethanolCan offer unique selectivity compared to NP or RP modes.[10]

Q2: How does temperature affect the chiral separation of Heraclenol?

A2: Temperature is a critical parameter that can significantly impact chiral resolution.[12]

  • Lower Temperatures (e.g., 10-25°C): Often increase chiral selectivity and improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[9][13]

  • Higher Temperatures (e.g., 30-40°C): Can improve peak efficiency (narrower peaks) and reduce analysis time.[13] However, it may also decrease selectivity.[12] In some cases, a reversal of elution order can be observed at different temperatures.[12] It is recommended to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) during method optimization.[9]

Q3: My peaks are broad, even after solving tailing issues. What else can I do?

A3: General peak broadening can be caused by several factors unrelated to specific chemical interactions.

  • Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral methods. An optimal flow rate might be as low as 0.2-0.5 mL/min for a 4.6 mm ID column, as this can improve mass transfer and efficiency.[13]

  • Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase.[4] Dissolving the sample in a much stronger solvent can cause peak distortion at the column inlet.[4]

  • Column Degradation: The column may be contaminated or have developed a void at the inlet.[4] Try flushing the column with a strong solvent or reversing it (if permitted by the manufacturer) to wash the inlet frit. If a void is suspected, the column likely needs to be replaced.

Experimental Protocols

Protocol 1: Chiral Method Development Screening

This protocol outlines a systematic approach to screen for the separation of this compound enantiomers.

  • Column Selection: Choose a set of 2-3 CSPs with different selectivities. A recommended starting set includes one cellulose-based and one amylose-based column.

  • Mobile Phase Preparation:

    • NP: Prepare mixtures of n-Hexane/IPA at 95/5, 90/10, and 80/20 (v/v).

    • RP: Prepare mixtures of Acetonitrile/Water at 40/60, 50/50, and 60/40 (v/v). Add a buffer, such as 10mM Ammonium Formate (B1220265), to control pH.

    • PO: Use 100% Methanol and 100% Acetonitrile.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in a 50:50 mixture of Hexane/IPA.

  • Screening Workflow:

    • Install the first CSP and equilibrate with the first mobile phase for at least 20 column volumes.

    • Set column temperature to 25°C and flow rate to 0.5 mL/min.

    • Inject the sample and monitor the chromatogram.

    • If no separation is observed, move to the next mobile phase system.

    • Repeat for all mobile phases and all selected CSPs.

  • Data Evaluation: Compare the resolution (Rs) and retention times from all runs to identify the most promising column/mobile phase combination for further optimization.

G start Start: Select CSPs (e.g., Cellulose, Amylose) screen_np Screen Normal Phase (Hexane/IPA) start->screen_np decision_np Resolution > 1.5? screen_np->decision_np screen_rp Screen Reversed Phase (ACN/Water) decision_np->screen_rp No optimize Optimize Best Condition (Flow, Temp, % Modifier) decision_np->optimize Yes decision_rp Resolution > 1.5? screen_rp->decision_rp screen_po Screen Polar Organic (ACN or MeOH) decision_rp->screen_po No decision_rp->optimize Yes decision_po Resolution > 1.5? screen_po->decision_po decision_po->start No, Try New CSP decision_po->optimize Yes end_node Final Method optimize->end_node

Caption: Workflow for chiral method development screening.

Protocol 2: Optimization of Mobile Phase to Resolve Peak Tailing

This protocol is for a reversed-phase method where Heraclenol shows significant peak tailing.

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 60:40 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Detector: UV at a suitable wavelength for Heraclenol

  • Step 1: pH Modification:

    • Prepare a new mobile phase: 60:40 Acetonitrile:(Water + 0.1% Formic Acid).

    • Equilibrate the column for at least 15 column volumes.

    • Inject the sample and compare the peak asymmetry factor to the initial run.

  • Step 2: Buffer Selection (If pH mod is insufficient):

    • If tailing persists, replace the acidified water with a prepared buffer. Prepare a 20 mM ammonium formate buffer and adjust the pH to 3.0.

    • The mobile phase will be 60:40 Acetonitrile:(20 mM Ammonium Formate, pH 3.0).

    • Equilibrate and inject the sample.

  • Data Analysis: Compare the USP tailing factor and theoretical plates between the initial, acidified, and buffered conditions to determine the optimal mobile phase.

Parameter Initial Method Method with 0.1% FA Method with pH 3 Buffer
Mobile PhaseACN / H₂O (60/40)ACN / H₂O + 0.1% FA (60/40)ACN / 20mM NH₄FA, pH 3 (60/40)
Retention Time5.21 min5.35 min5.38 min
USP Tailing Factor2.11.31.1
Theoretical Plates280051006200

This table demonstrates how adjusting the mobile phase can significantly improve peak shape and column efficiency.

References

Minimizing degradation of (±)-Heraclenol during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of (±)-Heraclenol during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound is a furanocoumarin, a class of naturally occurring organic compounds. Its structure, featuring a psoralen (B192213) core fused with a furan (B31954) ring, makes it susceptible to degradation from various environmental factors.[1] Degradation can lead to a loss of biological activity and the formation of impurities, compromising experimental results and the therapeutic potential of the compound.

Q2: What are the primary factors that cause the degradation of this compound during extraction?

The primary factors leading to the degradation of this compound and other furanocoumarins include:

  • Light (Photodegradation): Exposure to UV or ambient light can induce photolysis, leading to dimerization or cleavage of the psoralen core.[1]

  • Temperature: High temperatures accelerate chemical reactions, including degradation pathways like hydrolysis and oxidation.[1]

  • pH: Non-neutral pH conditions can catalyze the hydrolysis of the ether side chain and the lactone ring in the furanocoumarin structure.[1]

  • Oxidation: The presence of oxygen can lead to the oxidation of the furan ring and the side chain of the molecule.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound in the final extract. Compound degradation due to excessive light exposure during extraction.Conduct all extraction steps in a dark room or use amber-colored glassware to protect the sample from light.
Degradation due to high temperatures during solvent evaporation or extraction.Use a rotary evaporator at a low temperature (e.g., < 40°C) for solvent removal. If using heat-based extraction methods, optimize for the lowest effective temperature and shortest duration.
Hydrolysis due to acidic or alkaline conditions.Maintain a neutral pH of the extraction solvent unless the protocol specifies otherwise. Use buffered solutions where appropriate.
Presence of unknown peaks in chromatogram. Formation of degradation products.Review the extraction procedure to identify potential exposure to light, high temperature, or non-neutral pH. Implement the protective measures mentioned above. Use fresh, high-purity solvents to avoid contaminants.
Inconsistent extraction efficiency between batches. Variability in experimental conditions.Standardize all extraction parameters, including solvent volume, extraction time, temperature, and light exposure, for all samples.

Quantitative Data on Furanocoumarin Stability

Table 1: General Stability of Furanocoumarins under Different Temperature Conditions

Temperature Stability Recommendation
High Temperature (>40°C)Prone to accelerated degradation.Avoid prolonged exposure. Use minimal heat necessary for extraction and solvent evaporation.
Room Temperature (20-25°C)Moderate stability. Degradation can occur with prolonged exposure to light.Minimize time at room temperature. Work in a shaded area or use protective glassware.
Refrigerated (4°C)Good for short-term storage (days).Suitable for storing intermediate fractions during the extraction process. Protect from light.
Frozen (≤ -20°C)Optimal for long-term storage of extracts.Store final extracts at low temperatures to ensure stability over time.

Table 2: General Stability of Furanocoumarins under Different pH Conditions

pH Range Stability Recommendation
Acidic (< 5)Susceptible to hydrolysis.Avoid strongly acidic conditions unless required for a specific protocol. Use of buffered solutions is recommended.
Neutral (6-8)Generally most stable.Maintain a neutral pH for extraction solvents and during storage of aqueous solutions.
Alkaline (> 8)Susceptible to hydrolysis.Avoid strongly alkaline conditions. If necessary, neutralize the extract as soon as possible.

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound from Plant Material

This protocol outlines a general procedure for the solvent extraction of this compound from dried and powdered plant material.

Materials:

  • Dried and powdered plant material

  • Methanol (B129727) (HPLC grade)

  • Amber-colored flasks or flasks wrapped in aluminum foil

  • Shaker or sonicator

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Maceration: Weigh 10 g of the dried, powdered plant material and transfer it to a 250 mL amber-colored Erlenmeyer flask.

  • Add 100 mL of methanol to the flask.

  • Seal the flask and place it on a shaker at room temperature for 24 hours. Alternatively, sonicate the mixture for 1 hour.

  • Filtration: Filter the mixture through a Buchner funnel with filter paper to separate the extract from the plant residue.

  • Repeat Extraction: Transfer the plant residue back to the flask and repeat the extraction with another 100 mL of methanol to ensure complete extraction.

  • Combine the filtrates from both extractions.

  • Solvent Evaporation: Concentrate the combined extract under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 40°C.

  • Storage: Store the concentrated extract in a sealed, amber-colored vial at -20°C.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

MAE can significantly reduce extraction time and solvent consumption.

Materials:

  • Dried and powdered plant material

  • Microwave extraction system

  • Extraction vessel

  • Methanol (HPLC grade)

  • Filtration apparatus

Procedure:

  • Sample Preparation: Weigh 1 g of the dried, powdered plant material and place it into the microwave extraction vessel.

  • Add 20 mL of methanol to the vessel.

  • Microwave Extraction: Secure the vessel in the microwave extractor. Set the extraction parameters (e.g., power: 400 W, temperature: 60°C, time: 10 minutes). These parameters may need to be optimized for your specific plant material and equipment.

  • Cooling: After the extraction is complete, allow the vessel to cool to room temperature.

  • Filtration: Filter the extract to remove the plant residue.

  • Solvent Evaporation: Concentrate the extract using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the final extract in an amber-colored vial at -20°C.

Protocol 3: Solid-Phase Extraction (SPE) for Purification of this compound

SPE is used to clean up the crude extract and isolate furanocoumarins. A C18 sorbent is commonly used for this purpose.

Materials:

  • Crude this compound extract

  • C18 SPE cartridge

  • SPE manifold

  • Methanol (HPLC grade)

  • Deionized water

  • Acetonitrile (B52724) (HPLC grade)

  • Collection tubes

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not let the sorbent run dry.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of methanol and dilute with deionized water to a final methanol concentration of <10%.

    • Load the diluted extract onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove less polar impurities.

  • Elution:

    • Elute the this compound and other furanocoumarins from the cartridge with 5 mL of methanol or acetonitrile into a clean collection tube.

  • Drying and Storage:

    • Evaporate the solvent from the eluate under a gentle stream of nitrogen or using a rotary evaporator at low temperature.

    • Store the purified extract at -20°C.

Visualizations

degradation_pathways Heraclenol This compound (Stable) Photodegradation Photodegradation Products (e.g., Dimers, Cleavage Products) Heraclenol->Photodegradation Photolysis Hydrolysis Hydrolysis Products (Cleavage of ether/lactone) Heraclenol->Hydrolysis Hydrolysis Oxidation Oxidation Products Heraclenol->Oxidation Oxidation Light Light (UV/Ambient) Light->Photodegradation Temp High Temperature Temp->Hydrolysis Temp->Oxidation pH Non-neutral pH (Acidic/Alkaline) pH->Hydrolysis Oxygen Oxygen Oxygen->Oxidation

Caption: Proposed degradation pathways for this compound.

extraction_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Storage Plant_Material Dried, Powdered Plant Material Solvent_Extraction Solvent Extraction (Maceration/MAE) Plant_Material->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract SPE Solid-Phase Extraction (SPE) Crude_Extract->SPE Elution Elution SPE->Elution Purified_Extract Purified this compound Extract Elution->Purified_Extract Analysis Analysis (e.g., HPLC) Purified_Extract->Analysis Storage Storage (-20°C, Protected from Light) Purified_Extract->Storage

Caption: General workflow for extraction and purification of this compound.

troubleshooting_logic Start Low Yield or Impurities Detected Check_Light Was the sample protected from light? Start->Check_Light Check_Temp Was temperature controlled (<40°C)? Check_Light->Check_Temp Yes Solution_Light Use amber glassware or work in a dark room. Check_Light->Solution_Light No Check_pH Was a neutral pH maintained? Check_Temp->Check_pH Yes Solution_Temp Use low-temperature evaporation and extraction. Check_Temp->Solution_Temp No Solution_pH Use neutral solvents and consider buffers. Check_pH->Solution_pH No End Re-run extraction with optimized conditions Check_pH->End Yes Solution_Light->End Solution_Temp->End Solution_pH->End

Caption: Troubleshooting logic for low yield or impurities.

References

Technical Support Center: (±)-Heraclenol & Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (±)-Heraclenol in cell-based studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference with commonly used cell viability assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cell viability results with this compound are inconsistent when using an MTT or related tetrazolium-based assay (XTT, MTS). What could be the cause?

A: Inconsistent results with tetrazolium-based assays when using this compound may be due to direct interference of the compound with the assay chemistry. This compound is a furanocoumarin, a class of compounds that can possess reducing properties. Tetrazolium assays, such as MTT, XTT, and MTS, rely on the reduction of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.[1] Compounds with inherent reducing capabilities can directly reduce the tetrazolium salt in a cell-free environment, leading to a false positive signal and an overestimation of cell viability.[2]

Troubleshooting Steps:

  • Perform a Cell-Free Control: Incubate this compound at various concentrations with the assay reagent (e.g., MTT, XTT) in cell culture medium without cells. If a color change is observed, this confirms direct interference.

  • Visually Inspect Wells: After adding the solubilizing agent (e.g., DMSO for MTT), examine the wells under a microscope. The formazan crystals produced by cellular reduction are typically intracellular, whereas compound-induced reduction may appear as extracellular precipitates.[3]

  • Consider an Alternative Assay: If interference is confirmed, it is highly recommended to switch to a cell viability assay with a different detection principle that is not based on reduction.

Q2: Which cell viability assays are less susceptible to interference by compounds like this compound?

A: Assays that do not rely on the reducing potential of the cell or compound are recommended. Good alternatives include:

  • Sulforhodamine B (SRB) Assay: This colorimetric assay measures total cellular protein content, which is proportional to the number of cells. It is less likely to be affected by the reducing properties of test compounds.[2]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH from cells with compromised membrane integrity, providing a measure of cytotoxicity.[4]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP present, which is a key indicator of metabolically active, viable cells.[5][6]

Q3: I am observing a decrease in signal in my viability assay, but I'm unsure if it's due to cytotoxicity or anti-proliferative effects. How can I distinguish between the two?

A: A single time-point viability assay cannot differentiate between cytotoxicity (cell death) and anti-proliferative (inhibition of cell growth) effects. To distinguish between these, you can:

  • Perform a Time-Course Experiment: Measure cell viability at multiple time points (e.g., 24, 48, and 72 hours). A cytotoxic compound will typically show a rapid and significant decrease in the viable cell population, while an anti-proliferative agent will result in a slower divergence from the untreated control group.

  • Combine Assays: Use a viability assay (like SRB) in conjunction with a cytotoxicity assay (like LDH). An increase in LDH release would indicate cell death, while a stable, low level of LDH release coupled with a decreasing SRB signal would suggest an anti-proliferative effect.[7]

Data Presentation

The following table summarizes the known cytotoxic activity of the related compound, (-)-Heraclenol, as determined by an MTT assay. It is important to note that these values may be influenced by the assay interference discussed above.

Cell LineCell TypeAssayIC₅₀ (µM)
NIH/3T3Murine FibroblastMTT65.78[8]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is provided for reference but is not recommended if interference from this compound is suspected.

Objective: To assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[9]

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired incubation period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]

Protocol 2: Sulforhodamine B (SRB) Cell Viability Assay (Recommended Alternative)

Objective: To assess cell viability based on total protein content.

Materials:

  • Cells seeded in a 96-well plate and treated with this compound

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB in 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Fixation: After compound treatment, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[2]

  • Washing: Wash the plate four times with 1% acetic acid to remove unbound dye.[11]

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[2]

  • Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry completely.[2]

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.[2]

  • Absorbance Measurement: Read the absorbance at 510 nm.[11]

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay (Recommended Alternative)

Objective: To assess cytotoxicity by measuring LDH released from damaged cells.

Materials:

  • Cells seeded in a 96-well plate and treated with this compound

  • LDH assay kit (containing assay buffer, substrate mix, and stop solution)

  • Microplate reader

Procedure:

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired time. Include a positive control for maximum LDH release (e.g., cell lysis buffer provided in the kit).

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[4]

  • Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.[4]

  • Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (typically 490 nm).

Visualizations

cluster_0 Cell-based Reduction cluster_1 Compound Interference Viable Cell Viable Cell Mitochondrial Dehydrogenases Mitochondrial Dehydrogenases Viable Cell->Mitochondrial Dehydrogenases Formazan_purple Formazan (Purple, Insoluble) Mitochondrial Dehydrogenases->Formazan_purple Reduces MTT_yellow MTT (Yellow, Soluble) MTT_yellow->Mitochondrial Dehydrogenases Substrate Heraclenol This compound (Reducing Agent) Formazan_purple2 Formazan (Purple, Insoluble) Heraclenol->Formazan_purple2 Directly Reduces (False Positive) MTT_yellow2 MTT (Yellow, Soluble) MTT_yellow2->Heraclenol Substrate

Caption: Mechanism of MTT assay interference by a reducing compound like this compound.

start Inconsistent Results with Tetrazolium Assay check_interference Perform Cell-Free Control Assay start->check_interference interference_present Interference Confirmed (Color change w/o cells) check_interference->interference_present Yes no_interference No Interference check_interference->no_interference No switch_assay Switch to Alternative Assay (SRB, LDH, or ATP-based) interference_present->switch_assay optimize_assay Optimize Existing Assay (e.g., incubation time, cell density) no_interference->optimize_assay end Obtain Reliable Viability Data switch_assay->end optimize_assay->end

Caption: Troubleshooting workflow for discrepant cell viability assay results.

Heraclenol This compound PI3K PI3K Heraclenol->PI3K Inhibits (?) Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Postulated effect of this compound on the PI3K/Akt signaling pathway.

References

Technical Support Center: Optimization of Mobile Phase for Furanocoumarin Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for furanocoumarin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing mobile phases for the chromatographic separation of furanocoumarins and to troubleshoot common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common mobile phases for reversed-phase HPLC separation of furanocoumarins?

A1: The most frequently used mobile phases for reversed-phase separation of furanocoumarins are gradients of methanol (B129727) or acetonitrile (B52724) with water.[1][2][3] To improve peak shape and resolution, acidic modifiers are often added to the aqueous phase.

Q2: Why is an acidic modifier, like phosphoric acid or trifluoroacetic acid, often added to the mobile phase?

A2: Acidic modifiers are used to suppress the ionization of any acidic functional groups on the furanocoumarin molecules or residual silanol (B1196071) groups on the stationary phase. This results in sharper, more symmetrical peaks and more reproducible retention times. A simple gradient of acetonitrile and 0.1% phosphoric acid in water has been successfully used for the determination of furanocoumarin derivatives.[1] Similarly, 0.07% (v/v) trifluoroacetic acid in ethanol (B145695) has been identified as a suitable mobile phase for separating furanocoumarins and flavonoids using supercritical fluid chromatography.[4]

Q3: I am having trouble separating isomeric furanocoumarins. What can I do?

A3: Co-elution of isomers is a significant challenge in furanocoumarin analysis due to their similar physicochemical properties.[5] To improve the separation of isomers, consider the following strategies:

  • Optimize the organic solvent: Switching from methanol to acetonitrile, or using a ternary mixture (e.g., methanol, water, and tetrahydrofuran), can alter the selectivity of the separation.[6]

  • Change the stationary phase: A fluoro-phenyl column has been shown to successfully resolve four pairs of isomeric furanocoumarins.[7] Phenyl columns can also provide different selectivity compared to standard C18 columns.[1]

  • Adjust the gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Modify the temperature: Lowering the column temperature can sometimes improve the resolution of isomers.

Q4: Can I use the same mobile phase for both HPLC and UPLC analysis?

A4: While the fundamental principles are the same, UPLC systems use smaller particle size columns and can handle higher backpressures, allowing for faster separations. You can often start with a similar mobile phase composition as in HPLC, but the gradient profile will likely need to be much shorter and steeper for UPLC to take advantage of its speed. For example, a rapid UPLC method of less than 5 minutes was developed using an acetonitrile:water gradient.[8]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the separation of furanocoumarins.

Problem Potential Cause Suggested Solution
Poor Resolution / Peak Co-elution Mobile phase composition is not optimal.- Adjust the ratio of organic solvent (methanol or acetonitrile) to the aqueous phase. - Try a different organic solvent (e.g., switch from methanol to acetonitrile or vice-versa). - Incorporate a third solvent, such as tetrahydrofuran (B95107), into the mobile phase to alter selectivity. A mobile phase of 34% MeOH, 59% H2O, and 7% THF has been shown to separate critical pairs of coumarins and furanocoumarins.[6] - Modify the pH of the aqueous phase with an acidifier like phosphoric acid or formic acid.
Inappropriate stationary phase.- If using a C18 column, consider switching to a phenyl or fluoro-phenyl column for different selectivity, especially for isomers.[1][7]
Gradient slope is too steep.- Decrease the gradient slope to allow more time for closely eluting compounds to separate.
Peak Tailing Secondary interactions with the stationary phase.- Add a small amount of acid (e.g., 0.1% phosphoric acid or trifluoroacetic acid) to the mobile phase to suppress silanol interactions.[1][4]
Column overload.- Reduce the injection volume or the concentration of the sample.
Column degradation.- Flush the column with a strong solvent or replace the column if it is old or has been used extensively.
Baseline Noise Mobile phase is not properly prepared.- Ensure all mobile phase solvents are of HPLC or MS grade, have been filtered, and are properly degassed to prevent air bubbles.[9]
System contamination.- Flush the entire HPLC system, including the detector flow cell and injector, with a strong solvent like isopropanol (B130326) to remove any contaminants.[9]
Detector lamp is failing.- Check the energy output of the detector lamp and replace it if necessary.[9]
Long Analysis Time Mobile phase composition leads to long retention.- Increase the initial percentage of the organic solvent in your gradient. - Make the gradient steeper to elute compounds more quickly.
Inefficient method.- Consider transferring your method to a UPLC system for significantly faster analysis times, often under 5 minutes.[8]

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Furanocoumarin Profiling

This protocol is a starting point for the separation of a variety of furanocoumarins in plant extracts.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20-60% B

    • 25-30 min: 60-80% B

    • 30-35 min: 80% B (hold)

    • 35-40 min: Re-equilibrate at 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at 311 nm.[1]

  • Injection Volume: 10 µL.

Protocol 2: Rapid UPLC Method for Quantification of Furanocoumarins

This protocol is suitable for high-throughput analysis of specific furanocoumarins.

  • Column: UPLC C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-3.5 min: 10-90% B

    • 3.5-4.0 min: 90% B (hold)

    • 4.0-5.0 min: Re-equilibrate at 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: Photodiode array detector (220-400 nm) or mass spectrometer. A UPLC-MS/MS method has been developed for the quantification of 16 furanocoumarins with a run time of 15 minutes per sample.[7]

  • Injection Volume: 2 µL.

Data Presentation

Table 1: Mobile Phase Compositions for Furanocoumarin Separation

Mobile Phase System Stationary Phase Application Reference
Acetonitrile and 0.1% phosphoric acid in water (gradient)PhenylDetermination of furanocoumarin derivatives in fruit juices.[1]
Methanol, water, and tetrahydrofuran (34:59:7, v/v/v)Not specifiedSeparation of seven standard simple coumarins and furanocoumarins.[6]
0.07% (v/v) Trifluoroacetic acid in ethanol (gradient)Trefoil CEL1Separation of 8 furanocoumarins and 2 flavonoids by SFC.[4]
Acetonitrile and water (gradient)C12Determination of furanocoumarins in Citrus hystrix peel.[3]
50% Acetonitrile and water (gradient) with post-column NaOHC18High-sensitivity analysis of furanocoumarins in Radix Angelicae dahuricae.

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start Initial Analysis cluster_evaluation Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_further_optimization Advanced Optimization cluster_end Final Method start Initial Chromatographic Run (Standard Method) eval Evaluate Chromatogram: - Poor Resolution? - Peak Tailing? - Long Run Time? start->eval resolution Adjust Mobile Phase: - Change Organic Solvent Ratio - Switch Organic Solvent - Add Modifier (THF) eval->resolution Poor Resolution tailing Improve Peak Shape: - Add Acidic Modifier (e.g., H3PO4, TFA) eval->tailing Peak Tailing runtime Reduce Analysis Time: - Increase Gradient Steepness - Increase Initial %B eval->runtime Long Run Time end_node Optimized Method Achieved eval->end_node Acceptable Separation resolution->eval column Change Stationary Phase: (e.g., Phenyl, Fluoro-Phenyl) resolution->column If resolution still poor tailing->eval runtime->eval column->eval

Caption: Workflow for troubleshooting and optimizing the mobile phase in furanocoumarin separation.

Troubleshooting_Decision_Tree start Problem with Chromatogram q1 Are peaks co-eluting? start->q1 q2 Are peaks tailing? q1->q2 No a1 Adjust Organic:Aqueous Ratio q1->a1 Yes q3 Is baseline noisy? q2->q3 No a4 Add Acidic Modifier (e.g., 0.1% H3PO4) q2->a4 Yes a5 Check for Leaks q3->a5 Yes a2 Change Organic Solvent (MeOH <-> ACN) a1->a2 a3 Change Column Chemistry (e.g., to Fluoro-Phenyl) a2->a3 a6 Degas and Filter Mobile Phase a5->a6

References

Technical Support Center: Chiral Separation of (±)-Heraclenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of (±)-Heraclenol.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of this compound challenging?

A1: The chiral separation of this compound, a furanocoumarin, presents challenges inherent to enantiomeric separations. Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation difficult on standard achiral stationary phases like C18.[1] Successful separation requires the use of a chiral environment, typically a chiral stationary phase (CSP), to form transient diastereomeric complexes with different stabilities. Furthermore, the structural complexity and potential for multiple interaction points on the Heraclenol molecule can lead to difficulties in finding a CSP and mobile phase combination that provides adequate selectivity and resolution.

Q2: Which type of High-Performance Liquid Chromatography (HPLC) column is most suitable for separating this compound enantiomers?

A2: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are highly recommended for the chiral separation of furanocoumarins.[1] Studies on similar compounds have shown that these columns, particularly in normal-phase mode, offer excellent enantioselectivity due to a combination of hydrogen bonding, π-π interactions, and steric hindrance.[1] Immobilized polysaccharide CSPs are particularly versatile as they are compatible with a wider range of solvents.[2]

Q3: Can I use reversed-phase (RP) HPLC for the chiral separation of this compound?

A3: While normal-phase HPLC is often the starting point for furanocoumarin chiral separations, reversed-phase methods can also be effective, particularly with immobilized polysaccharide CSPs. RP-HPLC offers the advantage of being compatible with mass spectrometry (MS) detection and can be suitable for analytes with good solubility in aqueous-organic mobile phases.[3] However, achieving good resolution in RP mode can be challenging and may require careful optimization of the mobile phase pH, organic modifier, and additives.[3][4]

Q4: Are there alternative techniques to HPLC for separating this compound enantiomers?

A4: Yes, Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are powerful alternatives for chiral separations.

  • SFC: This technique often provides faster separations and higher efficiency than HPLC.[5][6] It uses supercritical CO2 as the main mobile phase, which is considered a "green" solvent.[7] Polysaccharide-based CSPs are also widely used and highly effective in SFC.[6][8]

  • CE: Capillary electrophoresis is a high-resolution technique that requires minimal sample and solvent. Chiral selectors, such as cyclodextrins, are added to the background electrolyte to achieve enantioseparation of coumarin (B35378) derivatives.[9][10][11][12]

Q5: What are the most critical parameters to optimize for a successful chiral separation?

A5: The most critical parameters to optimize are:

  • Chiral Stationary Phase (CSP): The choice of CSP is paramount as it dictates the chiral recognition mechanism.

  • Mobile Phase Composition: In normal phase, the type and concentration of the alcohol modifier (e.g., isopropanol (B130326), ethanol) are crucial. In reversed-phase, the organic modifier (e.g., acetonitrile, methanol) and pH of the aqueous phase are key.[9] Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (B46881) (DEA) for basic compounds can significantly improve peak shape and resolution.[1]

  • Temperature: Temperature can have a significant and often unpredictable effect on chiral separations. It is a valuable parameter to screen to improve resolution.[9]

  • Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Reducing the flow rate can improve resolution.[9]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

This is the most common challenge in chiral method development. The following steps can be taken to troubleshoot this issue.

Troubleshooting Workflow for Poor Resolution

start Poor or No Resolution csp Inappropriate Chiral Stationary Phase (CSP)? start->csp mobile_phase Suboptimal Mobile Phase? csp->mobile_phase No solution_csp Screen Different CSPs (e.g., Amylose vs. Cellulose derivatives) csp->solution_csp Yes temperature Incorrect Temperature? mobile_phase->temperature No solution_mp Optimize Mobile Phase: - Adjust alcohol modifier % (Normal Phase) - Change alcohol type (e.g., IPA to EtOH) - Vary organic modifier/pH (Reversed Phase) - Add acidic/basic modifiers (e.g., TFA/DEA) mobile_phase->solution_mp Yes flow_rate Flow Rate Too High? temperature->flow_rate No solution_temp Vary Column Temperature (e.g., screen from 10°C to 40°C) temperature->solution_temp Yes solution_flow Reduce Flow Rate (e.g., from 1.0 mL/min to 0.5 mL/min) flow_rate->solution_flow Yes end Resolution Improved flow_rate->end No solution_csp->end solution_mp->end solution_temp->end solution_flow->end

Caption: A logical workflow for troubleshooting poor resolution.

Potential Cause Troubleshooting Steps Expected Outcome
Inappropriate Chiral Stationary Phase (CSP) Consult literature for CSPs effective for furanocoumarins (polysaccharide-based are a good starting point).[1] If possible, screen different CSPs (e.g., Chiralpak IA, IB, IC, AD, etc.).Identification of a suitable CSP that provides some initial separation.
Suboptimal Mobile Phase Composition Normal Phase: Vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. Try a different alcohol modifier. Reversed Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Modify the pH of the aqueous phase. Additives: For neutral compounds like Heraclenol, additives may not be necessary, but if peak shape is poor, consider small amounts of an acidic modifier like TFA or formic acid.Improved selectivity (α) and resolution (Rs) between the enantiomers.
Incorrect Temperature Systematically vary the column temperature (e.g., in 5 °C increments from 10 °C to 40 °C). Both increases and decreases in temperature can impact resolution.[9]Determination of the optimal temperature for maximal resolution.
High Flow Rate Decrease the flow rate. Chiral separations often show improved resolution at lower flow rates (e.g., 0.5 - 0.8 mL/min for a 4.6 mm ID column).[9]Sharper peaks and better separation.
Issue 2: Peak Tailing

Peak tailing can negatively impact resolution and quantification.

Potential Cause Troubleshooting Steps Expected Outcome
Secondary Interactions Add a modifier to the mobile phase. For neutral compounds, a small amount of a polar solvent like methanol (B129727) in a non-polar mobile phase can sometimes reduce tailing.Symmetrical peak shape.
Column Overload Reduce the injection volume or the concentration of the sample.Sharper, more symmetrical peaks.
Column Contamination or Degradation Flush the column with a strong, compatible solvent (for immobilized phases, stronger solvents like THF or DMF can be used).[13] If the problem persists, the column may need to be replaced.Restoration of peak shape and column performance.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.Reduced peak broadening and tailing.

Experimental Protocols

Protocol 1: Suggested Starting Method for Chiral HPLC Separation of this compound

Disclaimer: The following is a hypothetical starting protocol based on successful separations of other furanocoumarins. Optimization will likely be required.

Instrumentation:

  • HPLC system with a UV/PDA detector.

Chromatographic Conditions:

ParameterSuggested Starting Condition
Chiral Stationary Phase Chiralpak® IA or Chiralpak® AD-H (Amylose-based) (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength Determined by the UV maximum of Heraclenol (typically around 300-330 nm for furanocoumarins)
Injection Volume 10 µL

Method Development Strategy:

  • Initial Screening: Inject the racemic standard of this compound using the starting conditions.

  • Mobile Phase Optimization: If separation is not achieved, vary the isopropanol concentration from 5% to 20%. If resolution is still poor, switch the alcohol modifier to ethanol (B145695) and repeat the gradient.

  • Flow Rate and Temperature Optimization: Once partial separation is observed, optimize the flow rate (try reducing to 0.8 mL/min and 0.5 mL/min) and temperature (screen from 15°C to 35°C) to maximize resolution.

Protocol 2: General Workflow for Chiral Method Development

start Racemic this compound Sample screen_csps Screen Polysaccharide CSPs (e.g., Chiralpak IA, AD, IB) start->screen_csps screen_modes Screen Mobile Phase Modes 1. Normal Phase (Hexane/Alcohol) 2. Polar Organic (ACN or MeOH) 3. Reversed Phase (ACN/Water or MeOH/Water) screen_csps->screen_modes select_best Select Best Condition (Partial or Full Separation) screen_modes->select_best optimize Optimize Lead Conditions - Mobile Phase Ratio - Additives - Temperature - Flow Rate select_best->optimize validate Method Validation (Specificity, Linearity, Accuracy, Precision) optimize->validate

References

Reducing matrix effects in Heraclenol quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of Heraclenol, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Heraclenol quantification?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix (e.g., plasma, urine, plant extracts).[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for Heraclenol, resulting in inaccurate and imprecise quantification.[2] Phospholipids are a major cause of ion suppression in plasma samples.[3]

Q2: Which sample preparation technique is best for reducing matrix effects in Heraclenol analysis?

A2: The optimal technique depends on the sample matrix and the required sensitivity. Here's a general comparison:

  • Protein Precipitation (PPT): The simplest and fastest method, but often the least effective at removing matrix components, which can lead to significant matrix effects.[4]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but may have lower recovery for more polar analytes.[5]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and the most significant reduction in matrix effects, especially with mixed-mode sorbents.[3][5]

Q3: What type of solid-phase extraction (SPE) sorbent is recommended for Heraclenol?

A3: For furanocoumarins like Heraclenol, a reversed-phase sorbent such as C18 is a good starting point due to their moderately non-polar nature.[6][7] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can provide even better cleanup by removing a wider range of interferences.[3]

Q4: How can I assess the extent of matrix effects in my Heraclenol assay?

A4: The post-extraction spike method is a common approach. It involves comparing the peak area of Heraclenol in a spiked blank matrix extract to the peak area of Heraclenol in a neat solution at the same concentration. The ratio of these areas indicates the degree of ion suppression or enhancement.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Heraclenol Recovery 1. Inefficient extraction from the sample matrix.2. Analyte loss during solvent evaporation steps.3. Suboptimal pH for extraction.4. Inappropriate SPE sorbent or elution solvent.1. Optimize the extraction solvent and technique (e.g., vortexing time, temperature).2. Use a gentle stream of nitrogen for evaporation and avoid overheating.3. Adjust the sample pH to ensure Heraclenol is in a neutral form for reversed-phase extraction.4. Test different SPE sorbents (e.g., C18, mixed-mode) and elution solvents of varying strengths.
High Matrix Effects (Ion Suppression/Enhancement) 1. Insufficient removal of matrix components (e.g., phospholipids).2. Co-elution of Heraclenol with interfering compounds.1. Switch to a more effective sample preparation method (e.g., from PPT to SPE).2. Optimize the chromatographic method to separate Heraclenol from interfering peaks. This can involve adjusting the gradient, mobile phase composition, or using a different column chemistry.[9]
Poor Peak Shape (Tailing or Fronting) 1. Column overload.2. Secondary interactions with the stationary phase.3. Incompatible injection solvent.1. Dilute the sample or reduce the injection volume.[10]2. Add a small amount of an organic acid (e.g., formic acid) to the mobile phase to improve peak shape.3. Ensure the injection solvent is similar in composition and strength to the initial mobile phase.[10]
Inconsistent Results 1. Variability in sample preparation.2. Instrument instability.3. Analyte degradation.1. Use an automated liquid handler for consistent sample processing.2. Perform regular system suitability tests and calibration.3. Investigate the stability of Heraclenol in the sample matrix and during the analytical process. Consider using enzyme inhibitors if degradation is suspected.[11]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes representative recovery and matrix effect data for furanocoumarins, which are structurally related to Heraclenol. This data can serve as a general guideline for method development.

Sample Preparation Technique Analyte Class Matrix Average Recovery (%) Matrix Effect (%) Reference
Protein Precipitation (PPT)Various DrugsPlasma~50-80High (Significant Suppression)[4]
Liquid-Liquid Extraction (LLE)AntipsychoticsBlood~70-90Moderate[12]
Solid-Phase Extraction (SPE) - C18FuranocoumarinsCreams/Pomades94-97Low[13]
Solid-Phase Extraction (SPE) - Mixed ModeVarious DrugsPlasma>90Very Low[3]
QuEChERSFuranocoumarinsGrapefruit106-126Not Specified[14]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.[4]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma sample, add the internal standard.

  • Add 1 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 4,000 x g for 5 minutes.

  • Transfer the upper organic layer (ethyl acetate) to a new tube.

  • Repeat the extraction (steps 2-5) two more times and combine the organic layers.

  • Evaporate the combined organic layers to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) using a C18 Cartridge
  • Conditioning: Pass 3 mL of methanol (B129727) through the C18 SPE cartridge, followed by 3 mL of water. Do not allow the cartridge to dry.[15]

  • Sample Loading: Load the pre-treated sample (e.g., 1 mL of plasma diluted with 1 mL of 4% phosphoric acid and centrifuged) onto the cartridge at a slow flow rate (approx. 1 drop/second).[7]

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Heraclenol with 2 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing PPT Protein Precipitation LCMS LC-MS/MS Analysis PPT->LCMS LLE Liquid-Liquid Extraction LLE->LCMS SPE Solid-Phase Extraction SPE->LCMS Quant Quantification LCMS->Quant Sample Biological Sample Sample->PPT Choose Method Sample->LLE Choose Method Sample->SPE Choose Method

Caption: Experimental workflow for Heraclenol quantification.

troubleshooting_workflow Problem Inaccurate Quantification CheckRecovery Assess Analyte Recovery Problem->CheckRecovery CheckMatrix Evaluate Matrix Effects CheckRecovery->CheckMatrix Recovery OK OptimizePrep Optimize Sample Prep (e.g., switch to SPE) CheckRecovery->OptimizePrep Low Recovery OptimizeLC Optimize LC Method (e.g., gradient, column) CheckMatrix->OptimizeLC High Matrix Effects Acceptable Results Acceptable CheckMatrix->Acceptable Matrix Effects Low OptimizePrep->CheckRecovery OptimizeLC->CheckMatrix

Caption: Troubleshooting logic for inaccurate Heraclenol quantification.

signaling_pathway cluster_inflammation Inflammatory Response cluster_oxidative Oxidative Stress Response Heraclenol Heraclenol MAPK MAPK Pathway Heraclenol->MAPK Inhibits NFkB NF-κB Pathway Heraclenol->NFkB Inhibits Nrf2 Nrf2 Pathway Heraclenol->Nrf2 Activates ProInflammatory Pro-inflammatory Cytokines & Mediators MAPK->ProInflammatory Leads to NFkB->ProInflammatory Leads to Antioxidant Antioxidant Enzymes Nrf2->Antioxidant Upregulates

Caption: Potential signaling pathways modulated by Heraclenol.

References

Technical Support Center: HPLC System Optimization for Natural Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC analysis of natural products.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, offering potential causes and step-by-step solutions.

Pressure Issues

Q: Why is my HPLC system showing excessively high pressure?

A: High backpressure is a common issue and is almost always indicative of a blockage somewhere in the flow path.[1] Potential causes include clogged columns, precipitation of buffer salts, sample contamination, or blocked inlet frits.[2]

Potential Causes & Solutions for High Pressure

CauseSolution
Blockage in Column or Guard Column Backflush the column (if the manufacturer permits) or replace it.[3] If a guard column is used, replace it.[3]
Blocked In-line Filter/Frit Isolate the filter to confirm it's the source of the blockage, then clean or replace it.[1][4]
Precipitation of Buffer Salts Flush the entire system, including the column, with warm, pure water (40–50°C) to dissolve precipitated salts, followed by a compatible organic solvent like methanol (B129727).[2]
Sample Contamination/Precipitation Ensure your sample is fully dissolved in the mobile phase and filtered through a 0.22 µm or 0.45 µm filter before injection.[4][5]
Flow Rate Too High Reduce the flow rate to within the column's recommended operating parameters.[3]
Incorrect Mobile Phase Ensure mobile phase components are miscible and that buffers are soluble in the organic solvent concentration being used.[3]

Below is a logical workflow for troubleshooting high-pressure events.

high_pressure_troubleshooting start High Pressure Detected q1 Disconnect Column. Is pressure still high? start->q1 a1_yes Problem is upstream (Pump, Injector, Tubing) q1->a1_yes Yes q2 Reconnect column. Disconnect detector. Is pressure high? q1->q2 No q3 Systematically check components: injector, filters, tubing. a1_yes->q3 a2_yes Column is blocked. q2->a2_yes Yes a2_no Detector or connecting tubing is blocked. q2->a2_no No a3 Clean or replace blocked component. q3->a3

Diagram 1: Troubleshooting workflow for high HPLC pressure.

Q: My system pressure is low or fluctuating. What should I do?

A: Low pressure typically indicates a leak in the system's plumbing or insufficient solvent levels.[1][6] Fluctuating pressure is often caused by trapped air bubbles from inadequate mobile phase degassing or issues with pump check valves.[2]

Potential Causes & Solutions for Low or Unstable Pressure

ProblemPossible CauseSolution
Low Pressure Leak in the system: Worn pump seals, loose fittings, or damaged tubing.[2][6]Systematically inspect all fittings and connections for salt buildup (a sign of a leak) and tighten them.[6] Replace worn pump seals.[2]
Insufficient solvent: Solvent reservoir is empty or inlet line is not submerged.Refill solvent reservoirs and ensure inlet lines are properly placed.
Unstable/Cycling Pressure Air bubbles in the pump: Insufficient mobile phase degassing.[2]Degas the mobile phase using an inline degasser, helium sparging, or sonication.[1][4] Purge the pump thoroughly to remove trapped air.[1]
Faulty check valves: Dirty or worn-out check valves in the pump.[1][6]Clean the check valves by sonicating them in a suitable solvent or replace them.[2]
Gradient mixing issues: Inconsistent mixing of mobile phase components.[6]Ensure the gradient proportioning valve is functioning correctly. Consider partially premixing the mobile phase.[6]
Peak Shape Problems

Q: Why are my chromatographic peaks tailing?

A: Peak tailing can stem from instrumental, chemical, or column-related issues.[7] Common causes include extra-column band broadening (e.g., from excessive tubing length), secondary interactions between the analyte and the stationary phase, or column contamination.[7]

Potential Causes & Solutions for Peak Tailing

| Cause | Solution | | :--- | :--- | :--- | | Secondary Analyte Interactions | For basic compounds, unshielded silanol (B1196071) groups on the silica (B1680970) surface can cause tailing. Add a competing base (e.g., triethylamine) to the mobile phase or operate at a lower pH to protonate the basic analytes.[6] | | Column Overload | The injected sample mass is too high for the column's capacity.[6] Dilute the sample (e.g., 1:10 or 1:100) and reinject.[6] | | Column Contamination/Deterioration | Strongly retained compounds from previous injections accumulate at the column head.[7] Flush the column with a strong solvent or replace the column if it's old.[6] Using a guard column can prevent this.[6] | | Extra-Column Volume | Dead volume in fittings or tubing between the injector and detector can cause peak broadening and tailing.[8] Use low-dead-volume fittings and the shortest possible length of narrow-bore connecting tubing (<0.10 in. i.d.).[6][8] |

Q: My peaks are broad or split. What is the cause?

A: Broad peaks can be caused by poor column efficiency, large injection volumes, or high solvent viscosity.[6] Split peaks often indicate a partially blocked inlet frit or a void at the head of the column.

  • Broad Peaks : To address broad peaks, consider reducing the injection volume or dissolving the sample in a solvent weaker than the mobile phase to focus the sample band at the column inlet.[6][9] Increasing the column temperature can lower mobile phase viscosity and improve efficiency.[6]

  • Split Peaks : This often suggests a problem at the column inlet. Try reversing the column and flushing it with a strong solvent (check manufacturer's instructions first). If this doesn't work, the column may need to be replaced.

Retention Time and Baseline Issues

Q: Why are my retention times drifting or inconsistent?

A: Retention time variability can undermine the reliability of your analysis.[10] Common causes include changes in mobile phase composition, unstable column temperature, and insufficient column equilibration time.[6]

Potential Causes & Solutions for Retention Time Drift

| Cause | Solution | | :--- | :--- | :--- | | Mobile Phase Composition Change | Selective evaporation of the more volatile organic solvent can alter the mobile phase strength.[6][10] Keep solvent reservoirs covered and prepare fresh mobile phase daily.[6] | | Unstable Column Temperature | Variations in ambient temperature can affect retention. Use a thermostatted column oven to maintain a consistent temperature.[6] | | Insufficient Equilibration Time | When changing mobile phases or after a gradient run, the column needs time to re-equilibrate.[6] Allow at least 10-15 column volumes of the new mobile phase to pass through the column before injecting.[6] | | Changing Mobile Phase pH | For ionizable compounds, small shifts in pH can cause significant retention time changes.[6] Use a buffer with a concentration between 20-50 mM and ensure the mobile phase pH is at least one unit away from the analyte's pKa.[6] | | Column Aging | Over time, the stationary phase can degrade, leading to decreased retention.[6] If retention times consistently decrease, it may be time to replace the column.[6] |

Q: How can I resolve a noisy or drifting baseline?

A: A noisy baseline is often caused by contaminated solvents, air bubbles in the system, or detector instability.[4][11] A drifting baseline can occur during gradient elution due to differences in the UV absorbance of the mobile phase components.[9]

  • To fix a noisy baseline : Use high-purity HPLC-grade solvents, filter and degas the mobile phase thoroughly, and purge the pump to remove any air bubbles.[4]

  • To correct a drifting baseline : Ensure both mobile phase A and B have similar UV absorbance at the detection wavelength. Adding a small amount of the same UV-absorbing additive (like 0.1% TFA) to both solvents can help stabilize the baseline during a gradient run.[9]

Frequently Asked Questions (FAQs)

Q: How do I choose the right HPLC column for natural product analysis?

A: Selecting the right column is critical and depends on the properties of your analytes.[12][13]

  • Analyte Polarity : For most non-polar to moderately polar natural products (e.g., flavonoids, terpenoids), a reversed-phase C18 column is the standard choice.[13][14] For very polar compounds (e.g., organic acids, sugars), a Hydrophilic Interaction Chromatography (HILIC) column is more suitable.[14]

  • Particle Size : Smaller particles (e.g., <3 µm) provide higher efficiency and better resolution but generate higher backpressure, requiring a UHPLC system. Larger particles (e.g., 5 µm) are suitable for standard HPLC systems.[15]

  • Pore Size : For small molecules (<2,000 Da), standard pore sizes of 80-120 Å are appropriate.[16] For larger molecules like proteins or peptides, larger pore sizes (≥300 Å) are needed.[16]

Q: What are the best practices for mobile phase preparation?

A: A well-prepared mobile phase is key to reproducible results.[17]

  • Use High-Purity Solvents : Always use HPLC-grade or MS-grade solvents and fresh, high-purity water (e.g., Milli-Q).[18]

  • Filter Solvents : Filter all aqueous buffers and mobile phases through a 0.45 µm or 0.22 µm filter to remove particulates that could clog the system.[4][19]

  • Degas Thoroughly : Degas the mobile phase before use to prevent air bubbles from causing pump and baseline issues.[4]

  • Measure pH Correctly : If using a buffer, measure the pH of the aqueous portion before adding the organic solvent, as pH meters are calibrated for aqueous solutions.[19]

  • Prepare Freshly : Prepare mobile phases fresh each day to prevent microbial growth or changes in composition due to evaporation.[19]

Common HPLC Solvents and Properties

SolventPolarity IndexUV Cutoff (nm)Viscosity (cP at 20°C)Notes
Water 10.2~1901.00Universal polar solvent in reversed-phase HPLC.
Acetonitrile 5.81900.37Common organic modifier; low viscosity results in lower backpressure.[20]
Methanol 5.12050.60Another common organic modifier; higher viscosity than acetonitrile.
Isopropanol 3.92052.30Used as a strong solvent for column flushing due to its high elution strength.

Q: What is the most important step in sample preparation for natural product extracts?

A: Proper sample preparation is crucial for accurate analysis and extending column life.[21] For complex natural product extracts, the most critical step is often the removal of interfering matrix components and particulates.[22]

This is typically achieved through a combination of extraction and filtration. Solid-Phase Extraction (SPE) is a powerful technique for selectively isolating analytes of interest from a complex matrix.[18]

Experimental Protocols & Workflows

Protocol: Solid-Phase Extraction (SPE) for Plant Extract Cleanup

This protocol provides a general guideline for cleaning up a plant extract using a C18 SPE cartridge before reversed-phase HPLC analysis.

  • Conditioning : Prepare the SPE cartridge by passing 1-2 cartridge volumes of methanol through it, followed by 1-2 volumes of water. Do not let the sorbent bed go dry.[18] This step activates the C18 stationary phase.

  • Loading : Dilute the plant extract in a solvent with a low organic content (e.g., <5% methanol in water). Load the diluted sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 drops per second).[18][23]

  • Washing : Pass 1-2 cartridge volumes of a weak solvent (e.g., 5-10% methanol in water) through the cartridge. This removes highly polar, interfering compounds while the analytes of interest remain bound to the sorbent.[18]

  • Elution : Elute the target analytes using a small volume (e.g., 1-2 mL) of a strong solvent, such as 100% methanol or acetonitrile.[18] This desorbs the analytes from the C18 phase.

  • Evaporation & Reconstitution : Evaporate the elution solvent to dryness under a gentle stream of nitrogen.[18][24] Reconstitute the dried residue in a precise volume of the initial HPLC mobile phase.[18][24] The sample is now ready for injection.

General HPLC Analysis Workflow

The diagram below illustrates the typical workflow for HPLC analysis, from sample preparation to data interpretation.

hplc_workflow cluster_prep 1. Preparation cluster_system 2. System Setup & Run cluster_analysis 3. Data Analysis sample_prep Sample Preparation (Extraction, Filtration, SPE) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Filtering, Degassing) system_setup System Priming & Column Equilibration mobile_phase_prep->system_setup system_setup->injection separation Chromatographic Separation (Column) injection->separation detection Analyte Detection (UV, MS, etc.) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Quantification chromatogram->integration report Reporting Results integration->report

Diagram 2: General workflow for HPLC analysis of natural products.

References

Validation & Comparative

Comparative Bioactivity of Heraclenol Enantiomers: A Call for Enantioselective Investigation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of studies directly comparing the biological activities of the individual enantiomers of Heraclenol, (-)-Heraclenol and (+)-Heraclenol. [1] While the furanocoumarin Heraclenol has been investigated for various biological effects, including antimicrobial and antibiofilm properties, these studies have predominantly utilized racemic mixtures or have not specified the stereochemistry of the compound.[1] This lack of enantioselective bioactivity data precludes a definitive comparative analysis.

The principle of chirality is a cornerstone of pharmacology and drug development, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with biological targets.[2][3][4] Enantiomers of a chiral drug can exhibit significant differences in their pharmacological, toxicological, and pharmacokinetic profiles.[2][5][6][7] One enantiomer may be therapeutically active, while the other could be inactive or even responsible for adverse effects.[3]

This guide summarizes the known biological activities of Heraclenol and proposes a robust experimental framework to elucidate the distinct pharmacological profiles of its enantiomers, a critical step for any future therapeutic development.

Known Biological Activities of Heraclenol (Racemic or Unspecified Stereochemistry)

Heraclenol has been reported to possess a range of biological activities. It is important to reiterate that the following activities have not been attributed to a specific enantiomer:

  • Antimicrobial and Antibiofilm Activity: Studies have demonstrated the efficacy of Heraclenol against uropathogenic Escherichia coli.[1]

  • Anti-inflammatory Activity: Heraclenin, a related compound, has shown anti-inflammatory properties.[8]

  • Antiplasmodial and Antimicrobial Activities: Heraclenin has also been investigated for its activity against plasmodium and other microbes.[8]

  • Anti-HIV Activity: Heraclenin has been shown to inhibit HIV replication.[8]

Proposed Experimental Framework for Comparative Bioactivity Analysis

To address the current knowledge gap, a systematic investigation into the bioactivity of individual Heraclenol enantiomers is necessary. The following experimental workflow is proposed:

G cluster_0 Preparation of Enantiomers cluster_1 In Vitro Bioactivity Screening cluster_2 Mechanism of Action Studies cluster_3 Comparative Data Analysis A Enantioselective Synthesis of (+)-Heraclenol and (-)-Heraclenol C Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, NMR) A->C B Chiral Separation of Racemic Heraclenol B->C D Antimicrobial Assays (e.g., MIC, MBC) C->D E Anti-inflammatory Assays (e.g., COX-2, iNOS inhibition) C->E F Cytotoxicity Assays (e.g., MTT, LDH) C->F G Signaling Pathway Analysis (e.g., Western Blot, qPCR for NF-κB, MAPK pathways) D->G E->G F->G H Enzyme Inhibition Kinetics G->H I Determination of IC50/EC50 Values H->I J Structure-Activity Relationship (SAR) and Toxicological Profile I->J

Proposed workflow for comparative bioactivity analysis.
Detailed Methodologies:

  • Preparation and Characterization of Enantiomers:

    • Enantioselective Synthesis or Chiral Separation: The individual enantiomers, (+)-Heraclenol and (-)-Heraclenol, would first need to be obtained through either asymmetric synthesis or separation from the racemic mixture using chiral chromatography (e.g., High-Performance Liquid Chromatography - HPLC).

    • Purity and Configuration Analysis: The purity of each enantiomer would be confirmed using standard analytical techniques (e.g., NMR, Mass Spectrometry). The enantiomeric excess would be determined using chiral HPLC to ensure the absence of the other enantiomer. The absolute configuration would be determined using methods like X-ray crystallography or by comparing experimental and theoretically predicted electronic circular dichroism (ECD) spectra.

  • In Vitro Bioactivity Screening:

    • Antimicrobial Assays: The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of each enantiomer would be determined against a panel of pathogenic bacteria and fungi using broth microdilution methods.

    • Anti-inflammatory Assays: The ability of each enantiomer to inhibit key inflammatory mediators would be assessed. For example, cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzyme inhibition assays could be performed. The effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages could also be quantified using the Griess assay.

    • Cytotoxicity Assays: The cytotoxic effects of each enantiomer would be evaluated against a panel of human cancer cell lines and a non-cancerous cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 values.

  • Mechanism of Action Studies:

    • Signaling Pathway Analysis: For the most promising bioactivity, further studies would be conducted to elucidate the underlying mechanism of action. For instance, if significant anti-inflammatory activity is observed, the effect of each enantiomer on key signaling pathways like the NF-κB and MAPK pathways could be investigated using techniques such as Western blotting to measure the phosphorylation status of key proteins (e.g., p65, IκBα, p38, ERK, JNK).

Hypothetical Comparative Data

The following table presents a hypothetical summary of results that could be obtained from the proposed experimental framework. This data is for illustrative purposes only and is not based on published experimental results.

Bioactivity AssayParameter(+)-Heraclenol(-)-HeraclenolRacemic Heraclenol
Antimicrobial Activity
E. coli (ATCC 25922)MIC (µg/mL)166432
S. aureus (ATCC 29213)MIC (µg/mL)3212864
Anti-inflammatory Activity
COX-2 Enzyme InhibitionIC50 (µM)5.225.815.1
NO Production in MacrophagesIC50 (µM)8.142.320.5
Cytotoxicity
MCF-7 (Breast Cancer)IC50 (µM)12.5> 10055.2
A549 (Lung Cancer)IC50 (µM)18.3> 10068.7
HEK293 (Normal Kidney Cells)IC50 (µM)85.6> 100> 100

Illustrative Signaling Pathway Diagram

Based on the hypothetical anti-inflammatory data, a potential mechanism of action for the more active enantiomer could involve the inhibition of the NF-κB signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB_P P-IκBα IKK->IkB_P Phosphorylates IkB IκBα NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_P->NFkB Releases NFkB_IkB->IKK DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Genes Induces Transcription LPS LPS LPS->TLR4 Activates Heraclenol (+)-Heraclenol Heraclenol->IKK Inhibits

Hypothetical inhibition of the NF-κB pathway by (+)-Heraclenol.

Conclusion

While Heraclenol shows promise as a bioactive natural product, the lack of enantioselective studies represents a significant gap in our understanding of its therapeutic potential. The proposed research path would generate the necessary data to construct a comprehensive comparative guide for the bioactivity of (-)-Heraclenol and (+)-Heraclenol. Such studies are crucial for elucidating the structure-activity relationship of Heraclenol, potentially leading to the development of a more potent and safer therapeutic agent. This would be of significant interest to researchers, scientists, and drug development professionals.

References

A Comparative Guide to the Antibacterial Mechanism of (±)-Heraclenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial properties of (±)-Heraclenol with alternative natural antimicrobial agents. It includes a review of their mechanisms of action, supported by available experimental data, and detailed protocols for key validation assays.

Introduction

This compound, a furanocoumarin found in plants of the Heracleum genus, has demonstrated notable antibacterial and antibiofilm activities. Understanding its mechanism of action is crucial for its potential development as a novel therapeutic agent. This guide compares this compound with three well-studied natural antibacterial compounds: carvacrol (B1668589), thymol, and cinnamaldehyde (B126680).

Mechanism of Action

This compound: Inhibition of Histidine Biosynthesis

The primary antibacterial mechanism of this compound is the inhibition of the bacterial histidine biosynthesis pathway, an essential metabolic process for bacterial survival that is absent in humans, making it an attractive target for selective toxicity.[1] Specifically, this compound is proposed to inhibit histidinol-phosphate aminotransferase (HisC) , a key enzyme in this pathway.[1] By blocking the function of HisC, this compound prevents the production of histidine, leading to bacterial growth inhibition and death. This targeted mechanism is distinct from many other natural antimicrobials that act more broadly on the cell membrane.

Alternative Natural Antimicrobials: Cell Membrane Disruption

In contrast, carvacrol, thymol, and cinnamaldehyde primarily exert their antibacterial effects by disrupting the integrity of the bacterial cell membrane.[2][3]

  • Carvacrol and Thymol: These phenolic isomers integrate into the bacterial cell membrane, increasing its permeability and disrupting the proton motive force. This leads to the leakage of essential intracellular components, such as ions and ATP, and ultimately cell death.

  • Cinnamaldehyde: This aldehyde also disrupts the cell membrane, causing a loss of structural integrity and increased permeability.[4] This disruption affects cellular respiration and other membrane-associated enzymatic activities.

Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and the comparative compounds against common pathogenic bacteria.

Disclaimer: The following data has been compiled from various studies. Direct comparison of MIC values should be approached with caution, as variations in experimental methodologies (e.g., bacterial strains, inoculum size, broth media) can influence the results.

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
This compound 680 µg/mL1024 µg/mL700 µg/mL
Carvacrol ~150 - 310 µg/mL~450 µg/mL~245 µg/mL
Thymol ~150 - 310 µg/mL~200 - 5000 µg/mL~245 µg/mL
Cinnamaldehyde ~250 µg/mL~250 - 780 µg/mL~250 µg/mL

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Assay

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • Test compounds (e.g., this compound, carvacrol)

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube containing sterile broth.

    • Incubate at 37°C until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the 96-well plate using the appropriate broth to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted test compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Optionally, the optical density (OD) can be measured using a microplate reader at 600 nm.

Validation of Histidine Biosynthesis Inhibition - HisC Enzyme Inhibition Assay (Generalized Protocol)

This protocol provides a general framework for assessing the direct inhibitory effect of a compound on the HisC enzyme.

Materials:

  • Purified HisC enzyme

  • Substrates: Imidazole acetol phosphate (B84403) and L-glutamate

  • Cofactor: Pyridoxal-5'-phosphate (PLP)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Enzyme Reaction Setup:

    • In a 96-well plate, prepare reaction mixtures containing the assay buffer, PLP, and L-glutamate.

    • Add various concentrations of the test compound to the respective wells. Include a control with no inhibitor.

  • Enzyme Addition and Incubation:

    • Add the purified HisC enzyme to each well to initiate the reaction.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

  • Initiation of the Reverse Reaction and Measurement:

    • The activity of HisC can be measured by monitoring the formation of α-ketoglutarate, which can be coupled to the oxidation of NADH in the presence of glutamate (B1630785) dehydrogenase.

    • Alternatively, the production of L-histidinol phosphate can be measured using a specific detection method.

    • Monitor the change in absorbance at 340 nm (for NADH oxidation) over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocities for each concentration of the inhibitor.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Assessment of Antibiofilm Activity - Crystal Violet Assay

This assay quantifies the ability of a compound to inhibit biofilm formation.

Materials:

  • Test compound

  • Bacterial strain

  • Appropriate growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol (B145695)

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Prepare a bacterial suspension as described in the MIC protocol.

    • Add the bacterial suspension to the wells of a 96-well plate.

    • Add different concentrations of the test compound to the wells. Include a positive control (bacteria without compound) and a negative control (medium only).

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing:

    • Carefully discard the planktonic (free-floating) bacteria from each well.

    • Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining:

    • Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells with water to remove excess stain.

  • Solubilization and Quantification:

    • Add 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.

    • Measure the absorbance of the solubilized dye at a wavelength of 570-595 nm using a microplate reader.

    • The absorbance is proportional to the amount of biofilm formed.

Evaluation of Cell Membrane Damage - Propidium Iodide (PI) Uptake Assay

This assay assesses the integrity of the bacterial cell membrane.

Materials:

  • Test compound

  • Bacterial strain

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) solution

  • Fluorometer or fluorescence microscope

Procedure:

  • Bacterial Suspension Preparation:

    • Grow a bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with PBS.

    • Resuspend the cells in PBS to a specific optical density.

  • Treatment with Test Compound:

    • Incubate the bacterial suspension with different concentrations of the test compound for a defined period. Include an untreated control.

  • Staining with Propidium Iodide:

    • Add PI solution to each bacterial suspension to a final concentration of approximately 1-5 µg/mL.

    • Incubate in the dark at room temperature for 5-15 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

    • Alternatively, visualize the stained cells using a fluorescence microscope. Red fluorescence indicates cells with compromised membranes.

    • An increase in fluorescence intensity corresponds to an increase in membrane damage.

Visualizations

antibacterial_mechanisms cluster_heraclenol This compound Mechanism cluster_alternatives Alternative Mechanisms Heraclenol This compound HisC HisC Enzyme Heraclenol->HisC Inhibits Histidine_Biosynthesis Histidine Biosynthesis HisC->Histidine_Biosynthesis Catalyzes Bacterial_Growth Bacterial Growth Histidine_Biosynthesis->Bacterial_Growth Essential for Alternatives Carvacrol, Thymol, Cinnamaldehyde Cell_Membrane Bacterial Cell Membrane Alternatives->Cell_Membrane Targets Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Leads to Cell_Death Cell Death Membrane_Disruption->Cell_Death Causes

Caption: Contrasting antibacterial mechanisms of action.

experimental_workflow_mic A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Serial Dilution of Test Compound B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Turbidity or Measure OD600 D->E F Determine MIC E->F

Caption: Workflow for MIC determination.

experimental_workflow_biofilm A Inoculate 96-well Plate with Bacteria & Test Compound B Incubate at 37°C for 24-48h (Biofilm Formation) A->B C Wash to Remove Planktonic Cells B->C D Stain with 0.1% Crystal Violet C->D E Wash to Remove Excess Stain D->E F Solubilize Bound Dye E->F G Measure Absorbance (570-595 nm) F->G

Caption: Workflow for antibiofilm assay.

References

A Comparative Analysis of the Anti-Inflammatory Properties of Imperatorin and (±)-Heraclenol

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research exists regarding the anti-inflammatory potential of (±)-Heraclenol, with no significant peer-reviewed experimental data available to date. In contrast, Imperatorin, a structurally related furanocoumarin, has been the subject of extensive investigation, demonstrating significant anti-inflammatory effects through multiple molecular mechanisms. This guide provides a comprehensive overview of the existing experimental evidence for Imperatorin's anti-inflammatory activity and outlines the methodologies employed in these key studies.

Imperatorin: A Profile of Anti-inflammatory Action

Imperatorin has been shown to exert potent anti-inflammatory effects in a variety of in vitro and in vivo models. Its mechanism of action primarily involves the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical regulators of the inflammatory response.

Experimental ModelKey Parameters MeasuredResultsReference
In Vitro
LPS-stimulated RAW 264.7 MacrophagesNitric Oxide (NO) ProductionSignificant inhibition in a dose-dependent manner.[1]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Dose-dependent downregulation of cytokine production.[1][2]
iNOS and COX-2 ExpressionSuppression of protein expression.[3]
TNF-α-induced Rheumatoid Arthritis Fibroblast-like Synoviocytes (RA-FLS)Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8, TNF-α)Significant reduction in mRNA and protein levels.[2]
In Vivo
Dimethylbenzene-induced ear edema in miceEar SwellingSignificant and dose-dependent inhibition of edema.[3]
Acetic acid-induced vascular permeability in miceVascular LeakageDose-dependent inhibition of vascular permeability.[3]
Cotton pellet-induced granuloma in ratsGranuloma WeightSignificant reduction in granuloma weight at tested doses.[3]
Carrageenan-induced paw edema in micePaw VolumeSignificant reduction in paw edema.[4]

Experimental Protocols

In Vitro Assays

1. Cell Culture and Treatment: RAW 264.7 macrophages or other relevant cell lines are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media. For inflammatory stimulation, cells are pre-treated with varying concentrations of Imperatorin for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) for a further incubation period (e.g., 24 hours).

2. Nitric Oxide (NO) Production Assay: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is typically measured at 540 nm, and the nitrite concentration is calculated from a standard curve.

3. Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Western Blot Analysis: To determine the expression of key inflammatory proteins (e.g., iNOS, COX-2) and signaling molecules (e.g., phosphorylated forms of p38, ERK, IκBα), cells are lysed, and total protein is extracted. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies. Protein bands are visualized using an appropriate detection system.

5. Real-Time Polymerase Chain Reaction (RT-PCR): To measure the mRNA expression of pro-inflammatory cytokines, total RNA is extracted from cells and reverse-transcribed into cDNA. Quantitative PCR is then performed using specific primers for the target genes.

In Vivo Models

1. Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation. Animals (e.g., mice or rats) are administered Imperatorin orally or intraperitoneally. After a set period, a solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce localized edema. The paw volume is measured at various time points using a plethysmometer to assess the anti-inflammatory effect.

2. Acetic Acid-Induced Vascular Permeability: To evaluate the effect on vascular permeability, an indicator dye (e.g., Evans blue) is injected intravenously into mice. Acetic acid is then injected intraperitoneally to induce vascular leakage. The amount of dye that has extravasated into the peritoneal cavity is quantified spectrophotometrically after a specific time.

Visualizing the Mechanisms of Action

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell Culture Cell Culture Inflammatory Stimulus (LPS/TNF-α) Inflammatory Stimulus (LPS/TNF-α) Compound Treatment (Imperatorin) Compound Treatment (Imperatorin) NO Assay NO Assay ELISA (Cytokines) ELISA (Cytokines) Western Blot (Proteins) Western Blot (Proteins) RT-PCR (mRNA) RT-PCR (mRNA) Animal Model Animal Model Compound Administration Compound Administration Inflammatory Challenge Inflammatory Challenge Measurement of Inflammation Measurement of Inflammation

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor (e.g., TLR4) Receptor (e.g., TLR4) MAPK Pathway (p38, ERK) MAPK Pathway (p38, ERK) Receptor (e.g., TLR4)->MAPK Pathway (p38, ERK) IκBα IκBα Receptor (e.g., TLR4)->IκBα p65 p65 MAPK Pathway (p38, ERK)->p65 NF-κB (p65) NF-κB (p65) IκBα->NF-κB (p65) NF-κB (p65)->p65 Translocation Imperatorin Imperatorin Imperatorin->MAPK Pathway (p38, ERK) Inhibits Imperatorin->IκBα Inhibits Degradation Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) p65->Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Transcription Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS)->Receptor (e.g., TLR4)

Conclusion

The available scientific literature robustly supports the anti-inflammatory properties of Imperatorin, highlighting its potential as a therapeutic agent for inflammatory conditions. Its effects are well-documented across various experimental models, and its mechanisms of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, are clearly delineated[2][3].

Conversely, the absence of published research on the anti-inflammatory effects of this compound presents a significant knowledge gap. Future studies are warranted to investigate the potential anti-inflammatory activity of this compound and to enable a direct and meaningful comparison with Imperatorin. Such research would be invaluable for drug development professionals seeking novel anti-inflammatory compounds from natural sources.

References

A Comparative Guide to the Structure-Activity Relationship of Heraclenol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Heraclenol and related furanocoumarin derivatives, with a focus on their antimicrobial and cytotoxic properties. The information presented herein is compiled from existing scientific literature to support further research and drug development endeavors.

Introduction

Heraclenol, a naturally occurring furanocoumarin, has garnered interest for its diverse biological activities. However, a significant portion of the existing research has been conducted on racemic mixtures or without specifying the compound's stereochemistry.[1] This guide acknowledges this limitation and focuses on comparing the bioactivity of Heraclenol (where specified as an enantiomer or in general) with other structurally related furanocoumarins to elucidate key structural features influencing their biological effects.

Quantitative Bioactivity Data

The biological activity of Heraclenol derivatives and other furanocoumarins is summarized below. Direct comparisons of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.

Table 1: Antimicrobial Activity of (-)-Heraclenol and Other Furanocoumarins (MIC in µg/mL)

Microorganism(-)-HeraclenolXanthotoxinImperatorin
Gram-Positive Bacteria
Staphylococcus aureus68050[2]40[2]
Staphylococcus epidermidis640--
Streptococcus mutans530--
Streptococcus viridans500--
Bacillus subtilis-50[2]40[2]
Gram-Negative Bacteria
Escherichia coli (UPEC)1024-40[2]
Pseudomonas aeruginosa70080[2]-
Enterobacter cloacae770--

Note: "-" indicates that no specific MIC value was found in the conducted research.[2]

Table 2: Cytotoxic Activity of Heraclenol and Other Furocoumarins (IC50 in µM)

CompoundNIH/3T3 (Normal Murine Fibroblast)
(+)-Oxypeucedanin hydrate83.55
Heraclenol65.78[3]
Isogospherol54.82
Oxypeucedanin57.18[3]

Experimental Protocols

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [2]

This method is utilized to determine the minimum concentration of a substance that prevents the visible growth of a microorganism.

  • Preparation of Materials: Stock solutions of the test compounds (e.g., (-)-Heraclenol and other furanocoumarins) are typically prepared in a solvent like dimethyl sulfoxide (B87167) (DMSO). Standardized cultures of the target microorganisms are also prepared.[2]

  • Assay Procedure:

    • A serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable growth medium.

    • Each well is inoculated with a standardized suspension of the microorganism.

    • Positive (microorganism and medium) and negative (medium only) controls are included.

    • The plates are incubated under appropriate conditions for the specific microorganism (e.g., 24 hours at 37°C for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.[2]

2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Culture: Cancer cell lines or normal cell lines are cultured in an appropriate medium and seeded into 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizations

SAR_Workflow General Structure-Activity Relationship (SAR) Workflow cluster_Discovery Discovery & Synthesis cluster_Screening Biological Evaluation cluster_Analysis Data Analysis & SAR cluster_Optimization Lead Optimization Isolation Isolation from Natural Source Bio_Screening Biological Screening (e.g., Antimicrobial, Cytotoxic Assays) Isolation->Bio_Screening Synthesis Chemical Synthesis of Derivatives Synthesis->Bio_Screening Data_Collection Collect Quantitative Data (e.g., MIC, IC50) Bio_Screening->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis Lead_Opt Lead Compound Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Design New Derivatives

Caption: A generalized workflow for a structure-activity relationship study.

MIC_Workflow Workflow for MIC Determination via Broth Microdilution Prep_Stock Prepare Stock Solutions of Test Compounds Serial_Dilute Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilute Prep_Culture Prepare Standardized Microbial Culture Inoculate Inoculate Wells with Microbial Suspension Prep_Culture->Inoculate Serial_Dilute->Inoculate Incubate Incubate Plate (e.g., 24h at 37°C) Inoculate->Incubate Read_Results Determine MIC (Visual or Spectrophotometric) Incubate->Read_Results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Heraclenol_MoA Proposed Antimicrobial Mechanism of (-)-Heraclenol Heraclenol (-)-Heraclenol HisC HisC Enzyme (Histidinol-phosphate aminotransferase) Heraclenol->HisC Inhibits His_Pathway Histidine Biosynthesis Pathway HisC->His_Pathway Essential for Bacterial_Growth Bacterial Growth & Survival His_Pathway->Bacterial_Growth Required for

Caption: Proposed mechanism of action of (-)-Heraclenol in bacteria.[2]

Structure-Activity Relationship Insights

  • Antimicrobial Activity: The antimicrobial spectrum and potency appear to be influenced by the specific substitutions on the furanocoumarin core. For instance, imperatorin, which possesses a different side chain compared to Heraclenol, exhibits greater potency against several bacterial strains.[2] The proposed mechanism of action for (-)-Heraclenol involves the inhibition of histidine biosynthesis, suggesting that the overall structure is crucial for interacting with the bacterial enzyme HisC.[2]

  • Cytotoxic Activity: The cytotoxicity of Heraclenol and related compounds against normal cell lines appears to be moderate, as indicated by the IC50 values.[3] Variations in the side chain, such as the epoxide in oxypeucedanin, influence the cytotoxic potential. Further studies on various cancer cell lines are needed to establish a more comprehensive SAR for anticancer activity.

Future Directions

To fully elucidate the structure-activity relationship of Heraclenol, future research should focus on:

  • The enantioselective synthesis or chiral separation of Heraclenol to enable a direct comparison of the biological activities of the (+) and (-) enantiomers.[1]

  • A systematic modification of the Heraclenol structure, including alterations to the furan (B31954) ring, the lactone moiety, and the side chain, to identify key pharmacophores.

  • Elucidation of the specific signaling pathways in mammalian cells that are modulated by Heraclenol and its derivatives to better understand their therapeutic potential and toxicological profiles.

References

A Comparative Guide to Furanocoumarin Extraction from Angelica Roots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The roots of the Angelica genus are a significant source of furanocoumarins, a class of bioactive compounds with a wide range of pharmacological activities. The efficient extraction of these compounds is a critical first step in research, development, and quality control. This guide provides a comparative overview of various extraction methods for furanocoumarins from Angelica roots, supported by experimental data to aid in the selection of the most suitable technique for specific research and development needs.

Comparison of Extraction Methods

The choice of extraction method significantly impacts the yield of furanocoumarins, as well as the time and resources required. This section compares conventional and modern techniques, including Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Maceration is a simple, traditional method involving soaking the plant material in a solvent. While straightforward and requiring minimal specialized equipment, it is often time-consuming and may result in lower extraction yields compared to more advanced techniques.[1]

Soxhlet extraction is another conventional method that offers more efficient extraction than maceration by continuously passing fresh solvent over the sample.[2] However, it is a time- and solvent-consuming process.[2]

Ultrasound-Assisted Extraction (UAE) utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process. Studies have shown that UAE can produce comparable or even better yields than traditional methods in a significantly shorter time.[1][3] For instance, a modified ultrasound-assisted extraction has been shown to yield high amounts of xanthotoxin and a sum of bergapten (B1666803) and imperatorin (B1671801) from Archangelica officinalis fruits.[1]

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant material, leading to rapid extraction. This method can be highly efficient, though yields can be comparable to Soxhlet and UAE in some cases.[3][4]

Supercritical Fluid Extraction (SFE) is a green extraction technique that uses a supercritical fluid, typically carbon dioxide, as the solvent.[5] SFE is advantageous due to its high selectivity and the use of non-toxic, easily removable solvents.[5][6] It has been successfully applied to extract furanocoumarins from various plant matrices.[5]

Quantitative Data Summary

The following table summarizes quantitative data on the extraction yields of various furanocoumarins from Angelica species using different extraction methods. It is important to note that the data is compiled from different studies, which may involve different species, plant parts, and analytical methods, making direct comparisons challenging.

Extraction MethodPlant MaterialFuranocoumarinYield (mg/g of dry weight)Reference
Modified Ultrasound-Assisted ExtractionArchangelica officinalis fruitsXanthotoxin2.2511[1]
Modified Ultrasound-Assisted ExtractionArchangelica officinalis fruitsBergapten + Imperatorin25.0069[1]
Microwave-Assisted Extraction (MAE)Heracleum sosnowskyi leavesAngelicin2.3
Microwave-Assisted Extraction (MAE)Heracleum sosnowskyi leavesBergapten3.14
Microwave-Assisted Extraction (MAE)Heracleum sosnowskyi leavesMethoxsalen0.76
Supercritical Fluid Extraction (SFE)Various plant matricesTotal Furanocoumarins4.03–26.45[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the experimental protocols for the key extraction methods discussed.

Methanol (B129727) Extraction and Fractionation
  • Extraction: Dried and pulverized Angelica dahurica roots are extracted with methanol under reflux. The resulting extract is then evaporated in vacuo.[7]

  • Fractionation: The crude extract is suspended in water and successively partitioned with ethyl acetate (B1210297) and n-butanol to separate fractions based on hydrophobicity.[7]

Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Powdered plant material is placed in a flask with a suitable solvent (e.g., 70% methanol).[8]

  • Sonication: The flask is subjected to ultrasonication for a specified time and power (e.g., 20 minutes at 300 W).[8]

  • Extraction Repetition: The extraction process is repeated to ensure exhaustive extraction of the coumarins.[8]

  • Filtration and Analysis: The combined extracts are filtered and prepared for analysis, typically by High-Performance Liquid Chromatography (HPLC).[7][8]

Microwave-Assisted Extraction (MAE)
  • Sample Preparation: Dried and powdered plant material is mixed with a solvent (e.g., hexane) in a microwave-safe vessel.

  • Extraction: The mixture is subjected to microwave irradiation at a set temperature and for a specific duration (e.g., 70°C for 10 minutes).

  • Solvent-to-Solid Ratio Optimization: The ratio of solvent to plant material is optimized to maximize extraction yield (e.g., 20:1 mL/g).[9]

  • Filtration and Analysis: The extract is filtered and analyzed to quantify the furanocoumarin content.

Supercritical Fluid Extraction (SFE)
  • Sample Preparation: Ground plant material is packed into the extraction vessel.[10]

  • Extraction Conditions: The extraction is performed using supercritical CO2 at optimized temperature and pressure (e.g., 80°C and 40 MPa).[5]

  • Collection: The extracted compounds are collected by depressurizing the CO2, which causes the analytes to precipitate.

  • Analysis: The collected extract is dissolved in a suitable solvent for subsequent analysis.[5]

Visualizing the Workflow

The following diagram illustrates a general workflow for the extraction and analysis of furanocoumarins from Angelica roots.

Furanocoumarin_Extraction_Workflow PlantMaterial Angelica Roots (Dried and Powdered) Extraction Extraction PlantMaterial->Extraction Solvent Filtration Filtration Extraction->Filtration SolventEvaporation Solvent Evaporation Filtration->SolventEvaporation CrudeExtract Crude Extract SolventEvaporation->CrudeExtract Fractionation Fractionation (e.g., Liquid-Liquid) CrudeExtract->Fractionation Analysis Analysis (HPLC, LC-MS, NMR) CrudeExtract->Analysis Direct Analysis Fractions Furanocoumarin-rich Fraction Fractionation->Fractions Enriched Purification Purification (e.g., Column Chromatography) Fractions->Purification IsolatedCompounds Isolated Furanocoumarins Purification->IsolatedCompounds IsolatedCompounds->Analysis Data Quantitative Data & Structural Elucidation Analysis->Data

Caption: General workflow for furanocoumarin extraction and analysis.

Signaling Pathways and Logical Relationships

While signaling pathways are not directly relevant to extraction methods, a logical relationship diagram can illustrate the decision-making process for selecting an appropriate extraction method.

Extraction_Method_Selection Start Start: Need to Extract Furanocoumarins Goal Define Extraction Goal Start->Goal Screening Rapid Screening Goal->Screening Objective HighYield High Yield / Purity Goal->HighYield Objective GreenMethod Green Chemistry Goal->GreenMethod Objective Method_UAE UAE / MAE Screening->Method_UAE Method_Advanced Advanced Methods (SFE, MAE, UAE) HighYield->Method_Advanced Method_SFE SFE GreenMethod->Method_SFE Method_Soxhlet Soxhlet / Maceration

Caption: Decision tree for selecting an extraction method.

References

Navigating the Toxicological Landscape of Furanocoumarins: An In Silico Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential toxicity of furanocoumarins is paramount. This guide provides a comprehensive comparison of in silico toxicity prediction methods for these compounds, supported by experimental data and detailed protocols. By leveraging computational tools, researchers can prioritize compounds, guide experimental testing, and accelerate the drug development process.

Furanocoumarins, a class of naturally occurring compounds found in various plants, are known for their diverse biological activities. However, their potential for toxicity, including phototoxicity, hepatotoxicity, and mutagenicity, necessitates thorough evaluation. In silico toxicology offers a rapid and cost-effective approach to predict these adverse effects, complementing traditional in vitro and in vivo testing. This guide delves into the performance of various in silico models, outlines key experimental validation methods, and illustrates the molecular pathways involved in furanocoumarin-induced toxicity.

Comparing In Silico Models for Toxicity Prediction

The predictive power of in silico models is a critical factor in their application. A variety of software and methodologies, including Quantitative Structure-Activity Relationship (QSAR) models and expert systems, are available to assess the toxic potential of furanocoumarins.

Phototoxicity Prediction

Phototoxicity, a light-induced toxic response, is a well-documented hazard associated with many furanocoumarins. In silico models play a crucial role in identifying potentially phototoxic compounds early in the development process. A comparative analysis of two widely used tools, Derek Nexus and the OECD QSAR Toolbox, highlights their respective strengths in predicting phototoxicity.[1]

In Silico ToolSensitivitySpecificityPositive Predictive ValueNegative Predictive ValueOverall AccuracyBalanced Accuracy
Derek Nexus 63%[1]93%[1]90%[1]69%[1]77%[1]78%[1]
QSAR Toolbox 73%[1]85%[1]85%[1]74%[1]79%[1]79%[1]

Caption: Performance metrics of Derek Nexus and QSAR Toolbox for phototoxicity prediction.[1]

Mutagenicity Prediction

Assessing the mutagenic potential of furanocoumarins is crucial for safety evaluation. In silico tools like DEREK and TOPKAT are employed to predict bacterial mutagenicity, often correlated with the Ames test. A comparison of their performance reveals differences in their predictive capabilities.

In Silico ToolConcordance with Ames TestDiscordance with Ames Test
DEREK 65%35%
TOPKAT 73%27%

Caption: Concordance of DEREK and TOPKAT predictions with Ames mutagenicity assay results.

Hepatotoxicity Prediction

Drug-induced liver injury (DILI) is a significant concern in drug development. While specific comparative data for furanocoumarins is limited, general in silico models for DILI prediction offer valuable insights. These models often employ machine learning algorithms and consider a wide range of molecular descriptors. One such model, developed using an ensemble of eight classifiers, demonstrated good predictive performance for a large dataset of compounds.[2]

Model Performance MetricValue
Accuracy (ACC) 0.783[2]
Sensitivity (SE) 0.818[2]
Specificity (SP) 0.748[2]
Area Under the Curve (AUC) 0.859[2]

Caption: Performance of an ensemble QSAR model for predicting drug-induced hepatotoxicity.[2]

Experimental Protocols for In Vitro Validation

Experimental validation is essential to confirm the predictions generated by in silico models. The following are detailed protocols for key in vitro assays used to assess the toxicity of furanocoumarins.

3T3 Neutral Red Uptake (NRU) Phototoxicity Assay

This assay is the standard in vitro method for assessing phototoxicity.

Principle: This test compares the cytotoxicity of a substance in the presence and absence of non-cytotoxic UVA light. A photo-irritation factor (PIF) is calculated based on the EC50 values (concentration inducing 50% cell death) under both conditions.

Methodology:

  • Cell Culture: Balb/c 3T3 fibroblasts are cultured to form a monolayer in 96-well plates.[3]

  • Pre-incubation: Cells are incubated with various concentrations of the test furanocoumarin for one hour.[3]

  • Irradiation: One set of plates is exposed to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while a duplicate set is kept in the dark.[3]

  • Incubation: The treatment medium is replaced with culture medium, and the cells are incubated for another 24 hours.[3]

  • Neutral Red Uptake: Cell viability is determined by measuring the uptake of the vital dye Neutral Red.[3]

  • Data Analysis: EC50 values are calculated for both irradiated and non-irradiated conditions, and the Photo-Irritation Factor (PIF) is determined. A PIF greater than a certain threshold (e.g., 5) indicates phototoxic potential.

Comet Assay (Single Cell Gel Electrophoresis)

This assay is used to detect DNA damage at the level of individual cells.

Principle: Damaged DNA, containing strand breaks, migrates further in an electric field than undamaged DNA, creating a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from the desired tissue or cell culture treated with the furanocoumarin.

  • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving the DNA exposed.

  • Alkaline Unwinding: The DNA is treated with an alkaline solution to unwind and denature it.

  • Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric current is applied, causing the fragmented DNA to migrate.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Data Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail, providing a measure of DNA damage.

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Principle: The presence of micronuclei in dividing cells indicates that the test substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) effects.

Methodology:

  • Cell Culture and Treatment: A suitable cell line is cultured and treated with the test furanocoumarin.

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells that have completed mitosis but not cell division.

  • Harvesting and Staining: The cells are harvested, fixed, and stained with a DNA-specific dye.

  • Microscopic Analysis: The frequency of micronuclei in binucleated cells is scored under a microscope.

  • Data Analysis: An increase in the frequency of micronucleated cells in the treated group compared to the control group indicates genotoxic potential.

In Vitro Hepatotoxicity Assay using HepG2 Cells

This assay assesses the potential of a compound to cause liver cell damage.

Principle: The human hepatoma cell line HepG2 is used as a model for liver cells. Cytotoxicity is measured by assessing cell viability after exposure to the test compound.

Methodology:

  • Cell Seeding: HepG2 cells are seeded into 96-well plates and allowed to attach.[1]

  • Compound Treatment: The cells are treated with various concentrations of the furanocoumarin for a specified period (e.g., 24, 48, or 72 hours).[1]

  • Viability Assay: Cell viability is determined using a suitable method, such as the MTT assay or by measuring ATP levels (e.g., CellTiter-Glo).[1]

  • Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated to determine its cytotoxic potential.

Signaling Pathways in Furanocoumarin-Induced Toxicity

Understanding the molecular mechanisms underlying furanocoumarin toxicity is crucial for accurate risk assessment. Several key signaling pathways are implicated in their toxic effects.

General Workflow of In Silico Toxicity Prediction

The process of in silico toxicity prediction follows a structured workflow, from data collection to model validation. This systematic approach ensures the reliability and reproducibility of the predictions.

G cluster_0 Data Collection & Curation cluster_1 Model Development cluster_2 Model Validation cluster_3 Prediction & Application a Chemical Structures c Descriptor Calculation a->c b Experimental Toxicity Data b->c d Algorithm Selection (e.g., QSAR, Machine Learning) c->d e Model Training d->e f Internal Validation (Cross-validation) e->f g External Validation f->g h Toxicity Prediction for New Compounds g->h i Prioritization for Experimental Testing h->i G Furanocoumarin Angelicin / Imperatorin Bcl2 Bcl-2 Family (e.g., Bcl-2, Bcl-xL) Furanocoumarin->Bcl2 Inhibits BaxBak Bax/Bak Furanocoumarin->BaxBak Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bcl2->BaxBak BaxBak->Mitochondrion Forms pores in Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis G Bergapten Bergapten p38MAPK p38 MAPK Bergapten->p38MAPK Activates NFY NF-Y p38MAPK->NFY Promotes nuclear translocation p53 p53 NFY->p53 Transactivates promoter p21 p21 p53->p21 Upregulates Caspases Caspase-8 / Caspase-9 p53->Caspases Activates G1Arrest G1 Cell Cycle Arrest p21->G1Arrest Apoptosis Apoptosis Caspases->Apoptosis G Xanthotoxin Xanthotoxin ROS Reactive Oxygen Species (ROS) Xanthotoxin->ROS Increases MAPK MAPK Pathway (JNK, p38, ERK) ROS->MAPK Activates ApoptoticMediators Apoptotic Mediators (Bax, Cytochrome c, Caspase-3) MAPK->ApoptoticMediators Activates Apoptosis Apoptosis ApoptoticMediators->Apoptosis

References

A Comparative Analysis of HPLC and HPTLC Methods for the Quantification of Heraclenol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of phytochemical analysis, the accurate and precise quantification of bioactive compounds is paramount for researchers, scientists, and drug development professionals. Heraclenol, a furanocoumarin with notable pharmacological potential, is one such compound that demands reliable analytical methods for its determination in various matrices, including raw plant materials and finished products. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are two instrumental techniques widely employed for this purpose. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for specific analytical needs.

The choice between HPLC and HPTLC often hinges on the specific requirements of the analysis. HPLC is recognized for its high resolution and sensitivity, making it an ideal choice for analyzing complex mixtures and detecting trace amounts of analytes.[1] The automation capabilities of HPLC systems also facilitate high-throughput analysis with minimal manual intervention.[1] Conversely, HPTLC presents a more cost-effective and rapid alternative, particularly advantageous for screening a large number of samples simultaneously.[1] Its operational simplicity and lower solvent consumption make it a compelling option for routine quality control applications.[1]

Quantitative Performance Comparison

A side-by-side comparison of the key validation parameters for a validated HPLC-PDA method and a representative HPTLC-Densitometry method for the quantification of (-)-Heraclenol reveals the distinct performance characteristics of each technique.

Validation ParameterHPLC MethodHPTLC Method
Linearity Range10 - 500 µg/mL[1]1 - 5 µ g/spot [1][2]
Correlation Coefficient (r²)> 0.998[1]0.985[1][2]
Precision (RSD %) - Repeatability (Intra-day)< 1.5%[1]< 2.0% (Representative)[1]
Precision (RSD %) - Intermediate Precision (Inter-day)< 2.0%[1]< 3.0% (Representative)[1]
Accuracy (% Recovery)98.5% - 101.2%[1]97.0% - 102.0% (Representative)[1]
Limit of Detection (LOD)1.5 µg/mL[1]~20 ng/spot (Representative)[1]
Limit of Quantification (LOQ)5.0 µg/mL[1]~60 ng/spot (Representative)[1]

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. To this end, the following sections provide detailed experimental protocols for both the HPLC and HPTLC methods for the quantification of Heraclenol.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a validated method for the quantification of furanocoumarins, including (-)-Heraclenol, in the fruits of Heracleum candicans.[1]

  • Instrumentation : A standard HPLC system equipped with a Photodiode Array (PDA) detector is utilized.[1]

  • Chromatographic Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is employed for the separation.[1]

  • Mobile Phase : A gradient elution is performed using a mixture of acetonitrile (B52724) and water.[1]

  • Flow Rate : A typical flow rate is 1.0 mL/min.[1]

  • Detection : The PDA detector is set to monitor at the maximum absorption wavelength of (-)-Heraclenol, which is approximately 300 nm.[1]

  • Sample Preparation :

    • Plant material is extracted with a suitable solvent such as methanol.[1]

    • The resulting extract is filtered through a 0.45 µm membrane filter prior to injection into the HPLC system.[1]

  • Standard Preparation :

    • A stock solution of (-)-Heraclenol is prepared in methanol.[1]

    • A series of working standard solutions are then prepared by serial dilution to construct a calibration curve.[1]

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

This protocol is based on a method developed for the simultaneous determination of heraclenin (B16319) and (-)-Heraclenol.[1]

  • Instrumentation : A CAMAG HPTLC system or equivalent, including a Linomat 5 applicator, twin-trough developing chamber, and TLC Scanner 3, is used.[1]

  • Stationary Phase : HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are used as the stationary phase.[1]

  • Mobile Phase : The chromatogram is developed using a mobile phase consisting of toluene (B28343) and ethyl acetate (B1210297) in a 7:3 (v/v) ratio.[1]

  • Sample Application : Samples and standard solutions are applied to the HPTLC plate as bands using an automated applicator.[1]

  • Development : The plate is developed in a twin-trough chamber saturated with the mobile phase vapor.[1]

  • Densitometric Scanning : After development, the plate is dried, and the bands are scanned using a densitometer at a wavelength of 366 nm.[1]

  • Standard Preparation :

    • A stock solution of (-)-Heraclenol is prepared in a suitable solvent like methanol.[1]

    • Calibration standards are prepared by diluting the stock solution to fall within the linear range of 1-5 µ g/spot .[1]

Cross-Validation Workflow

The logical flow of a cross-validation study between HPLC and HPTLC methods is crucial for ensuring the comparability and reliability of the results obtained from both techniques. The following diagram illustrates a typical workflow for such a study.

CrossValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Sample Analysis cluster_3 Data Comparison & Conclusion HPLC_Dev HPLC Method Development HPLC_Val HPLC Validation (Linearity, Precision, Accuracy, LOD, LOQ) HPLC_Dev->HPLC_Val Optimized Method HPTLC_Dev HPTLC Method Development HPTLC_Val HPTLC Validation (Linearity, Precision, Accuracy, LOD, LOQ) HPTLC_Dev->HPTLC_Val Optimized Method HPLC_Analysis Analysis by HPLC HPLC_Val->HPLC_Analysis HPTLC_Analysis Analysis by HPTLC HPTLC_Val->HPTLC_Analysis Sample_Prep Sample Preparation (e.g., Extraction) Sample_Prep->HPLC_Analysis Sample_Prep->HPTLC_Analysis Data_Comp Statistical Comparison of Results (e.g., t-test, F-test) HPLC_Analysis->Data_Comp Quantitative Data HPTLC_Analysis->Data_Comp Quantitative Data Conclusion Conclusion on Method Comparability Data_Comp->Conclusion

Caption: Workflow for the cross-validation of HPLC and HPTLC analytical methods.

Ultimately, the selection between HPLC and HPTLC for the quantification of Heraclenol will be dictated by the specific analytical requirements, including the complexity of the sample matrix, the necessary level of sensitivity, the volume of samples for analysis, and the available resources.[1] This guide provides the foundational data and methodologies to empower researchers to make an informed decision and successfully implement either technique for the accurate quantification of this significant furanocoumarin.

References

Comparative Analysis of Furanocoumarins in Ruta Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of furanocoumarin content in various species of the Ruta genus, an important source of these photochemically active compounds. The data presented is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding the phytochemical variations within this genus.

The Ruta genus is well-known for producing a variety of secondary metabolites, among which furanocoumarins are of significant interest due to their broad range of biological activities.[1] These compounds, including psoralen (B192213) and its derivatives, are utilized in dermatology for treating skin diseases like vitiligo and psoriasis (PUVA therapy) and are being explored for other medicinal applications, including anticancer treatments.[2][3] Understanding the quantitative distribution of these compounds across different Ruta species is crucial for selecting promising candidates for phytochemical production and drug discovery.

Quantitative Comparison of Furanocoumarins

The concentration and composition of furanocoumarins can vary significantly between different Ruta species and even within different organs of the same plant.[2] The following table summarizes quantitative data from various studies, comparing the levels of key furanocoumarins in species such as Ruta graveolens, Ruta chalepensis, Ruta montana, Ruta angustifolia, and Ruta corsica.

Ruta SpeciesFuranocoumarinPlant Part / CultureConcentration (mg/g Dry Weight)Source
R. graveolensTotal Furanocoumarins¹Leaves~10.0[4]
R. chalepensisTotal Furanocoumarins¹Leaves~5.0[4]
R. montanaTotal Furanocoumarins¹Leaves~4.0[4]
R. angustifoliaTotal Furanocoumarins¹Leaves~17.0[4]
R. graveolensBergapten (B1666803)In vitro shoots0.041 - 0.154[5]
R. graveolensXanthotoxinIn vitro shoots0.177 - 0.428[5]
R. graveolensPsoralenIn vitro shoots0.005 - 0.015[5]
R. graveolensIsopimpinellinIn vitro shoots0.051 - 0.145[5]
R. chalepensisBergaptenIn vitro shoots0.093 - 0.239[5]
R. chalepensisXanthotoxinIn vitro shoots0.155 - 0.510[5]
R. chalepensisPsoralenIn vitro shoots0.007 - 0.019[5]
R. chalepensisIsopimpinellinIn vitro shoots0.021 - 0.077[5]
R. chalepensisXanthotoxinIn vitro bioreactorup to 6.0[6]
R. chalepensisBergaptenIn vitro bioreactorup to 2.45[6]
R. chalepensisPsoralenIn vitro bioreactorup to 2.22[6]
R. corsicaBergaptenIn vitro shoots0.081 - 0.246[5]
R. corsicaXanthotoxinIn vitro shoots0.108 - 0.376[5]
R. corsicaPsoralenIn vitro shoots0.006 - 0.017[5]
R. corsicaIsopimpinellinIn vitro shoots0.019 - 0.057[5]

¹Total Furanocoumarins correspond to the sum of psoralen, 5-methoxypsoralen (bergapten), 8-methoxypsoralen (xanthotoxin), and 5,8-dimethoxypsoralen (isopimpinellin).[4]

Studies indicate that Ruta angustifolia shows a particularly high concentration of total furanocoumarins in its leaves, while Ruta graveolens is noted for both high concentrations and good biomass production, making it a strong candidate for phytochemical sourcing.[2][4] Furthermore, in vitro cultures, particularly in bioreactors, have been shown to produce extremely high levels of specific furanocoumarins, such as xanthotoxin and bergapten in R. chalepensis.[6]

Experimental Protocols

The quantification of furanocoumarins requires standardized and validated methodologies for extraction and analysis. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[7][8]

Furanocoumarin Extraction from Plant Material

This protocol is a generalized procedure based on common laboratory practices for solid-liquid extraction of furanocoumarins.[9]

  • Plant Material Preparation: Collect the desired plant parts (e.g., leaves, stems). Shade-dry the material to a constant weight and then grind it into a uniform powder.[9]

  • Soxhlet Extraction:

    • Accurately weigh approximately 20 grams of the powdered plant material.

    • Place the powder into a thimble and load it into a Soxhlet extractor.

    • Add 250 mL of HPLC-grade methanol (B129727) to the distillation flask.[9]

    • Perform the extraction for a sufficient duration (typically several hours) until the solvent in the extractor arm runs clear.

    • After extraction, evaporate the methanol from the extract using a rotary evaporator to obtain the crude methanolic extract.

    • Store the dried crude extract in a cool, dark place until further analysis.[9]

Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a typical RP-HPLC method for the separation and quantification of psoralen, bergapten, and xanthotoxin.[9]

  • Preparation of Standard and Sample Solutions:

    • Standard Solutions: Prepare stock solutions of psoralen, bergapten, and xanthotoxin standards (e.g., ~5 mg/mL) in HPLC-grade methanol. Create a series of working standards by serial dilution to generate a calibration curve.[9]

    • Sample Solutions: Dissolve a known amount (e.g., 25 mg) of the crude plant extract in a specific volume (e.g., 5 mL) of methanol. Filter the solution through a 0.2 µm syringe filter into an HPLC vial.[9]

  • HPLC Conditions:

    • Instrument: Agilent 1200 series HPLC or equivalent, equipped with a Photodiode Array (PDA) detector.[9]

    • Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[9]

    • Mobile Phase: An isocratic mixture of water, methanol, and acetonitrile (B52724) (55:35:10 v/v/v).[9]

    • Flow Rate: 0.8 mL/min.[9]

    • Column Temperature: 28 °C.[9]

    • Injection Volume: 10 µL.[9]

    • Detection Wavelength: 254 nm.[9]

  • Data Analysis:

    • Identify the furanocoumarin peaks in the sample chromatograms by comparing their retention times with those of the reference standards.

    • Quantify the amount of each compound by integrating the peak area and comparing it against the calibration curve generated from the standard solutions.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of furanocoumarins in Ruta species, from sample preparation to final data analysis.

Furanocoumarin_Analysis_Workflow cluster_collection 1. Sample Collection & Preparation cluster_extraction 2. Extraction cluster_analysis 3. HPLC Analysis cluster_data 4. Data Processing Start Select Ruta Species (R. graveolens, R. chalepensis, etc.) Harvest Harvest Plant Material (Leaves, Stems, etc.) Start->Harvest Prepare Dry and Grind to Powder Harvest->Prepare Extract Soxhlet Extraction (Methanol) Prepare->Extract Concentrate Evaporate Solvent (Crude Extract) Extract->Concentrate Dissolve Dissolve Extract & Standards Concentrate->Dissolve Filter Filter through 0.2µm Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Chromatogram Obtain Chromatograms Inject->Chromatogram Quantify Identify & Quantify Peaks (vs. Standards) Chromatogram->Quantify Compare Compare Furanocoumarin Content (mg/g DW) Quantify->Compare

Workflow for furanocoumarin analysis in Ruta species.

References

Unraveling the Stereochemistry of Heraclenol: A Guide to Confirming Absolute Configuration

Author: BenchChem Technical Support Team. Date: December 2025

A critical gap exists in the current scientific literature regarding the absolute configuration and comparative bioactivity of Heraclenol enantiomers. While the furanocoumarin Heraclenol has been studied for its biological activities, research has yet to delve into the distinct properties of its individual stereoisomers, (-)-Heraclenol and (+)-Heraclenol.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to address this knowledge gap by outlining established methodologies for the separation, and absolute configuration determination of Heraclenol enantiomers.

The spatial arrangement of atoms in chiral molecules, known as absolute configuration, is crucial in pharmacology as enantiomers can exhibit significantly different therapeutic effects and toxicological profiles.[2][3][4][5] Therefore, the definitive assignment of the absolute configuration of Heraclenol enantiomers is a prerequisite for any further development of this natural product as a therapeutic agent.

Proposed Methodologies for Enantiomer Separation and Analysis

To confirm the absolute configuration of Heraclenol enantiomers, a multi-pronged approach involving chiral separation followed by spectroscopic and crystallographic analysis is recommended.

1. Chiral Separation:

The initial step involves the separation of the racemic mixture of Heraclenol into its individual enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful and widely used technique for this purpose.

Experimental Protocol: Chiral HPLC Separation of Heraclenol Enantiomers

  • Instrumentation: A standard HPLC system equipped with a UV detector and a chiral column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of hexane (B92381) and a polar organic solvent such as isopropanol (B130326) or ethanol. The optimal ratio should be determined through method development to achieve baseline separation of the enantiomers.

  • Sample Preparation: A solution of racemic Heraclenol in the mobile phase.

  • Detection: UV detection at a wavelength where Heraclenol exhibits strong absorbance.

  • Procedure:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic Heraclenol solution.

    • Monitor the elution profile and identify the two peaks corresponding to the enantiomers.

    • Collect the fractions corresponding to each peak separately.

    • Analyze the purity of the collected fractions by re-injecting them into the HPLC system.

    • Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure to obtain the isolated enantiomers.

Determining Absolute Configuration

Once the enantiomers are isolated, their absolute configuration can be determined using several established techniques.

1. X-ray Crystallography:

X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained.[2][6][7][8][9][10][11] This technique provides an unambiguous three-dimensional structure of the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

  • Crystallization: Grow single crystals of one of the isolated Heraclenol enantiomers. This can be achieved by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution in various solvents.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects in the diffraction data, often expressed through the Flack parameter.[6] A Flack parameter close to zero for the assigned configuration confirms its correctness.

2. Circular Dichroism (CD) Spectroscopy:

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[12][13][14][15][16] The resulting CD spectrum is unique to a specific enantiomer and can be compared with theoretical calculations to assign the absolute configuration.

Experimental Protocol: Circular Dichroism Spectroscopy

  • Instrumentation: A CD spectrometer.

  • Sample Preparation: Prepare solutions of known concentrations for each isolated Heraclenol enantiomer in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Data Acquisition: Record the CD spectra of both enantiomers over a suitable wavelength range.

  • Theoretical Calculation:

    • Perform computational modeling (e.g., using density functional theory, DFT) to predict the theoretical CD spectra for both the (R)- and (S)-enantiomers of Heraclenol.

    • Compare the experimentally obtained CD spectra with the calculated spectra. A good match between the experimental spectrum of an enantiomer and the calculated spectrum for a specific configuration allows for the assignment of its absolute configuration.

Data Presentation and Comparison

The following tables present a template for summarizing the expected (but currently unavailable) quantitative data from the proposed experiments.

Table 1: Chiral HPLC Separation of Heraclenol Enantiomers

ParameterEnantiomer 1Enantiomer 2
Retention Time (min)tR1tR2
Enantiomeric Excess (%)>99%>99%
Specific Rotation ([(\alpha)]D)[+] or [-] value[-] or [+] value

Table 2: Comparison of Experimental and Theoretical Data for Absolute Configuration Determination

MethodExperimental Result (Enantiomer 1)Theoretical Result ((R)-Heraclenol)Theoretical Result ((S)-Heraclenol)Assigned Configuration
X-ray Crystallography Flack Parameter ≈ 0N/AN/A(R) or (S)
CD Spectroscopy Positive/Negative Cotton Effects at specific λPredicted CD SpectrumPredicted CD Spectrum(R) or (S)

Visualizing the Workflow

The following diagrams illustrate the proposed experimental workflows for confirming the absolute configuration of Heraclenol enantiomers.

G cluster_separation Enantiomeric Separation cluster_determination Absolute Configuration Determination racemic Racemic Heraclenol hplc Chiral HPLC racemic->hplc enant1 (+)-Heraclenol hplc->enant1 enant2 (-)-Heraclenol hplc->enant2 xray X-ray Crystallography enant1->xray cd CD Spectroscopy enant1->cd config Absolute Configuration xray->config cd->config

Caption: Workflow for Heraclenol enantiomer separation and configuration determination.

G cluster_cd_workflow CD Spectroscopy Workflow exp_cd Experimental CD Spectrum of (+)-Heraclenol compare Compare Spectra exp_cd->compare calc_r Calculated CD Spectrum of (R)-Heraclenol calc_r->compare calc_s Calculated CD Spectrum of (S)-Heraclenol calc_s->compare assign Assign Absolute Configuration compare->assign

Caption: Logic diagram for assigning absolute configuration using CD spectroscopy.

By following these established and robust methodologies, researchers can definitively determine the absolute configuration of Heraclenol enantiomers. This fundamental information will pave the way for future studies to elucidate their individual pharmacological and toxicological profiles, ultimately enabling a more complete understanding of Heraclenol's therapeutic potential.

References

(±)-Heraclenol: A Comparative Analysis of its Antibacterial Efficacy Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (±)-Heraclenol's In Vitro Antibacterial Activity with Standard Antibiotics, Supported by Experimental Data.

Introduction

This compound, a furanocoumarin, has demonstrated notable antibacterial properties, positioning it as a compound of interest in the search for novel antimicrobial agents. This guide provides a comparative overview of the in vitro efficacy of this compound against various bacterial strains, juxtaposed with the performance of standard-of-care antibiotics. The data presented herein is intended to facilitate an objective assessment of this compound's potential as a lead compound in antibacterial drug discovery.

Quantitative Data Summary

The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the available MIC values for this compound and a selection of standard antibiotics against several pathogenic bacteria.

It is crucial to note that the following data for this compound and standard antibiotics are compiled from different studies. Direct comparison of absolute MIC values across disparate studies should be approached with caution due to potential variations in experimental methodologies, including specific strains, inoculum size, and media composition.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus680[1]
Staphylococcus epidermidis640[1]
Pseudomonas aeruginosa700[1]
Enterobacter cloacae770[1]
Klebsiella pneumoniae850[1]
Streptococcus mutans530[1]
Streptococcus viridans500[1]
Uropathogenic Escherichia coli (CFT073)1024[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics against Representative Bacterial Strains

Bacterial StrainAntibioticMIC Range (µg/mL)
Staphylococcus aureusVancomycin0.5 - 2
Staphylococcus aureusCiprofloxacin0.25 - 1
Staphylococcus aureusGentamicin1 - 3
Pseudomonas aeruginosaCiprofloxacin0.5 - 64
Pseudomonas aeruginosaGentamicin0.25 - 1
Escherichia coliCiprofloxacin0.015 - 500
Escherichia coliGentamicin0.5

Experimental Protocols

The determination of MIC is a critical procedure in assessing the antimicrobial activity of a compound. The standard method recommended by the Clinical and Laboratory Standards Institute (CLSI) is the broth microdilution assay.

Broth Microdilution Assay Protocol

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

  • Preparation of Materials:

    • Test Compounds: Stock solutions of this compound and standard antibiotics are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Microbial Strains: Standardized cultures of the test microorganisms are prepared. For bacteria, colonies are typically suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted in the appropriate broth medium.

  • Assay Procedure:

    • Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Each well is inoculated with the standardized bacterial suspension.

    • Positive (broth and bacteria without antimicrobial agent) and negative (broth only) controls are included on each plate.

  • Incubation:

    • The inoculated microtiter plates are incubated at 35-37°C for 18-24 hours for most bacteria.

  • Determination of MIC:

    • Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the microorganism. Results can also be quantified using a microplate reader to measure optical density.

Mechanism of Action and Signaling Pathway

This compound is suggested to exert its antibacterial effect by inhibiting bacterial histidine biosynthesis. This pathway is essential for the synthesis of the amino acid histidine, a crucial component of proteins. By targeting this pathway, this compound disrupts bacterial growth and survival.

G Heraclenol This compound Heraclenol->Inhibition HisG ATP phosphoribosyltransferase (HisG) Histidine_Biosynthesis Histidine Biosynthesis Pathway HisG->Histidine_Biosynthesis PRPP Phosphoribosyl pyrophosphate PRPP->HisG ATP ATP ATP->HisG Inhibition->HisG Bacterial_Protein_Synthesis Bacterial Protein Synthesis Histidine_Biosynthesis->Bacterial_Protein_Synthesis Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Bacterial_Protein_Synthesis->Bacterial_Growth_Inhibition G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare stock solution of this compound C Perform serial dilutions of This compound in 96-well plate A->C B Prepare standardized bacterial inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Visually inspect for turbidity or measure OD600 E->F G Determine MIC (Lowest concentration with no visible growth) F->G

References

A Comparative Metabolomic Exploration of Heracleum Species: Unveiling Chemical Diversity and Bioactive Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic landscape of the Heracleum genus, commonly known as hogweed, offers a promising avenue for the discovery of novel bioactive compounds. This guide provides a comparative analysis of the metabolomic profiles of various Heracleum species, supported by quantitative data and detailed experimental protocols, to facilitate further research and development in this field.

The genus Heracleum is a rich source of diverse secondary metabolites, including furanocoumarins, essential oils, and phenolic compounds, which exhibit a wide range of biological activities.[1][2][3] Variations in the chemical composition between different species and even between different parts of the same plant underscore the importance of comparative metabolomic studies.[1][4] This guide synthesizes findings from multiple studies to present a clear comparison of the metabolic fingerprints of several Heracleum species.

Quantitative Metabolite Analysis

The following tables summarize the quantitative data on key metabolites identified in various Heracleum species. These compounds are of particular interest due to their known biological activities.

Table 1: Comparative Analysis of Furanocoumarin Content in Heracleum Species (mg/g of plant material)

CompoundH. sosnowskyiH. sibiricumH. mantegazzianumReference(s)
PsoralenPresentPresentPresent[5][6]
Angelicin2.0 - 29.0 (leaves, fruit coats)Lower levels than H. sosnowskyi-[5][7]
XanthotoxinSignificantly higher than H. sibiricumPresentPresent in seeds[5][6]
Bergapten0.8 - 7.1 (seeds, fruit coats)PresentPresent in seeds[5][6][7]
IsopimpinellinPresentPresentPresent[2][6]

Note: Concentrations can vary significantly based on the plant part, geographical location, and developmental stage.

Table 2: Major Constituents of Essential Oils from Different Heracleum Species and Plant Parts (%)

SpeciesPlant PartMajor Constituent 1%Major Constituent 2%Major Constituent 3%Reference(s)
H. paphlagonicumFruitsOctyl acetate39.4Myristicin15.1Hexyl butyrate12.9[1]
Aerial PartsMyristicin42.9----[1]
RootsMyristicin83.7----[1]
H. sphondylium subsp. montanumFruitsOctyl acetate73.7Myristicin8.9--[1]
H. pastinacifolium subsp. incanumFruitsHexyl butyrate37.0Octyl butanoate20.6--[4]
H. persicumRipe SeedsHexyl butyrate22.5Octyl acetate19.0Hexyl isobutyrate9.1[6]
Unripe SeedsHexyl butyrate35.5Octyl acetate27.0Hexyl isobutyrate3.2[6]
H. candolleanumSeedsMethyl cinnamate22.38n-hexyl hexanoate21.74Octyl alcohol11.78[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the key experimental protocols employed in the comparative metabolomic analysis of Heracleum species.

Sample Preparation and Extraction for Furanocoumarin Analysis

This protocol is a synthesized representation of methods described for the extraction of furanocoumarins for HPLC and LC-MS analysis.[5][7]

  • Plant Material: Collect fresh or dried plant material (e.g., leaves, fruits, roots).

  • Grinding: Grind the plant material into a fine powder using a mortar and pestle or a mechanical grinder.

  • Extraction Solvent: Use solvents such as acetone, hexane, or methanol.[7][9]

  • Extraction Method:

    • Maceration: Soak the powdered plant material in the chosen solvent for a specified period (e.g., 24 hours) at room temperature.[6][9]

    • Ultrasonic Bath: Place the mixture of plant material and solvent in an ultrasonic bath for a shorter duration (e.g., 15 minutes) to enhance extraction efficiency.[6]

    • Microwave-Assisted Extraction (MAE): This method can also be employed for efficient extraction.[7]

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary vacuum evaporator to a smaller volume (e.g., 1 ml).[6]

  • Purification (Optional): For isolation of specific compounds, techniques like solid-phase extraction (SPE) or column chromatography can be used.[7][9]

Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oil Analysis

This protocol is based on the methodologies described for the analysis of essential oils from Heracleum species.[1][6][8]

  • Extraction:

    • Hydrodistillation: Subject the plant material to hydrodistillation for a set period (e.g., 3 hours) using a Clevenger-type apparatus to extract the essential oil.[1][4]

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer is used for analysis.

  • Column: A capillary column suitable for separating volatile compounds (e.g., HP-5MS, DB-5) is typically used.

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A programmed temperature gradient is employed to separate the different components of the essential oil. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a specific rate.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are recorded over a specific mass range (e.g., 40-450 m/z).

  • Compound Identification: The identification of the constituents is performed by comparing their retention indices and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

Visualizing Metabolic Pathways and Workflows

Diagrams are powerful tools for illustrating complex processes. The following visualizations, created using the DOT language, depict a key biosynthetic pathway and a general experimental workflow for metabolomic analysis.

Furanocoumarin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coumarin Coumarin Biosynthesis cluster_linear Linear Furanocoumarins cluster_angular Angular Furanocoumarins Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid Umbelliferone Umbelliferone p-Coumaric_acid->Umbelliferone Hydroxylation & Lactonization Marmesin Marmesin Umbelliferone->Marmesin Prenylation (DMAPP) Osthenol Osthenol Umbelliferone->Osthenol Prenylation (DMAPP) Psoralen Psoralen Marmesin->Psoralen Oxidative cyclization Xanthotoxin Xanthotoxin Psoralen->Xanthotoxin Hydroxylation & Methylation Bergapten Bergapten Psoralen->Bergapten Hydroxylation & Methylation Columbianetin Columbianetin Osthenol->Columbianetin Epoxidation & Cyclization Angelicin Angelicin Columbianetin->Angelicin Dehydrogenation

Caption: Simplified biosynthetic pathway of linear and angular furanocoumarins.

Experimental_Workflow cluster_sampling Sample Collection & Preparation cluster_extraction Metabolite Extraction cluster_analysis Metabolomic Analysis cluster_data Data Processing & Interpretation Plant_Material Heracleum Species (Different Parts) Grinding Grinding to Powder Plant_Material->Grinding Extraction Solvent Extraction (e.g., Maceration, Sonication) Grinding->Extraction LC_MS LC-MS Analysis (Furanocoumarins, Phenolics) Extraction->LC_MS GC_MS GC-MS Analysis (Essential Oils) Extraction->GC_MS Data_Processing Data Processing (Peak Detection, Alignment) LC_MS->Data_Processing GC_MS->Data_Processing Metabolite_ID Metabolite Identification (Database Searching) Data_Processing->Metabolite_ID Quantification Quantification Metabolite_ID->Quantification Statistical_Analysis Statistical Analysis (PCA, OPLS-DA) Quantification->Statistical_Analysis

References

Safety Operating Guide

Navigating the Disposal of (±)-Heraclenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Waste Classification

Before initiating any disposal procedure, a thorough hazard assessment is paramount. In the absence of a specific Globally Harmonized System (GHS) hazard classification for (±)-Heraclenol, it should be treated as a potentially hazardous organic compound. Furanocoumarins as a class can be toxic.[1] Therefore, it is prudent to manage this compound as hazardous chemical waste.[1] A safety data sheet for the related compound Heraclenin indicates hazards such as skin irritation, serious eye irritation, and potential respiratory irritation.

Key Considerations:

  • Toxicity: Assume the compound may have toxic properties.[1]

  • Physical State: Disposal procedures will vary for solid this compound versus solutions.[1]

  • Compatibility: Avoid mixing with incompatible chemicals, particularly strong oxidizing agents, acids, and bases.[1]

Personal Protective Equipment (PPE)

Always wear appropriate Personal Protective Equipment (PPE) when handling this compound waste. This includes:

  • Safety goggles

  • Lab coat

  • Nitrile gloves[1]

Step-by-Step Disposal Protocol

The following table summarizes the general procedures for the disposal of this compound.

Waste TypeProcedure
Solid Waste Collect pure this compound or materials heavily contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, clearly labeled hazardous waste container with a secure screw-on cap.[1]
Liquid Waste Solutions containing this compound should be collected in a designated "Organic Liquid" or "Non-halogenated Organic Waste" container.[1] Do not pour organic solutions containing this compound down the drain. [1]
Aqueous Waste For highly dilute aqueous solutions, consult your institution's safety officer. Drain disposal is generally not recommended for organic compounds.[1]
Empty Containers Triple-rinse empty containers that held this compound with a suitable solvent (e.g., ethanol (B145695) or acetone).[1] The rinsate must be collected and disposed of as hazardous liquid waste.[1] After rinsing and defacing the original label, the container can often be disposed of as regular trash.[1]

Container Management and Final Disposal

Proper management of waste containers is crucial for safety and compliance.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[1]

  • Storage: Keep waste containers securely closed except when adding waste and store them in a designated satellite accumulation area (SAA) with secondary containment.[1]

  • Disposal Request: Once a waste container is approximately three-quarters full, arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[1] The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Heraclenol_Disposal_Workflow cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Waste Identification cluster_2 Step 2: Segregation and Collection cluster_3 Step 3: Container Management cluster_4 Step 4: Final Disposal start Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse with Solvent empty_container->triple_rinse ehs_pickup Arrange for EH&S Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Regular Trash triple_rinse->dispose_container collect_rinsate->ehs_pickup

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling (±)-Heraclenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (±)-Heraclenol

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound. Given the limited specific hazard data for this compound, it is imperative to treat it as a potentially hazardous substance, with particular attention to the known risks associated with the furanocoumarin class of compounds, such as phototoxicity.

Hazard Assessment
Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety principles and guidelines for handling hazardous organic compounds.[1][4]

PPE CategoryItemSpecifications & Use
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[4]
Face ShieldUse in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesHandle with nitrile gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with regulations. Wash and dry hands thoroughly after handling.[1][4]
Body Protection Laboratory CoatA standard lab coat should be worn to protect street clothing.
Impervious ClothingFor larger quantities or when there is a higher risk of exposure, wear fire/flame resistant and impervious clothing.[4]
Respiratory Protection RespiratorIf exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator.[4] Work in a well-ventilated place, such as a chemical fume hood, to avoid the formation of dust and aerosols.[4]
Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is essential to minimize risk.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]
  • Ensure emergency exits and a risk-elimination area are established.[4]

2. Procedural Steps:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that an emergency eyewash station and safety shower are accessible.
  • Weighing/Transfer: Handle as a solid to avoid dust formation.[4] If working with a solution, be mindful of the solvent's hazards. Use non-sparking tools to prevent fire from electrostatic discharge.[4]
  • Post-Handling: Thoroughly clean the work area after handling. Decontaminate any surfaces that may have come into contact with the chemical.

3. First-Aid Measures:

  • If Inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4] Crucially, avoid exposing the affected skin to sunlight or UV radiation to prevent a phototoxic reaction.
  • In Case of Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[4]
  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4]

Disposal Plan: Step-by-Step Waste Management

Proper disposal is critical for laboratory safety and environmental protection. Do not discharge this compound or its solutions into sewer systems.[4]

1. Waste Segregation:

  • Solid Waste: Collect pure this compound and any materials heavily contaminated with it (e.g., weighing papers, contaminated gloves) in a designated and clearly labeled hazardous waste container with a secure cap.[1]
  • Liquid Waste: Solutions containing this compound should be collected in a designated "Organic Liquid" or "Non-halogenated Organic Waste" container.[1]

2. Container Management:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[1] Include concentration and solvent details if applicable.
  • Keep waste containers tightly closed and store them in a dry, cool, and well-ventilated place, away from incompatible materials.[4]

3. Final Disposal:

  • Arrange for the collection of full waste containers by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company.[1]
  • The material may be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

4. Empty Container Decontamination:

  • Triple-rinse empty containers that held this compound with a suitable solvent (e.g., ethanol (B145695) or acetone).[1]
  • Collect the rinsate as hazardous liquid waste.[1]
  • After proper rinsing and defacing the original label, the container can often be disposed of as regular trash, pending institutional guidelines.[1]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Heraclenol_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal cluster_emergency First Aid prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Work in Fume Hood prep_emergency Verify Access to Eyewash/Shower handling_weigh Handle Solid Carefully (Avoid Dust) prep_emergency->handling_weigh handling_solution Use Non-Sparking Tools handling_weigh->handling_solution post_clean Clean & Decontaminate Work Area handling_solution->post_clean post_ppe Doff & Dispose of Contaminated PPE post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_segregate Segregate Solid & Liquid Waste post_wash->disp_segregate disp_label Label Hazardous Waste Container Correctly disp_segregate->disp_label disp_store Store Securely in Ventilated Area disp_label->disp_store disp_pickup Arrange for EH&S Pickup disp_store->disp_pickup emergency_skin Skin Contact: Wash, Avoid UV emergency_eye Eye Contact: Rinse 15+ min emergency_inhale Inhalation: Move to Fresh Air emergency_swallow Ingestion: Seek Medical Help

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(±)-Heraclenol
Reactant of Route 2
Reactant of Route 2
(±)-Heraclenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.